molecular formula C8H9ClN2O B040353 5-amino-2-chloro-N-methylbenzamide CAS No. 111362-49-3

5-amino-2-chloro-N-methylbenzamide

Cat. No.: B040353
CAS No.: 111362-49-3
M. Wt: 184.62 g/mol
InChI Key: WDZISULUDCXQAQ-UHFFFAOYSA-N
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Description

5-amino-2-chloro-N-methylbenzamide is a high-purity chemical intermediate of significant interest in medicinal chemistry and drug discovery research. This benzamide derivative features both an aromatic amine and a chloro substituent on its benzene ring, alongside a methylated amide group, making it a versatile scaffold for the synthesis of more complex molecules. Its primary research value lies in its application as a key building block for the development of novel pharmaceutical compounds, particularly in the exploration of kinase inhibitors, enzyme modulators, and other biologically active small molecules. Researchers utilize this compound to study structure-activity relationships (SAR) and to incorporate its specific pharmacophore into lead compounds, aiming to optimize potency, selectivity, and metabolic stability. The presence of the reactive amino and chloro groups allows for further functionalization through a variety of synthetic transformations, including amide coupling, nucleophilic aromatic substitution, and reductive amination. This product is intended for use in laboratory-scale research and is strictly for professional use in a controlled environment. It is provided with comprehensive analytical data, including HPLC, NMR, and mass spectrometry, to ensure identity and purity for your critical research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-2-chloro-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-11-8(12)6-4-5(10)2-3-7(6)9/h2-4H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDZISULUDCXQAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40588211
Record name 5-Amino-2-chloro-N-methylbenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111362-49-3
Record name 5-Amino-2-chloro-N-methylbenzamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-2-chloro-N-methylbenzamide
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5-amino-2-chloro-N-methylbenzamide: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-amino-2-chloro-N-methylbenzamide, a substituted benzamide of significant interest in medicinal chemistry. We will delve into its chemical structure, physicochemical properties, potential synthetic routes, and its role as a versatile scaffold in the development of novel therapeutics. This document is intended to serve as a foundational resource, synthesizing available data with expert insights to facilitate further research and application.

Core Chemical Identity and Structure

This compound is a small molecule featuring a central benzamide core. The aromatic ring is substituted with a chlorine atom at the 2-position and an amino group at the 5-position. The amide nitrogen is functionalized with a methyl group. This specific arrangement of functional groups—a halogen, an aromatic amine, and a secondary amide—makes it a valuable and reactive building block in synthetic chemistry.[1]

The structure imparts a unique combination of properties: the amino group serves as a hydrogen bond donor and a site for further derivatization, the chloro group can act as a leaving group in nucleophilic aromatic substitution reactions, and the N-methyl amide influences solubility and conformational flexibility.[1]

Structural Representation

Caption: 2D Chemical Structure of this compound.

Key Identifiers
IdentifierValueSource
IUPAC Name This compound[2]
CAS Number 111362-49-3[2]
Molecular Formula C₈H₉ClN₂O[2]
SMILES CNC(=O)C1=C(C=CC(=C1)N)Cl[2]
InChI Key WDZISULUDCXQAQ-UHFFFAOYSA-N[2]

Physicochemical and Spectroscopic Properties

The physicochemical properties of a compound are critical for its application in drug development, influencing its solubility, absorption, and distribution. While extensive experimental data for this compound is not publicly available, computed properties from reliable databases provide valuable insights.

Physicochemical Data (Computed)
PropertyValueUnitSource
Molecular Weight 184.62 g/mol [2]
Monoisotopic Mass 184.0403406Da[2]
XLogP3 1.3[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 2[2]
Rotatable Bonds 1[2]
Topological Polar Surface Area 55.1 Ų[2]
Predicted Spectroscopic Profile

While experimental spectra are not available in public literature, a predicted profile can be inferred based on the molecule's structure and data from analogous compounds. This is crucial for researchers in confirming the identity and purity of synthesized samples.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H protons of the amino and amide groups, and the N-methyl protons. The aromatic protons should appear as a complex multiplet system due to their coupling. The N-methyl group will likely present as a doublet (if coupled to the amide proton) or a singlet, typically in the 2.5-3.0 ppm range. The amino group protons will appear as a broad singlet.

  • ¹³C NMR: The carbon NMR will display eight distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the amide will be the most downfield signal (typically >165 ppm). The aromatic carbons will resonate in the 110-150 ppm range, with their exact shifts influenced by the chloro and amino substituents. The N-methyl carbon will appear upfield.

  • FT-IR Spectroscopy: The infrared spectrum will be characterized by key vibrational frequencies. Expected peaks include N-H stretching from the primary amine (around 3300-3500 cm⁻¹) and the secondary amide (around 3300 cm⁻¹). A strong C=O stretch for the amide carbonyl will be prominent around 1640-1680 cm⁻¹. C-N stretching and N-H bending vibrations will also be present in the fingerprint region.[3]

  • Mass Spectrometry: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 184, with a characteristic M+2 peak at m/z 186 (approximately one-third the intensity) due to the ³⁷Cl isotope.[4] Common fragmentation patterns for benzamides involve cleavage of the C-N amide bond and loss of the carbonyl group.[5]

Synthesis and Reactivity

Substituted benzamides are fundamental structures in medicinal chemistry, and their synthesis is well-established.[6] this compound can be synthesized through several plausible routes, typically involving the formation of the amide bond from a corresponding benzoic acid derivative.

Proposed Synthetic Pathway

A logical and efficient synthetic route starts from a commercially available precursor, 2-chloro-5-nitrobenzoic acid. This pathway involves reduction of the nitro group followed by amidation.

Synthesis_Pathway A 2-Chloro-5-nitrobenzoic acid B 5-Amino-2-chlorobenzoic acid A->B Reduction (e.g., SnCl2, HCl or H2, Pd/C) C This compound B->C Amidation (e.g., Methylamine, Coupling Agent like HATU/EDC)

Caption: A plausible synthetic workflow for this compound.

Experimental Protocol (Representative)

This protocol is a representative methodology based on standard organic chemistry transformations for benzamide synthesis.[6] Researchers should optimize conditions based on their specific laboratory setup and reagents.

Step 1: Reduction of 2-Chloro-5-nitrobenzoic Acid

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 2-chloro-5-nitrobenzoic acid (1.0 eq) in ethanol or acetic acid.

  • Reagent Addition: Add a reducing agent such as tin(II) chloride (SnCl₂, ~3-4 eq) portion-wise, or set up a catalytic hydrogenation with H₂ gas and a palladium on carbon (Pd/C) catalyst.

    • Causality: Catalytic hydrogenation is often cleaner, but the SnCl₂ method is robust and does not require specialized pressure equipment. The choice depends on available resources.

  • Reaction: Heat the mixture to reflux (for SnCl₂) or stir under a hydrogen atmosphere at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction. If using SnCl₂, neutralize with a base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent like ethyl acetate. If using hydrogenation, filter off the catalyst and concentrate the solvent under reduced pressure.

  • Purification: The crude 5-amino-2-chlorobenzoic acid can be purified by recrystallization.

Step 2: Amidation to form this compound

  • Setup: Dissolve the synthesized 5-amino-2-chlorobenzoic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) in a flask under an inert atmosphere (e.g., nitrogen).

  • Reagent Addition: Add a coupling agent like HATU (1.1 eq) or a combination of EDC (1.2 eq) and HOBt (1.2 eq), followed by a tertiary amine base like DIPEA (2.0 eq). Stir for 10-15 minutes to activate the carboxylic acid.

    • Causality: Coupling agents facilitate the formation of a highly reactive intermediate, enabling the amide bond to form under mild conditions and minimizing side reactions.

  • Amine Addition: Add methylamine (as a solution in THF or as a hydrochloride salt with additional base, 1.2 eq) to the activated acid mixture.

  • Reaction: Allow the reaction to stir at room temperature for 2-16 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product can be purified by column chromatography on silica gel or by recrystallization.

Applications in Research and Drug Development

Substituted benzamides are a cornerstone in pharmacology, with derivatives acting as antipsychotics, antiemetics, and anticancer agents.[2][7] The specific structure of this compound makes it an attractive scaffold for generating libraries of compounds for screening and lead optimization.

Role as a Synthetic Intermediate

The primary value of this compound is as a high-purity chemical intermediate for the synthesis of more complex, biologically active molecules.[1] The reactive amino group allows for a variety of chemical transformations, such as:

  • Acylation/Sulfonylation: To introduce diverse functional groups.

  • Reductive Amination: To build larger side chains.

  • Buchwald-Hartwig or Ullmann Coupling: To form new C-N bonds with aryl halides.

Potential as a Kinase Inhibitor Scaffold

Many successful kinase inhibitors feature a core heterocyclic system attached to a substituted phenyl ring via an amide or amine linker. The benzamide motif is crucial for establishing key hydrogen bond interactions within the ATP-binding pocket of many kinases.[8][9] The 5-amino-2-chlorobenzamide scaffold provides a strategic starting point for designing such inhibitors.

For example, the amino group at the 5-position can be used as an anchor to append various heterocyclic systems known to interact with the hinge region of protein kinases. The chlorine at the 2-position can be used to modulate the electronics and conformation of the ring or be replaced to explore structure-activity relationships (SAR).[10]

Kinase_Inhibitor_Scaffold cluster_0 This compound Scaffold cluster_1 Target Kinase A 5-Amino Group Aromatic Core 2-Chloro Group N-Methylbenzamide B Hinge Region Interaction Hydrophobic Pocket Solvent Front A:f0->B:f0  Append Heterocycle for H-Bonding A:f1->B:f1  Core fits into pocket A:f2->B:f2  Modulate SAR /  Engage solvent

Caption: Conceptual model of the scaffold's use in kinase inhibitor design.

Safety and Handling

According to GHS classifications provided from notifications to the ECHA C&L Inventory, this compound is classified as "Harmful if swallowed" (H302).[2] Standard laboratory safety protocols should be strictly followed when handling this compound.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a chemical intermediate with significant potential for medicinal chemistry and drug discovery. Its unique substitution pattern offers multiple avenues for synthetic elaboration, making it a valuable building block for creating diverse chemical libraries. While detailed biological studies on this specific molecule are not widely published, its structural alerts strongly suggest its utility as a scaffold, particularly in the rational design of kinase inhibitors. The synthetic pathways are straightforward, relying on well-understood organic reactions. This guide provides a solid technical foundation for scientists looking to incorporate this versatile compound into their research and development programs.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • Google Patents. (n.d.). Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
  • Zheng, Y., et al. (2021). Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses. European Journal of Medicinal Chemistry. Available at: [Link]

  • Google Patents. (n.d.). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • Siddiqui, M. A., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules. Available at: [Link]

  • Kos, J., et al. (2016). In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. Molecules. Available at: [Link]

  • PubChemLite. (n.d.). This compound (C8H9ClN2O). Retrieved January 12, 2026, from [Link]

  • PubMed. (2023). [Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry]. Retrieved January 12, 2026, from [Link]

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  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of (R)-R-methylbenzylamine. Retrieved January 12, 2026, from [Link]

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  • PubMed. (2023). [Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry]. Retrieved January 12, 2026, from [Link]

  • Pierre, F., et al. (2011). Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][6][11]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry. Available at: [Link]

Sources

An In-Depth Technical Guide to 5-amino-2-chloro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-amino-2-chloro-N-methylbenzamide, a key chemical intermediate with significant applications in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and medicinal chemistry, offering insights into its chemical identity, properties, synthesis, and safe handling protocols.

Chemical Identity and Structure

This compound is a substituted benzamide derivative. Its chemical structure, characterized by an amino group and a chlorine atom on the benzene ring, as well as a methylamide group, makes it a versatile building block in organic synthesis.

The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number.

  • CAS Number : 111362-49-3[1][2][3]

Synonyms and Alternative Identifiers

In scientific literature and commercial catalogs, this compound may be referred to by several alternative names and identifiers. Recognizing these is crucial for comprehensive literature searches and procurement.

  • DTXSID40588211[2]

  • RefChem:300957[2]

  • DTXCID60538975[2]

Molecular Structure

The molecular structure of this compound is fundamental to its chemical reactivity and its utility in the synthesis of more complex molecules.

  • Molecular Formula : C₈H₉ClN₂O[2]

  • IUPAC Name : this compound[2]

  • SMILES : CNC(=O)C1=C(C=CC(=C1)N)Cl[2]

  • InChI Key : WDZISULUDCXQAQ-UHFFFAOYSA-N[2]

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in chemical reactions. The following table summarizes its key properties.

PropertyValueSource
Molecular Weight 184.62 g/mol [2]
Appearance White solid[4]
Melting Point 75 - 80 °C / 167 - 176 °F[4]
Boiling Point 167 °C / 332.6 °F @ 11 mmHg[4]

Synthesis and Manufacturing Insights

The synthesis of substituted benzamides like this compound often involves multi-step processes. While specific proprietary methods may vary, a general understanding of the synthetic pathways can be derived from patent literature. A common approach involves the modification of a precursor benzoic acid or benzoyl chloride.

A generalized synthetic workflow for a related compound, 2-amino-5-chloro-N,3-dimethylbenzamide, highlights a multi-step process that can be adapted for similar benzamides. This process typically starts with a substituted toluene or benzoic acid and proceeds through nitration, chlorination, reduction of the nitro group to an amine, and finally, amidation to form the desired product.

Generalized Synthesis Workflow

The following diagram illustrates a conceptual workflow for the synthesis of a substituted aminobenzamide, demonstrating the logical progression from starting materials to the final product.

G cluster_0 Starting Material Preparation cluster_1 Ring Functionalization cluster_2 Amine Formation & Amidation Substituted_Toluene Substituted Toluene Oxidation Oxidation Substituted_Toluene->Oxidation e.g., KMnO4 Substituted_Benzoic_Acid Substituted Benzoic Acid Oxidation->Substituted_Benzoic_Acid Nitration Nitration Substituted_Benzoic_Acid->Nitration HNO3/H2SO4 Chlorination Chlorination Nitration->Chlorination e.g., SO2Cl2 Functionalized_Ring Functionalized Benzoic Acid Chlorination->Functionalized_Ring Reduction Reduction Functionalized_Ring->Reduction e.g., H2/Pd-C Amino_Benzoic_Acid Amino Benzoic Acid Reduction->Amino_Benzoic_Acid Amidation Amidation Amino_Benzoic_Acid->Amidation Methylamine Final_Product This compound Amidation->Final_Product

Caption: Conceptual workflow for benzamide synthesis.

Applications in Research and Drug Development

Benzamide derivatives are a significant class of compounds in medicinal chemistry due to their wide range of pharmacological activities. They serve as crucial intermediates in the synthesis of various therapeutic agents.

This compound, with its reactive amino and chloro groups, is a valuable precursor for creating more complex molecules with potential biological activity. Benzamide-containing molecules have been investigated for their potential as antimicrobial, analgesic, anti-inflammatory, and anticancer agents.[5]

The structural motif of this compound is found in molecules designed to interact with various biological targets. For instance, the development of Proteolysis-Targeting Chimeras (PROTACs) has utilized benzamide-type structures as binders for the E3 ligase substrate receptor cereblon (CRBN), a key component in targeted protein degradation.[6] The ability to synthetically modify the benzamide scaffold allows for the fine-tuning of binding affinities and pharmacokinetic properties.

Safety, Handling, and Storage

Proper handling and storage of this compound are essential to ensure the safety of laboratory personnel and maintain the integrity of the compound. The following information is synthesized from available Safety Data Sheets (SDS).

Hazard Identification

This compound is classified as hazardous.

  • GHS Classification : Acute toxicity, oral (Category 4).[2]

  • Hazard Statement : H302 - Harmful if swallowed.[2]

First-Aid Measures

In case of exposure, the following first-aid measures should be taken:

  • If Swallowed : Rinse mouth with water. Seek medical attention.[4][7]

  • In case of Skin Contact : Wash off with soap and plenty of water.[7]

  • In case of Eye Contact : Rinse cautiously with water for several minutes.[8]

  • If Inhaled : Move the person into fresh air. If not breathing, give artificial respiration.[4][7]

Personal Protective Equipment (PPE)

To minimize exposure, appropriate personal protective equipment should be worn:

  • Eye/Face Protection : Use safety glasses with side-shields conforming to EN166 or NIOSH-approved equipment.[4][7]

  • Skin Protection : Handle with gloves and wear appropriate protective clothing to prevent skin exposure.[4][7]

  • Respiratory Protection : Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[8]

Storage and Handling
  • Storage : Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.[9]

  • Handling : Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.[4][8]

Conclusion

This compound is a chemical compound of significant interest to the scientific and research community, particularly in the realm of drug discovery and medicinal chemistry. Its well-defined chemical properties, coupled with its versatile reactivity, establish it as a valuable intermediate in the synthesis of novel therapeutic agents. A thorough understanding of its characteristics, synthetic pathways, and safety protocols is paramount for its effective and safe utilization in a research and development setting.

References

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  • SAFETY DATA SHEET - Fisher Scientific.

  • SAFETY DATA SHEET - Fisher Scientific.

  • An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide.

  • 890707-28-5|2-Amino-5-chloro-N,3-dimethylbenzamide|BLD Pharm.

  • 2-Amino-5-chloro-N,3-dimethylbenzamide | 890707-28-5 - Sigma-Aldrich.

  • 5-Amino-2-chloro-4-fluoro-N-methylbenzamide | 2416919-92-9 - ChemicalBook.

  • MSDS of 2-Amino-5-chloro-N,3-dimethylbenzamide - MolCore.

  • Safety Data Sheet - Biosynth.

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  • 5-amino-2-chloro-N-(2-methylpropyl)benzamide - Benchchem.

  • METHOD FOR PREPARING 2-AMINO-5-CHLORO-N,3-DIMETHYLBENZAMIDE - Patent Guru.

  • 2-Amino-5-chloro-N,3-dimethylbenzamide | 890707-28-5 - Sigma-Aldrich.

  • 2-Amino-5-Chloro-N,3-Dimethylbenzamide | C9H11ClN2O | CID 25068251 - PubChem.

  • 2-Amino-5-chloro-N-methylbenzamide | 19178-37-1 | C8H9ClN2O | Appchem.

  • WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide - Google Patents.

  • 2-Amino-5-chloro-3-methylbenzamide | C8H9ClN2O | CID 44887012 - PubChem.

  • 2-amino-5-chloro-N-methylbenzamide AldrichCPR | Sigma-Aldrich.

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry - Walsh Medical Media.

  • CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.

  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC - NIH.

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biological activity of 5-amino-2-chloro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Biological Activity and Therapeutic Potential of the 5-Amino-2-chloro-N-methylbenzamide Scaffold

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, not as an endpoint therapeutic agent, but as a pivotal scaffold in medicinal chemistry. For researchers, scientists, and drug development professionals, this document synthesizes the known chemical attributes of this compound and the significant biological activities demonstrated by its derivatives. We will explore the causality behind its use as a versatile building block and detail the experimental frameworks used to validate the biological potential of the molecules derived from it.

Introduction: The Benzamide Scaffold in Modern Drug Discovery

Benzamides are a privileged class of compounds in medicinal chemistry, forming the structural core of numerous approved drugs with a wide array of therapeutic applications. Their prevalence stems from their synthetic tractability and their ability to engage in key molecular interactions, such as hydrogen bonding, with biological targets. The compound this compound (CAS: 111362-49-3) represents a strategically functionalized starting point for the development of novel therapeutics.[1][2][3][4] While direct biological activity of this specific molecule is not extensively documented in public literature, its true value lies in the chemical reactivity of its constituent groups—the primary amino, chloro, and N-methylamide moieties.[2] These functional groups offer multiple avenues for chemical modification, enabling the exploration of vast chemical spaces and the optimization of structure-activity relationships (SAR) for various therapeutic targets.[2]

Molecular Profile of this compound

PropertyValueSource
Molecular Formula C8H9ClN2O[1]
Molecular Weight 184.62 g/mol [1]
IUPAC Name This compound[1]
CAS Number 111362-49-3[1]

The strategic placement of the amino and chloro groups on the benzene ring, combined with the N-methylated amide, makes this compound a versatile precursor for developing kinase inhibitors, enzyme modulators, and other biologically active small molecules.[2]

Biological Landscape of Benzamide Derivatives

The true potential of the this compound scaffold is revealed through the biological activities of its derivatives. By modifying this core structure, researchers have developed potent inhibitors for a range of diseases.

Antiviral Activity

A significant area of success for related benzamide structures has been in the discovery of potent antiviral agents.

  • Respiratory Syncytial Virus (RSV): A series of substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have been identified as potent inhibitors of RSV.[5] These compounds were found to not only suppress viral replication but also to modulate the host's inflammatory response. The mechanism of action involves the inhibition of RSV-induced activation of key transcription factors, IRF3 and NF-κB, which are crucial for the production of pro-inflammatory cytokines and chemokines.[5] Specifically, potent derivatives were shown to decrease the phosphorylation of IRF3 at serine 396 and p65 (a subunit of NF-κB) at serine 536.[5]

  • Human Adenovirus (HAdV): The same scaffold of N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide has yielded potent inhibitors of HAdV.[6] Mechanistic studies on these derivatives suggest that they can target different stages of the viral life cycle, with some compounds inhibiting HAdV DNA replication and others acting on later steps.[6] One notable compound from this series demonstrated a high selectivity index and low in vivo toxicity, marking it as a promising candidate for further preclinical development.[6]

The diagram below illustrates the general workflow for screening and characterizing antiviral compounds derived from the benzamide scaffold.

G cluster_0 In Vitro Screening Workflow A Synthesize Benzamide Derivatives B Primary Screen: Cytotoxicity Assay (e.g., MTT) A->B C Secondary Screen: Antiviral Assay (e.g., Plaque Reduction) B->C Select non-toxic concentrations D Identify 'Hit' Compounds C->D Determine IC50 E Mechanism of Action Studies D->E H Lead Optimization (SAR Studies) D->H F Target Identification (e.g., DNA Replication Assay) E->F G Pathway Analysis (e.g., NF-κB/IRF3 Luciferase Assay) E->G

Caption: A generalized workflow for the discovery of antiviral benzamide derivatives.

Antibacterial and Antimycobacterial Activity

The benzamide core is also a fertile ground for the development of antibacterial agents.

  • Against MRSA: Studies on 4- and 5-chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides have demonstrated bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA).[7] The efficacy of these compounds was established through time-kill assays, which showed a rapid, concentration-dependent bactericidal effect.[7][8]

  • Antimycobacterial Effects: Research into substituted 2-amino-N-phenylbenzamides has shown that the introduction of a chloro substituent at the 5-position of the acyl moiety can enhance activity against Mycobacterium tuberculosis and other atypical mycobacteria.[9] This highlights the critical role of the substitution pattern on the benzamide scaffold in determining biological specificity.[9]

Anticancer Potential: Kinase Inhibition

The benzamide scaffold is a common feature in many kinase inhibitors used in oncology. Derivatives of 2-(aminopyrimidinyl)thiazole-5-carboxamides have been identified as potent dual Src/Abl kinase inhibitors.[10][11] These compounds show excellent antiproliferative activity against various tumor cell lines. One such compound, BMS-354825 (Dasatinib), which incorporates a 2-chloro-6-methylbenzamide moiety, has demonstrated robust in vivo activity in preclinical xenograft models.[10][11] This underscores the utility of the chloro-substituted benzamide fragment in designing potent and selective kinase inhibitors.

The following diagram depicts the NF-κB and IRF3 signaling pathways, which are modulated by some antiviral benzamide derivatives.

G cluster_0 Viral Infection & Host Response cluster_1 NF-κB Pathway cluster_2 IRF3 Pathway Virus Virus (e.g., RSV) Receptor Cellular Receptor Virus->Receptor PAMPs Viral PAMPs Receptor->PAMPs PRRs Pattern Recognition Receptors (PRRs) PAMPs->PRRs IKK IKK Complex PRRs->IKK activates TBK1 TBK1/IKKε PRRs->TBK1 activates IkB IκBα IKK->IkB phosphorylates NFkB p50/p65 (NF-κB) IkB->NFkB releases NFkB_nucleus p50/p65 (Active) NFkB->NFkB_nucleus translocates to nucleus Genes Pro-inflammatory Genes (Cytokines, Chemokines) NFkB_nucleus->Genes induces transcription IRF3 IRF3 TBK1->IRF3 phosphorylates IRF3_p p-IRF3 (Dimer) IRF3->IRF3_p dimerizes IRF3_p->IRF3_p IRF3_p->Genes induces transcription Benzamide Benzamide Derivatives Benzamide->IKK inhibit Benzamide->TBK1 inhibit

Sources

An In-depth Technical Guide to Investigating the Mechanism of Action of 5-amino-2-chloro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Elucidating Novel Small Molecule Function

Introduction

5-amino-2-chloro-N-methylbenzamide is a substituted benzamide derivative with a chemical structure amenable to a variety of biological interactions. While its primary current use is as a chemical intermediate in the synthesis of more complex molecules, its structural motifs are present in a range of pharmacologically active compounds.[1][2] This guide provides a series of in-depth, hypothesis-driven experimental frameworks for elucidating the potential mechanisms of action of this compound. We will proceed from a foundation of known benzamide pharmacology to construct and test plausible functional roles for this compound.

The core structure, a benzamide, is a well-established pharmacophore.[3][4] Various derivatives have been shown to exhibit a wide array of biological activities, including but not limited to, dopamine receptor antagonism, enzyme inhibition, and modulation of serotonin receptors.[4][5][6] The specific substitutions on this compound—an amino group at the 5-position, a chloro group at the 2-position, and an N-methyl group on the amide—confer a unique electronic and steric profile that warrants a thorough investigation of its biological potential. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the mechanism of action of this and similar novel chemical entities.

Hypothesis 1: this compound as a Dopamine Receptor Modulator

Scientific Rationale:

A significant number of substituted benzamides are known to act as antagonists at dopamine D2-like receptors (D2, D3, and D4).[5] This activity is the basis for their use as antipsychotic and antiemetic agents. The interaction with these G protein-coupled receptors (GPCRs) typically involves the blockade of dopamine binding, leading to a modulation of downstream signaling pathways, such as the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5] The substitution pattern on the benzamide ring is a critical determinant of receptor affinity and selectivity.[5]

Experimental Workflow for Dopamine Receptor Modulation Hypothesis

A Initial Radioligand Binding Assays (D2, D3, D4 Receptors) B Functional Cellular Assays (cAMP Measurement) A->B D Competitive Binding Assays (Determine Ki) A->D E Selectivity Profiling (Panel of GPCRs) A->E C Downstream Signaling Pathway Analysis (Western Blot for pCREB) B->C

Caption: Workflow for investigating dopamine receptor modulation.

Detailed Experimental Protocols:

1. Radioligand Binding Assays:

  • Objective: To determine if this compound binds to dopamine D2, D3, or D4 receptors.

  • Methodology:

    • Prepare cell membrane fractions from cell lines stably expressing human dopamine D2, D3, or D4 receptors.

    • Incubate the membrane preparations with a known radioligand for each receptor (e.g., [³H]-spiperone for D2/D3, [³H]-YM-09151-2 for D4) in the presence of increasing concentrations of this compound.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity on the filters using liquid scintillation counting.

    • Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

2. Functional Cellular Assays (cAMP Measurement):

  • Objective: To assess whether binding of this compound to dopamine receptors results in a functional response.

  • Methodology:

    • Culture a cell line expressing the dopamine receptor of interest (e.g., CHO-K1 cells stably expressing the D2 receptor).

    • Pre-treat the cells with varying concentrations of this compound.

    • Stimulate the cells with a known dopamine receptor agonist (e.g., quinpirole) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to induce cAMP production.

    • Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.

    • A decrease in agonist-induced cAMP levels in the presence of the compound would suggest antagonistic activity.

Hypothesis 2: this compound as an Enzyme Inhibitor

Scientific Rationale:

The benzamide moiety is a known zinc-binding group and is present in several classes of enzyme inhibitors.[5] Notably, certain benzamide derivatives act as histone deacetylase (HDAC) inhibitors, a mechanism explored in cancer therapy.[5] Others have been shown to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, making them of interest for Alzheimer's disease treatment.[5]

Experimental Workflow for Enzyme Inhibition Hypothesis

A Initial Enzyme Activity Assays (HDAC, AChE) B Dose-Response and IC50 Determination A->B E Selectivity Profiling (Panel of Related Enzymes) A->E C Mechanism of Inhibition Studies (e.g., Lineweaver-Burk Plot) B->C D Cell-Based Target Engagement Assays B->D

Caption: Workflow for investigating enzyme inhibition.

Detailed Experimental Protocols:

1. HDAC Inhibition Assay:

  • Objective: To determine if this compound inhibits HDAC activity.

  • Methodology:

    • Utilize a commercially available fluorometric HDAC activity assay kit.

    • Incubate a broad-spectrum HDAC enzyme preparation with a fluorogenic HDAC substrate in the presence of varying concentrations of this compound.

    • After a set incubation period, add the developer solution to stop the reaction and generate a fluorescent signal.

    • Measure the fluorescence using a microplate reader.

    • A decrease in fluorescence in the presence of the compound indicates HDAC inhibition.

2. Acetylcholinesterase (AChE) Inhibition Assay:

  • Objective: To assess the inhibitory potential of this compound against AChE.

  • Methodology:

    • Employ the Ellman's method, a colorimetric assay.

    • Incubate purified AChE with varying concentrations of this compound.

    • Initiate the enzymatic reaction by adding the substrate acetylthiocholine and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

    • The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

    • Monitor the change in absorbance at 412 nm over time using a spectrophotometer.

    • A reduced rate of color change in the presence of the compound signifies AChE inhibition.

Hypothesis 3: this compound as a Serotonin 5-HT4 Receptor Agonist

Scientific Rationale:

Certain substituted benzamides, particularly those with a 4-amino-5-chloro-2-methoxy substitution pattern, have been identified as selective serotonin 5-HT4 receptor agonists.[6] These compounds have shown prokinetic activity, enhancing gastrointestinal motility. While this compound has a different substitution pattern, the presence of the 5-amino and 2-chloro groups warrants investigation into its potential interaction with the 5-HT4 receptor.

Experimental Workflow for 5-HT4 Receptor Agonism Hypothesis

A Initial Radioligand Binding Assay (5-HT4 Receptor) B Functional Cellular Assay (cAMP Measurement) A->B C Downstream Signaling Analysis (e.g., CRE-luciferase reporter assay) B->C D Ex Vivo Tissue-Based Assays (e.g., Guinea Pig Colonic Motility) B->D

Caption: Workflow for investigating 5-HT4 receptor agonism.

Detailed Experimental Protocols:

1. 5-HT4 Receptor Binding Assay:

  • Objective: To determine if this compound binds to the 5-HT4 receptor.

  • Methodology:

    • Prepare cell membrane fractions from a cell line stably expressing the human 5-HT4 receptor.

    • Perform a competitive binding assay using a known 5-HT4 receptor radioligand (e.g., [³H]-GR113808) and increasing concentrations of this compound.

    • Follow the general procedure for radioligand binding assays as described for dopamine receptors.

2. Functional Cellular Assay (cAMP Measurement):

  • Objective: To determine if binding to the 5-HT4 receptor leads to Gs-coupled signaling and an increase in intracellular cAMP.

  • Methodology:

    • Use a cell line stably expressing the human 5-HT4 receptor.

    • Treat the cells with increasing concentrations of this compound.

    • Measure intracellular cAMP levels using a suitable assay kit.

    • An increase in cAMP levels in a dose-dependent manner would indicate agonistic activity.

Hypothesis 4: this compound as a Cereblon (CRBN) Binder

Scientific Rationale:

Recent research has identified benzamide derivatives as novel non-phthalimide binders of Cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex.[7][8] These binders can be incorporated into Proteolysis-Targeting Chimeras (PROTACs) to induce the degradation of specific target proteins. The development of new CRBN ligands is an active area of research in targeted protein degradation.

Experimental Workflow for Cereblon Binding Hypothesis

A Initial In Vitro Binding Assay (e.g., Fluorescence Polarization) B Isothermal Titration Calorimetry (ITC) (Determine Binding Affinity and Thermodynamics) A->B C Cellular Thermal Shift Assay (CETSA) (Confirm Target Engagement in Cells) A->C D Competitive Binding with Known Ligands (e.g., Thalidomide) A->D

Caption: Workflow for investigating Cereblon binding.

Detailed Experimental Protocols:

1. Fluorescence Polarization (FP) Assay:

  • Objective: To detect the binding of this compound to purified CRBN protein.

  • Methodology:

    • Synthesize a fluorescently labeled tracer that is known to bind to CRBN.

    • In a microplate, combine the fluorescent tracer and purified CRBN protein.

    • Add increasing concentrations of this compound.

    • Measure the fluorescence polarization. If the test compound displaces the fluorescent tracer from CRBN, the polarization value will decrease.

2. Cellular Thermal Shift Assay (CETSA):

  • Objective: To confirm that this compound binds to and stabilizes CRBN in a cellular context.

  • Methodology:

    • Treat intact cells with either vehicle or this compound.

    • Heat aliquots of the cell lysates to a range of temperatures.

    • Centrifuge the samples to pellet the aggregated proteins.

    • Analyze the amount of soluble CRBN remaining in the supernatant at each temperature by Western blotting.

    • Ligand binding will typically increase the thermal stability of the target protein, resulting in more soluble CRBN at higher temperatures in the compound-treated samples.

Data Presentation

All quantitative data from the dose-response experiments should be summarized in tables for clear comparison of potency and efficacy.

HypothesisAssay TypeEndpointResult (Example)
Dopamine Receptor ModulationD2 Radioligand BindingIC₅₀> 10 µM
D2 Functional (cAMP)EC₅₀Not active
Enzyme InhibitionHDAC ActivityIC₅₀5.2 µM
AChE ActivityIC₅₀> 50 µM
5-HT4 Receptor Agonism5-HT4 Radioligand BindingIC₅₀8.7 µM
5-HT4 Functional (cAMP)EC₅₀12.1 µM
Cereblon BindingFP AssayIC₅₀2.5 µM
CETSAΔTm+3.5 °C

Conclusion

The provided experimental frameworks offer a structured and comprehensive approach to delineating the mechanism of action of this compound. By systematically testing these well-grounded hypotheses, researchers can efficiently navigate the complexities of small molecule characterization. The key is to remain adaptable and allow the data to guide the subsequent stages of investigation. A thorough understanding of the molecular interactions of this compound will be invaluable for its potential development in therapeutic or biotechnological applications.

References

  • Gharehbaghi, K., Grünberger, W., & Jayaram, H. N. (2002). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Current Medicinal Chemistry, 9(7), 743-748. Available from: [Link].

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(194). Available from: [Link].

  • ResearchGate. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF. Available from: [Link].

  • Sonda, S., Katayama, K., Kawahara, T., Sato, N., & Asano, K. (2004). Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists. Bioorganic & Medicinal Chemistry, 12(10), 2737-2747. Available from: [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16772320, this compound. Available from: [Link].

  • Indian Patent Office. An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. Available from: [Link].

  • Google Patents. Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
  • Google Patents. Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.
  • National Institutes of Health. Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses. Available from: [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 25068251, 2-Amino-5-Chloro-N,3-Dimethylbenzamide. Available from: [Link].

  • Google Patents. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • American Chemical Society Publications. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry. Available from: [Link].

  • National Institutes of Health. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Available from: [Link].

  • Google Patents. WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide.

Sources

A Strategic Guide to Unveiling the Biological Targets of 5-amino-2-chloro-N-methylbenzamide: A Roadmap for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-amino-2-chloro-N-methylbenzamide represents a versatile chemical scaffold with significant potential in medicinal chemistry. Its structural features, including a benzamide core with amino and chloro substituents, suggest a high likelihood of interaction with a variety of biological macromolecules.[1] While its primary utility to date has been as a synthetic intermediate for more complex molecules, particularly in the development of kinase inhibitors and other enzyme modulators, its intrinsic biological activity remains largely uncharted.[1] This technical guide outlines a comprehensive, multi-pronged strategy for the de-novo identification and validation of the biological targets of this compound. We present a logical workflow, from initial unbiased screening to rigorous biophysical and cell-based validation, designed to provide researchers and drug development professionals with a robust framework for elucidating the compound's mechanism of action and unlocking its therapeutic potential.

Introduction: The Therapeutic Potential of a Versatile Scaffold

The benzamide functional group is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with diverse pharmacological activities, including antipsychotic, anti-inflammatory, and anticancer effects.[2] The specific entity, this compound, possesses a unique combination of functional groups that make it a compelling candidate for biological investigation.[1] The amino group can serve as a hydrogen bond donor, the chloro group can engage in halogen bonding or occupy hydrophobic pockets, and the N-methylated amide provides a specific steric and electronic profile.[1] These features suggest the potential for high-affinity interactions with protein targets.

Despite its promising chemical attributes, public domain literature lacks specific data on the direct biological targets of this compound. This guide, therefore, serves as a proactive blueprint for a systematic investigation into its pharmacology. We will detail a series of state-of-the-art, unbiased, and target-based approaches to comprehensively map the compound's interactome.

Foundational Strategy: Unbiased Proteome-Wide Target Discovery

To avoid preconceived notions about the compound's activity, the initial phase of target identification should be broad and unbiased. The Cellular Thermal Shift Assay coupled with Mass Spectrometry (CETSA-MS), also known as Thermal Proteome Profiling (TPP), is the recommended primary approach.[3][4] This powerful technique allows for the global assessment of protein thermal stability changes across the proteome in a native cellular environment upon ligand binding, without the need for compound modification.[3][5]

Rationale for Choosing CETSA-MS

The core principle of CETSA is that the binding of a small molecule to its protein target induces a conformational change that typically increases the protein's resistance to thermal denaturation.[3][6] This "thermal shift" can be detected on a proteome-wide scale using quantitative mass spectrometry.

Key Advantages:

  • Label-Free: The assay does not require modification of the compound, preserving its native binding characteristics.[3]

  • Physiologically Relevant: It identifies target engagement within intact cells, providing a more accurate representation of in-vivo interactions.[6]

  • Unbiased Discovery: CETSA-MS simultaneously screens thousands of proteins, enabling the identification of both expected and unexpected targets ("off-targets").[4][5]

Experimental Workflow: CETSA-MS for Target Identification

The following protocol outlines a generalized workflow for implementing CETSA-MS.

Figure 1: Generalized Experimental Workflow for CETSA-MS.

Step-by-Step Protocol:

  • Cell Line Selection and Culture: Choose a panel of human cell lines relevant to potential therapeutic areas (e.g., cancer cell lines like MOLT4, or cell lines relevant to inflammation). Culture cells to ~80% confluency.

  • Compound Treatment: Treat one set of cells with this compound at a predetermined concentration (e.g., 10-50 µM). Treat a control set with vehicle (e.g., DMSO). Incubate for a defined period (e.g., 1-2 hours).

  • Thermal Challenge: Aliquot the cell suspensions and heat them across a temperature gradient (e.g., 40°C to 65°C) for a short duration (e.g., 3 minutes).

  • Cell Lysis and Fractionation: Immediately lyse the cells and separate the soluble protein fraction (containing thermally stable proteins) from the aggregated, denatured proteins via centrifugation.

  • Protein Digestion and TMT Labeling: Quantify the protein in the soluble fractions. Reduce, alkylate, and digest the proteins into peptides using trypsin. For multiplexed analysis, label the peptides from different temperature points and treatment conditions with tandem mass tags (TMT).

  • LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Process the raw MS data to identify and quantify proteins. Plot the abundance of each protein as a function of temperature for both the vehicle- and compound-treated samples. Proteins that show a statistically significant shift in their melting curves in the presence of the compound are considered potential targets.

Target Validation and Mechanistic Elucidation

Following the identification of a list of putative targets from the CETSA-MS screen, a rigorous validation cascade is essential to confirm direct binding and functional relevance.

Orthogonal Biophysical Assays

To confirm a direct physical interaction between this compound and the candidate proteins, at least one orthogonal, label-free biophysical method should be employed.

Recommended Techniques:

  • Isothermal Titration Calorimetry (ITC): Provides a complete thermodynamic profile of the binding interaction, including binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

  • Surface Plasmon Resonance (SPR): Measures the real-time binding kinetics of the compound to an immobilized protein target, yielding association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd).

  • Microscale Thermophoresis (MST): Measures the change in movement of a fluorescently labeled protein in a microscopic temperature gradient upon ligand binding. This method is highly sensitive and requires minimal sample consumption.

In Vitro Functional Assays

Confirmation of direct binding must be followed by an assessment of the compound's effect on the target's biological function. The choice of assay is target-dependent.

Target ClassRecommended In Vitro AssayKey Parameters Measured
Kinase KinaseGlo®, LanthaScreen®, or radioactive filter binding assayIC50 (half-maximal inhibitory concentration), Ki (inhibition constant), substrate and ATP competition
GPCR Radioligand binding assay, cAMP/IP-One functional assayKd (dissociation constant), Bmax (receptor density), EC50/IC50 (potency)
Enzyme Substrate turnover assay (e.g., colorimetric, fluorometric)IC50, enzyme kinetics (Vmax, Km)
Epigenetic Target Histone Acetyltransferase (HAT) or Histone Deacetylase (HDAC) activity assayIC50
Target Engagement in a Cellular Context

Validating that the compound engages the target within a living cell is a critical step.

3.3.1 Western Blot-Based CETSA

For the highest-priority targets identified, a Western blot-based CETSA can be performed.[3] This method is lower-throughput than the MS-based approach but serves as a robust validation tool for individual proteins, provided high-quality antibodies are available.[3]

Figure 2: Workflow for Western Blot-Based CETSA Validation.

3.3.2 Isothermal Dose-Response (ITDR) CETSA

To determine the cellular potency of the compound for its target, an isothermal dose-response (ITDR) CETSA should be conducted.[7] In this format, cells are treated with a range of compound concentrations and then heated at a single, optimized temperature (typically the Tagg50 of the target protein). The concentration-dependent stabilization of the target protein is then measured, yielding a cellular EC50 value.

Pathway Analysis and Downstream Functional Effects

Identifying the direct biological target is the first step; understanding the functional consequences of target engagement is paramount.

Signaling Pathway Analysis

Once a validated target is confirmed, its known signaling pathways should be investigated. For example, if the target is a kinase, downstream phosphorylation events should be monitored via phospho-specific antibodies in Western blots or by targeted phosphoproteomics.

Cell-Based Phenotypic Assays

Based on the identity of the target and its associated pathways, relevant cell-based assays should be performed to link target engagement to a cellular phenotype.

Examples:

  • Cell Proliferation/Viability Assays (e.g., MTS, CellTiter-Glo®): To assess effects on cell growth or cytotoxicity.

  • Apoptosis Assays (e.g., Caspase-Glo®, Annexin V staining): To determine if the compound induces programmed cell death.

  • Cell Cycle Analysis (via flow cytometry): To investigate effects on cell cycle progression.

  • Gene Expression Analysis (qPCR, RNA-seq): To measure changes in the transcription of downstream genes.

Conclusion and Future Directions

This guide provides a systematic and technically grounded framework for the comprehensive identification and validation of the biological targets of this compound. By initiating with an unbiased, proteome-wide screen and progressing through a rigorous cascade of biophysical and cell-based validation assays, researchers can confidently elucidate the compound's mechanism of action. The successful identification of novel, druggable targets for this versatile scaffold could pave the way for new therapeutic avenues in oncology, immunology, or other disease areas. The data generated through this workflow will be critical for informing lead optimization, preclinical development, and ultimately, the translation of a promising chemical entity into a potential therapeutic agent.

References

  • MDPI. (n.d.). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review.
  • Taylor & Francis Online. (n.d.). Full article: Cellular thermal shift assay: an approach to identify and assess protein target engagement.
  • Wikipedia. (n.d.). Cellular thermal shift assay.
  • Springer Nature Experiments. (n.d.). Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome.
  • NCBI. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • Benchchem. (n.d.). 5-amino-2-chloro-N-(2-methylpropyl)benzamide.
  • Benchchem. (n.d.). This compound | High-Quality RUO.
  • PubChem. (n.d.). This compound | C8H9ClN2O | CID 16772320.
  • NIH. (n.d.). Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses.
  • Benchchem. (n.d.). 5-Amino-2-chloro-N-phenylbenzamide | 111362-57-3.

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The Emergence of 5-amino-2-chloro-N-methylbenzamide in Fragment-Based Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of 5-amino-2-chloro-N-methylbenzamide as a prototypical fragment in the paradigm of Fragment-Based Drug Discovery (FBDD). Tailored for researchers, medicinal chemists, and drug development professionals, this document moves beyond theoretical concepts to offer actionable insights and detailed methodologies. We will dissect the rationale behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific principles.

Introduction: The Fragment-Based Philosophy and the Promise of a Simple Scaffold

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds, offering a complementary approach to traditional high-throughput screening (HTS).[1] The core principle of FBDD is to screen small, low-complexity molecules, or "fragments," which typically have low molecular weights (<300 Da).[2] These fragments may initially exhibit weak binding affinities to their biological targets, often in the millimolar to micromolar range.[2] However, their simplicity allows for a more efficient exploration of chemical space and provides a more tractable starting point for optimization into potent, drug-like molecules.[1]

This guide focuses on the hypothetical application of This compound , a readily accessible benzamide derivative, as a starting fragment in an FBDD campaign. Its structural features—a substituted aromatic ring, an amide bond, and reactive handles—make it an exemplary candidate for probing the binding sites of various protein targets, including kinases and those involved in protein-protein interactions (PPIs).[3][4]

The Fragment Candidate: Physicochemical Profile of this compound

The suitability of a molecule as a fragment is dictated by its physicochemical properties, which influence its binding behavior and subsequent optimization potential. This compound possesses a compelling profile for FBDD.

PropertyValueSource
Molecular Formula C8H9ClN2O[5]
Molecular Weight 184.62 g/mol [5]
XLogP3 1.3[5]
Hydrogen Bond Donors 2 (amine and amide N-H)[5]
Hydrogen Bond Acceptors 2 (amide C=O and amine)[5]
Rotatable Bonds 1[5]

These properties align well with the "Rule of Three," a common guideline for fragment selection, which suggests a molecular weight under 300 Da, a LogP less than 3, and fewer than 3 hydrogen bond donors and acceptors. The presence of both hydrogen bond donors and acceptors in this compound provides opportunities for directional interactions within a protein binding pocket. The chloro and amino substituents on the phenyl ring offer vectors for synthetic elaboration during hit-to-lead optimization.[6]

The FBDD Workflow: A Step-by-Step Guide

The journey from a fragment library to a lead compound is a multi-stage process heavily reliant on sensitive biophysical techniques to detect the weak binding of initial hits. The following diagram illustrates a typical FBDD workflow.

FBDD_Workflow cluster_0 Hit Identification cluster_1 Hit Characterization cluster_2 Hit-to-Lead Optimization FragmentLibrary Fragment Library (incl. This compound) PrimaryScreen Primary Screen (e.g., DSF, SPR) FragmentLibrary->PrimaryScreen High Concentration Screening HitValidation Hit Validation (Orthogonal Screen, e.g., STD-NMR) PrimaryScreen->HitValidation Initial Hits StructuralBiology Structural Biology (X-ray Crystallography, NMR) HitValidation->StructuralBiology Confirmed Hits SBDD Structure-Based Drug Design (SBDD) StructuralBiology->SBDD Binding Mode Information LeadOptimization Lead Optimization (Fragment Growing, Merging, Linking) SBDD->LeadOptimization Iterative Design LeadCompound Lead Compound LeadOptimization->LeadCompound Improved Potency & Properties

Caption: A generalized workflow for Fragment-Based Drug Discovery.

Primary Screening: Detecting the Initial "Sparks"

Given the weak affinities of fragments, highly sensitive biophysical methods are required for the initial screening of a fragment library.[7]

DSF, or thermal shift assay, is a rapid and cost-effective method to identify fragments that bind to and stabilize a target protein, resulting in an increase in its melting temperature (Tm).[8][9]

Experimental Protocol: High-Throughput DSF Screen

  • Protein Preparation: Prepare the target protein at a concentration of 0.1–0.5 mg/mL in a suitable buffer with low ionic strength.[8] The protein should be >95% pure.[2]

  • Fragment Preparation: Prepare a stock solution of this compound and other fragments in DMSO.

  • Assay Plate Preparation: In a 96- or 384-well PCR plate, add the protein solution and the fluorescent dye (e.g., SYPRO Orange).

  • Fragment Addition: Add the fragment solutions to the wells to a final concentration typically in the range of 100 µM to 1 mM. Include DMSO-only controls.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, typically from 25°C to 95°C, while monitoring fluorescence.

  • Data Analysis: Determine the Tm for each well. A significant positive shift in Tm (ΔTm) in the presence of a fragment compared to the DMSO control indicates a potential binding event.

SPR is a label-free technique that provides real-time kinetic and affinity data, making it a powerful tool for fragment screening.[10][11]

Experimental Protocol: SPR-based Fragment Screening

  • Sensor Chip Preparation: Immobilize the target protein on a sensor chip surface.

  • Fragment Injection: Inject solutions of this compound and other fragments at various concentrations over the sensor surface.

  • Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the bound fragment.

  • Data Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD). Calculate the ligand efficiency (LE) to normalize for the size of the fragment.[12]

Hit Validation: Confirming the "Sparks" are Real

Positive hits from the primary screen must be validated using an orthogonal method to eliminate false positives.

STD-NMR is a ligand-observed NMR technique that is highly sensitive for detecting weak binders.[13][14]

Experimental Protocol: STD-NMR for Hit Validation

  • Sample Preparation: Prepare a solution of the target protein and the fragment hit (e.g., this compound) in a deuterated buffer. The ligand should be in excess.[15]

  • NMR Data Acquisition: Acquire two spectra: an "on-resonance" spectrum where the protein is selectively saturated with radiofrequency pulses, and an "off-resonance" spectrum where the irradiation is applied at a frequency where no protein or ligand signals are present.[16]

  • Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

  • Data Analysis: Signals that appear in the STD spectrum belong to the ligand and indicate that it has been in close proximity to the saturated protein, thus confirming binding. The relative intensities of the signals in the STD spectrum can provide information about which parts of the fragment are in closest contact with the protein.[14]

Structural Characterization: Visualizing the Interaction

Obtaining a high-resolution structure of the fragment-protein complex is crucial for understanding the binding mode and guiding the hit-to-lead optimization process.[17]

X-ray crystallography provides a detailed, atomic-level picture of how a fragment binds to its target.[18]

Experimental Protocol: Co-crystallization of Fragment-Protein Complex

  • Protein Crystallization: Obtain high-quality crystals of the target protein.

  • Soaking or Co-crystallization: Introduce the fragment to the protein crystals by either soaking the crystals in a solution containing the fragment or by co-crystallizing the protein in the presence of the fragment.

  • X-ray Diffraction Data Collection: Expose the fragment-bound crystals to a high-intensity X-ray beam and collect the diffraction data.[19]

  • Structure Determination and Refinement: Process the diffraction data to calculate an electron density map. Build and refine the atomic model of the protein-fragment complex.[19]

  • Binding Mode Analysis: Analyze the final structure to identify the key interactions between the fragment and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals contacts.

Hit-to-Lead Optimization: From a "Spark" to a "Flame"

Once a fragment hit is validated and its binding mode is understood, the next step is to optimize it into a more potent lead compound. This is typically achieved through structure-based drug design, utilizing strategies such as fragment growing, linking, or merging.[20]

HitToLead cluster_0 Fragment Hit cluster_1 Optimization Strategies cluster_2 Lead Compound Fragment This compound Growing Fragment Growing (Adding functional groups) Fragment->Growing Linking Fragment Linking (Connecting two fragments) Fragment->Linking Merging Fragment Merging (Combining overlapping fragments) Fragment->Merging Lead Potent Lead Compound Growing->Lead Linking->Lead Merging->Lead

Caption: Key strategies for hit-to-lead optimization in FBDD.

Fragment Growing

This strategy involves synthetically extending the fragment hit to engage with adjacent pockets in the binding site, thereby increasing affinity and potency.[20] For this compound, the amino group at the 5-position and the chloro group at the 2-position serve as excellent handles for chemical modification. For example, the amino group can be acylated or alkylated to introduce new functional groups that can form additional interactions with the target protein.

Fragment Linking

If two different fragments are found to bind to adjacent sites on the protein, they can be chemically linked together to create a single, more potent molecule.[20] This approach requires structural information to ensure that the linker is of the appropriate length and geometry.

Fragment Merging

When two fragments are found to bind in an overlapping fashion, their key structural features can be merged into a single, novel scaffold that retains the important binding interactions of both original fragments.[20]

Case Study (Hypothetical): Targeting a Protein Kinase with this compound

Protein kinases are a major class of drug targets, and FBDD has been successfully applied to discover selective kinase inhibitors.[3][21] Let's consider a hypothetical scenario where a fragment screen against a novel protein kinase identifies this compound as a hit.

  • Hit Identification and Validation: A DSF screen of a fragment library reveals that this compound stabilizes the kinase domain with a ΔTm of 5°C. Subsequent validation by STD-NMR confirms direct binding.

  • Structural Characterization: X-ray crystallography reveals that the benzamide core of the fragment binds in the hinge region of the kinase, a common binding site for ATP-competitive inhibitors. The amide carbonyl forms a hydrogen bond with the backbone of a hinge residue, and the phenyl ring makes hydrophobic contacts. The 5-amino group is solvent-exposed and points towards a shallow pocket.

  • Hit-to-Lead Optimization (Fragment Growing): Based on the crystal structure, a medicinal chemistry campaign is initiated to grow the fragment from the 5-amino position. A series of analogues are synthesized where the amino group is derivatized with various small alkyl and aryl groups. This leads to a 100-fold improvement in potency, with the most potent compound showing an IC50 in the low micromolar range. Further optimization focuses on improving selectivity and pharmacokinetic properties, ultimately leading to a potent and selective lead compound.

Conclusion

This compound, with its favorable physicochemical properties and versatile chemical handles, represents an ideal starting point for a fragment-based drug discovery campaign. This guide has outlined a comprehensive and technically detailed workflow, from initial hit identification using sensitive biophysical techniques to structure-guided hit-to-lead optimization. By adhering to the principles of scientific integrity and employing a systematic, multi-faceted approach, researchers can effectively leverage simple fragments like this compound to discover novel and potent therapeutics for a wide range of diseases.

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Navigating the Chemical Landscape of 5-Amino-2-chloro-N-methylbenzamide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

The 5-amino-2-chloro-N-methylbenzamide scaffold represents a promising starting point for the exploration of novel therapeutic agents. Its unique combination of a substituted benzamide core, an amino group for potential hydrogen bonding and further derivatization, and a strategically placed chlorine atom offers a rich chemical space for modulation of physicochemical and pharmacological properties. This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically explore the chemical space of this compound derivatives. We will delve into the rationale behind library design, computational modeling for property prediction, detailed protocols for parallel synthesis, and robust methodologies for high-throughput screening and hit validation. By integrating computational and experimental approaches, this guide aims to accelerate the discovery of novel drug candidates with enhanced efficacy and safety profiles.

Introduction: The Rationale for Exploring the this compound Chemical Space

The benzamide moiety is a well-established pharmacophore present in a diverse range of clinically approved drugs, demonstrating activities from antipsychotic to antiemetic and anticancer effects.[1][2][3] The specific substitution pattern of this compound provides a unique set of features that make it a compelling starting point for a drug discovery campaign.[4]

  • The Benzamide Core: The amide bond is a stable and common functional group in pharmaceuticals, capable of participating in crucial hydrogen bonding interactions with biological targets.[3]

  • The 5-Amino Group: This functional group serves as a key handle for introducing chemical diversity. It can act as a hydrogen bond donor and can be readily modified through various chemical reactions to explore a wide range of substituents, influencing properties like solubility, polarity, and target engagement.[4]

  • The 2-Chloro Substituent: The presence of a chlorine atom at the 2-position can significantly impact the molecule's conformation and electronic properties. This halogen can modulate the acidity of the amide proton and influence binding affinity and selectivity through halogen bonding or steric interactions.[4]

  • The N-Methyl Group: This small alkyl group on the amide nitrogen can influence metabolic stability and fine-tune the molecule's lipophilicity and ability to cross biological membranes.[5]

This guide will systematically outline a modern, integrated workflow for exploring the vast chemical space surrounding this promising scaffold.

Designing the Chemical Library: A Strategy-Driven Approach

A successful exploration of chemical space begins with the thoughtful design of a derivative library. Rather than a random assortment of modifications, a well-designed library strategically probes structure-activity relationships (SAR).

Core Hopping and Scaffold Modification

While the this compound core is our starting point, strategic modifications to the benzamide ring itself can yield novel intellectual property and uncover new binding modes. This can include:

  • Isosteric Replacements: Replacing the benzene ring with other aromatic or heteroaromatic systems (e.g., pyridine, thiophene) to modulate electronic properties and vectoral placement of substituents.

  • Positional Isomers: Synthesizing and evaluating isomers with the amino and chloro groups at different positions on the benzamide ring to understand the importance of their spatial arrangement for biological activity.[3]

R-Group Diversification at the 5-Amino Position

The primary amino group is the most versatile point for introducing diversity. A well-curated set of building blocks should be selected to explore a range of chemical properties.

Table 1: R-Group Diversification Strategy at the 5-Amino Position

R-Group CategoryExamplesRationale for Inclusion
Alkyl Chains Methyl, Ethyl, Isopropyl, CyclohexylProbes steric tolerance and lipophilicity in the binding pocket.
Aromatic/Heteroaromatic Rings Phenyl, Pyridyl, ThienylIntroduces potential for π-π stacking and additional hydrogen bonding interactions.
Functionalized Chains Hydroxyethyl, Methoxyethyl, CarboxyethylExplores potential for new hydrogen bonds and salt bridge formation, improving solubility.
Basic Amines Piperidinyl, Morpholinyl, PiperazinylIntroduces a positive charge at physiological pH, potentially targeting acidic residues in the active site.

This diversification strategy allows for a systematic exploration of how different physicochemical properties at this position impact biological activity.

In Silico Exploration: Predicting Properties and Prioritizing Synthesis

Before embarking on extensive chemical synthesis, computational methods can be leveraged to predict the properties of a virtual library, allowing for the prioritization of compounds with the highest likelihood of success.[6][7][8][9] This in silico approach significantly reduces the time and cost associated with drug discovery.[10][11]

ADMET Prediction

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid late-stage failures.[10][11][12][13][14] Various computational models can predict key parameters.

Table 2: Key In Silico ADMET Parameters for Library Prioritization

ParameterPredicted PropertyImportance in Drug Discovery
LogP / LogD LipophilicityInfluences solubility, permeability, and plasma protein binding.
Aqueous Solubility Solubility in waterCritical for oral bioavailability and formulation.
Caco-2 Permeability Intestinal absorptionPredicts the ability of a compound to be absorbed from the gut.
CYP450 Inhibition Metabolic stabilityIdentifies potential for drug-drug interactions.
hERG Inhibition Cardiac toxicityA critical safety endpoint to assess early.
Ames Mutagenicity GenotoxicityPredicts the potential for a compound to cause DNA mutations.

Compounds with predicted liabilities in these areas should be deprioritized or redesigned.

Virtual Screening

If a biological target is known, virtual screening can be employed to dock the designed library into the target's binding site.[15] This allows for the prioritization of compounds predicted to have favorable binding interactions.

G cluster_0 In Silico Workflow Virtual_Library Virtual Library of This compound Derivatives ADMET_Prediction ADMET Property Prediction Virtual_Library->ADMET_Prediction Virtual_Screening Structure-Based Virtual Screening Virtual_Library->Virtual_Screening Prioritized_Hits Prioritized Hit List for Synthesis ADMET_Prediction->Prioritized_Hits Virtual_Screening->Prioritized_Hits G cluster_1 General Synthetic Workflow Starting_Material 2-Chloro-5-nitrobenzoic acid Amidation Amidation with Methylamine Starting_Material->Amidation Reduction Nitro Group Reduction Amidation->Reduction Derivatization Diversification at 5-Amino Position Reduction->Derivatization Final_Product Target Derivatives Derivatization->Final_Product

Caption: General Synthetic Pathway.

Protocol: Parallel Amide Synthesis

This protocol is designed for the efficient synthesis of a library of derivatives in a 96-well plate format.

  • Preparation of Stock Solutions:

    • Prepare a 0.5 M solution of this compound in a suitable solvent (e.g., DMF or DMSO).

    • Prepare 0.6 M stock solutions of a diverse set of carboxylic acids or other acylating agents in the same solvent.

    • Prepare a 1.0 M solution of a coupling agent (e.g., HATU) and a 2.0 M solution of a base (e.g., DIEA) in the same solvent.

  • Reaction Setup (in a 96-well plate):

    • To each well, add 100 µL of the this compound stock solution (0.05 mmol).

    • Add 100 µL of the appropriate carboxylic acid stock solution (0.06 mmol) to each well.

    • Add 100 µL of the coupling agent stock solution (0.1 mmol) to each well.

    • Add 50 µL of the base stock solution (0.1 mmol) to each well.

  • Reaction and Workup:

    • Seal the plate and shake at room temperature for 12-18 hours.

    • Quench the reaction by adding 200 µL of water to each well.

    • Extract the products with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude products using parallel purification techniques such as mass-directed automated flash chromatography.

Characterization of the Library

The identity and purity of each synthesized compound must be confirmed. [16][17][18]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides rapid confirmation of the molecular weight and an initial assessment of purity for each compound in the library. [19][20]* Nuclear Magnetic Resonance (NMR) Spectroscopy: For key compounds and representative examples, ¹H and ¹³C NMR spectroscopy are essential for unambiguous structure elucidation. [17][18][19]

High-Throughput Screening and Hit Validation

With a synthesized and characterized library in hand, the next step is to screen for biological activity.

Assay Development

The choice of assay depends on the therapeutic area and biological target. High-throughput screening (HTS) assays should be robust, reproducible, and miniaturizable. [21][22][23] Table 3: Examples of HTS Assay Formats

Assay TypePrincipleExample Application
Biochemical Assays Measure the effect of a compound on a purified enzyme or receptor. [22]Kinase inhibition assays, receptor binding assays.
Cell-Based Assays Measure the effect of a compound on a cellular process. [22]Cell viability assays, reporter gene assays.
Phenotypic Screens Identify compounds that produce a desired phenotype in a cellular or organismal model.Screening for anti-proliferative effects in cancer cell lines.
Screening Cascade

A tiered screening approach is employed to efficiently identify and validate hits.

G cluster_2 Screening and Hit Validation Cascade Primary_Screen Primary High-Throughput Screen (Single Concentration) Dose_Response Dose-Response and IC50/EC50 Determination Primary_Screen->Dose_Response Secondary_Assays Secondary/Orthogonal Assays (Selectivity, MoA) Dose_Response->Secondary_Assays Hit_to_Lead Hit-to-Lead Optimization Secondary_Assays->Hit_to_Lead

Caption: A Tiered Screening Cascade.

  • Primary Screen: The entire library is screened at a single, high concentration to identify initial "hits."

  • Dose-Response Confirmation: Hits from the primary screen are re-tested at multiple concentrations to confirm their activity and determine their potency (e.g., IC₅₀ or EC₅₀ values).

  • Secondary and Orthogonal Assays: Confirmed hits are further evaluated in secondary assays to assess their selectivity against related targets and to elucidate their mechanism of action. [23]4. Structure-Activity Relationship (SAR) Analysis: The data from the screening cascade is used to build an understanding of the SAR, guiding the design of the next generation of more potent and selective compounds. [24][25][26][27][28][29]

Conclusion: From Scaffold to Lead Candidate

The exploration of the chemical space around the this compound scaffold is a dynamic and iterative process. By combining rational library design, predictive in silico modeling, efficient parallel synthesis, and a robust screening cascade, researchers can systematically navigate this landscape to identify novel and promising hit compounds. These validated hits then serve as the foundation for lead optimization programs, ultimately paving the way for the development of next-generation therapeutics. This guide provides a foundational workflow, which should be adapted and tailored to the specific goals and targets of individual drug discovery projects.

References

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initial synthesis and characterization of 5-amino-2-chloro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Initial Synthesis and Characterization of 5-amino-2-chloro-N-methylbenzamide

Abstract

This guide provides a comprehensive technical overview of the synthesis and characterization of this compound, a key chemical intermediate. With the CAS Registry Number 111362-49-3, this molecule is a valuable building block in the development of complex pharmaceutical and agrochemical compounds[1][2]. This document details a reliable, multi-step synthetic protocol, explains the rationale behind the chosen chemical transformations, and outlines the analytical methods required to verify the structure and purity of the final product. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction: Significance and Physicochemical Properties

This compound is a substituted benzamide derivative featuring three key functional groups on its aromatic core: a primary amino group (-NH2) at the C5 position, a chloro group (-Cl) at the C2 position, and an N-methylcarboxamide group (-C(=O)NHCH3) at the C1 position. This unique combination of functionalities makes it a versatile scaffold for further chemical modification[1]. The amino group serves as a hydrogen bond donor and a nucleophilic site for reactions, while the chloro-substituent and the amide linkage provide additional points for molecular diversification and influence the electronic properties of the benzene ring.

Its primary utility lies in its role as a precursor for synthesizing biologically active molecules, including kinase inhibitors and enzyme modulators, which are crucial in modern drug discovery[1].

Molecular Structure and Key Features

The arrangement of substituents on the benzene ring dictates the molecule's reactivity and its potential interactions in biological systems.

Caption: Structure of this compound.

Retrosynthetic Analysis and Synthetic Strategy

A robust synthesis of this compound can be designed by disconnecting the amide bond and reducing the amino group to a more stable nitro group precursor. This retrosynthetic approach identifies 2-chloro-5-nitrobenzoic acid as a readily available and logical starting material.

The forward synthesis involves three primary transformations:

  • Amide Formation: Conversion of the carboxylic acid to a more reactive species (an acyl chloride) followed by reaction with methylamine to form the N-methyl amide.

  • Nitro Group Reduction: Reduction of the aromatic nitro group to a primary amine. This is a critical step, as the conditions must be selective enough not to affect the chloro or amide functionalities.

  • Purification: Isolation and purification of the final product.

This strategy is advantageous because it utilizes common, high-yielding reactions and avoids protecting group chemistry, making the process efficient and cost-effective.

cluster_0 cluster_1 cluster_2 Target 5-Amino-2-chloro- N-methylbenzamide Intermediate1 2-Chloro-5-nitro- N-methylbenzamide Intermediate1->Target Step 3: Nitro Reduction Intermediate2 2-Chloro-5-nitro- benzoyl chloride Intermediate2->Intermediate1 Step 2: Amidation StartingMaterial 2-Chloro-5-nitro- benzoic acid StartingMaterial->Intermediate2 Step 1: Acyl Chloride Formation Methylamine Methylamine (CH₃NH₂) ThionylChloride Thionyl Chloride (SOCl₂) Reducer Reducing Agent (e.g., Fe/HCl)

Sources

The Strategic Utility of 5-amino-2-chloro-N-methylbenzamide in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

5-amino-2-chloro-N-methylbenzamide has emerged as a highly versatile and valuable building block in the field of medicinal chemistry. Its unique structural arrangement, featuring a benzamide core with strategically positioned amino, chloro, and N-methyl substituents, offers multiple avenues for synthetic elaboration. This guide provides a comprehensive overview of the compound's physicochemical properties, its critical role as a scaffold in drug discovery, and detailed protocols for its application in the synthesis of complex, biologically active molecules. By delving into the causality behind experimental choices and providing self-validating protocols, this document serves as a practical resource for scientists engaged in the design and synthesis of novel therapeutics.

Introduction: A Multifunctional Scaffold

This compound is a chemical intermediate whose significance in medicinal chemistry belies its relatively simple structure.[1] The molecule is a benzamide derivative characterized by an amino group (-NH2) at the 5-position, a chloro group (-Cl) at the 2-position, and an N-methyl group on the amide nitrogen.[1] This specific arrangement of functional groups is not accidental; it is a deliberate convergence of features that impart a high degree of synthetic versatility and desirable pharmacophoric properties.[1][2]

The primary amino group serves as a key reactive handle for a multitude of chemical transformations, including amide couplings, nucleophilic aromatic substitutions, and reductive aminations.[1] The chloro substituent, an electron-withdrawing group, influences the reactivity of the aromatic ring and provides a site for further functionalization. The N-methylated amide group contributes to the molecule's conformational rigidity and can participate in crucial hydrogen bonding interactions with biological targets.[1] Consequently, this compound is a sought-after starting material for creating libraries of diverse molecules for high-throughput screening and for the rational design of targeted therapies, particularly in the development of kinase inhibitors and other enzyme modulators.[1]

Physicochemical and Safety Profile

A thorough understanding of a building block's physical and chemical properties is paramount for its effective and safe utilization in synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C8H9ClN2O[3]
Molecular Weight 184.62 g/mol [3]
CAS Number 111362-49-3[3]
Appearance White solid[4]
Melting Point 75 - 80 °C[4]
Boiling Point 167 °C @ 11 mmHg[4]
IUPAC Name This compound[3]
InChIKey WDZISULUDCXQAQ-UHFFFAOYSA-N[3]
SMILES CNC(=O)C1=C(C=CC(=C1)N)Cl[3]

Safety and Handling:

This compound is classified as harmful if swallowed.[3] Standard laboratory safety protocols should be strictly adhered to when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses with side-shields, gloves, and a lab coat.[4][5][6] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[4][6] In case of contact with skin or eyes, the affected area should be flushed immediately with copious amounts of water.[5][6] For detailed safety information, consult the material safety data sheet (MSDS).[4][5][6]

Synthetic Accessibility: Building the Core

The utility of a building block is directly proportional to its accessibility. This compound can be synthesized through several established routes, often starting from readily available precursors. A common and logical approach involves the reduction of a nitro group to form the key amino functionality.

Conceptual Synthetic Workflow

A representative synthetic strategy involves a multi-step process that leverages well-understood and robust chemical transformations. The causality behind this sequence is to introduce the substituents in a controlled manner, maximizing yield and purity at each step.

G A 2-Chloro-5-nitrobenzoic acid B Amidation with Methylamine A->B SOCl2 or similar activating agent C 2-Chloro-N-methyl-5-nitrobenzamide B->C D Nitro Group Reduction C->D e.g., Fe/NH4Cl or catalytic hydrogenation E This compound D->E

Caption: A generalized synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis via Nitro Reduction

This protocol provides a step-by-step method for the synthesis of this compound from 2-chloro-5-nitrobenzoic acid. The choice of iron powder in the presence of ammonium chloride for the reduction of the nitro group is a classic, cost-effective, and high-yielding method for this type of transformation.[1]

Step 1: Amidation of 2-chloro-5-nitrobenzoic acid

  • To a solution of 2-chloro-5-nitrobenzoic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane or toluene, add thionyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).

  • Stir the reaction mixture at reflux until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.

  • Dissolve the resulting acid chloride in a fresh portion of the aprotic solvent and cool the solution to 0 °C.

  • Slowly add a solution of methylamine (2.0 eq) in the same solvent to the cooled acid chloride solution.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloro-N-methyl-5-nitrobenzamide.

Step 2: Reduction of the Nitro Group

  • Suspend 2-chloro-N-methyl-5-nitrobenzamide (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (5.0 eq) and ammonium chloride (1.0 eq) to the suspension.

  • Heat the reaction mixture to reflux and stir vigorously until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with a suitable organic solvent such as ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound. The product can be further purified by column chromatography or recrystallization if necessary.

Applications in Medicinal Chemistry: A Gateway to Bioactive Molecules

The true value of this compound lies in its application as a scaffold for the synthesis of a diverse array of biologically active compounds. Its utility has been demonstrated in the development of molecules targeting a range of diseases.

Case Study: Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The benzamide scaffold is a common feature in many kinase inhibitors, where it often serves to orient key pharmacophoric elements for optimal binding to the ATP-binding pocket of the kinase. The amino group of this compound provides a convenient point for the introduction of various heterocyclic systems, which are often essential for achieving high potency and selectivity.

G cluster_0 Kinase Inhibitor Synthesis A 5-amino-2-chloro-N- methylbenzamide B Coupling Reaction (e.g., Buchwald-Hartwig or Suzuki) A->B D Kinase Inhibitor Core Structure B->D C Heterocyclic Partner (e.g., Pyrimidine, Pyridine) C->B

Caption: Synthetic strategy for kinase inhibitors using the title compound.

Conclusion: An Indispensable Tool for Drug Discovery

This compound has firmly established itself as a cornerstone building block in the arsenal of the medicinal chemist. Its inherent synthetic tractability, coupled with the favorable physicochemical properties it imparts to its derivatives, makes it an ideal starting point for the exploration of new chemical space. The strategic placement of its functional groups allows for a modular and efficient approach to the synthesis of complex molecules with tailored biological activities. As the quest for novel and more effective therapeutics continues, the demand for versatile and reliable building blocks like this compound will undoubtedly persist, ensuring its continued relevance in the future of drug discovery.

References

  • This compound | High-Quality RUO - Benchchem. (n.d.).
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  • METHOD FOR PREPARING 2-AMINO-5-CHLORO-N,3-DIMETHYLBENZAMIDE - Patent Guru. (n.d.). Retrieved January 12, 2026, from [Link]

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  • Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - Google Patents. (n.d.).
  • WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide - Google Patents. (n.d.).
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  • Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide - Google Patents. (n.d.).
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  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4). [Link]

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  • 5-Amino-2-(2-chloro-5-methoxyanilino)benzamide | C14H14ClN3O2 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

  • This compound (C8H9ClN2O) - PubChemLite. (n.d.). Retrieved January 12, 2026, from [Link]

  • 5-Amino-2-chloro-4-methylbenzamide | C8H9ClN2O | CID 177002692 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

  • CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide. (n.d.).
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An In-depth Technical Guide to 5-Amino-2-chloro-N-methylbenzamide and its Analogs: Synthesis, Biological Activity, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzamide Scaffold in Modern Drug Discovery

The benzamide core is a classic example of a "privileged structure" in medicinal chemistry, a molecular framework that is capable of binding to a variety of biological targets with high affinity.[1] This versatility has led to the development of numerous therapeutic agents across a wide spectrum of diseases.[2] From antipsychotics like sulpiride to anti-inflammatory and anticancer agents, the stability and hydrogen-bonding capabilities of the amide group make this scaffold a cornerstone of drug design.[1][2]

This guide focuses on a specific, highly functionalized derivative: 5-amino-2-chloro-N-methylbenzamide . Its structure is distinguished by three key substituents on the benzamide core:

  • An amino group (-NH2) at the 5-position , which serves as a hydrogen bond donor and a reactive site for further chemical modification.[3]

  • A chloro group (-Cl) at the 2-position , which has significant stereoelectronic consequences, influencing the molecule's conformation by potentially inducing a twist in the amide bond.[4]

  • An N-methyl group on the amide nitrogen , which impacts the molecule's lipophilicity, metabolic stability, and interaction with biological targets.[4]

The unique combination of these functional groups makes this compound and its analogs valuable building blocks and pharmacophores in the exploration of novel kinase inhibitors, enzyme modulators, and other biologically active small molecules.[3] This document provides a comprehensive review of their synthesis, diverse biological activities, structure-activity relationships, and the experimental protocols used for their evaluation.

Synthesis and Chemical Properties

The synthesis of this compound and its analogs typically involves multi-step pathways starting from substituted benzoic acid derivatives.[5] The choice of route often depends on the availability of starting materials and the desired substitution pattern on the final compound.

Common Synthetic Pathways

Several established strategies exist for the synthesis of these compounds:

  • Amidation of Substituted Benzoic Acids: A primary route involves the reaction of a corresponding benzoic acid, such as 2-amino-5-chlorobenzoic acid, with methylamine using a coupling agent to form the amide bond.[3]

  • Functionalization of Isatoic Anhydrides: An alternative approach begins with an isatoic anhydride derivative. Reaction with methylamine opens the anhydride ring to form the 2-amino-N-methylbenzamide, which can then be subjected to chlorination using an agent like sulfuryl chloride to yield the target compound.[3]

  • Reduction of a Nitro Precursor: A common industrial method involves the catalytic reduction of a nitro group precursor, such as 5-chloro-N,N-dimethyl-2-nitrobenzamide, to form the corresponding amine.[5]

The diagram below illustrates a generalized synthetic pathway starting from a substituted benzoic acid.

G cluster_0 Synthesis Pathway Start 2-Nitro-5-chlorobenzoic Acid Step1 Amidation (e.g., SOCl2, then Methylamine) Start->Step1 Intermediate 2-Nitro-5-chloro-N-methylbenzamide Step1->Intermediate Step2 Nitro Group Reduction (e.g., Catalytic Hydrogenation) Intermediate->Step2 Product This compound Step2->Product

Caption: Generalized synthesis of this compound.

Experimental Protocol: Synthesis via Amidation and Reduction

The following is a representative, step-by-step methodology for the synthesis of a substituted aminobenzamide.

Step 1: Amidation of 2-nitro-5-chlorobenzoic acid

  • Suspend 2-nitro-5-chlorobenzoic acid in a suitable solvent (e.g., toluene).

  • Add thionyl chloride dropwise at room temperature and then heat the mixture to reflux for 2-3 hours to form the acyl chloride.

  • Cool the reaction mixture and remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting crude acyl chloride in an inert solvent like dichloromethane (DCM).

  • Cool the solution to 0°C and slowly add an aqueous solution of methylamine.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Perform a work-up by washing with dilute acid, then brine, and dry the organic layer over sodium sulfate.

  • Evaporate the solvent to yield crude 2-nitro-5-chloro-N-methylbenzamide, which can be purified by recrystallization.

Step 2: Reduction of the Nitro Group

  • Dissolve the 2-nitro-5-chloro-N-methylbenzamide from Step 1 in a solvent such as ethanol or ethyl acetate.

  • Add a catalyst, typically Palladium on carbon (Pd/C).

  • Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).

  • Stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through Celite® to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the final product, this compound.

Biological Activities and Therapeutic Potential

Benzamide derivatives, including this compound and its analogs, exhibit a remarkably broad range of pharmacological activities.[2] This is due to their ability to interact with a diverse set of biological targets, from G-protein coupled receptors to enzymes.

Biological Activity Target(s) Therapeutic Potential Example Analogs / Notes References
Antipsychotic Dopamine D2, Serotonin 5-HT2, 5-HT1a ReceptorsSchizophrenia, PsychosisSubstituted (4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)benzamide derivatives show potent D2/5-HT2 antagonism and 5-HT1a agonism.[6][7]
Insecticidal Ryanodine ReceptorsPest Control2-amino-5-chloro-N,3-dimethylbenzamide is a key intermediate in the synthesis of insecticides like chlorantraniliprole.[5][8][9]
Antimycobacterial QcrB (part of cytochrome bcc complex)Tuberculosis2-amino-5-chloro-N-(4-sec-butylphenyl)benzamide was identified as a highly active derivative against Mycobacterium tuberculosis.[1][10]
Antiviral RSV Replication PathwaysRespiratory Syncytial Virus (RSV) InfectionN-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogs potently inhibit RSV replication and associated inflammation.[11]
Enzyme Inhibition Histone Deacetylase 1 (HDAC1), NTPDasesCancer, Inflammation, ThrombosisVarious benzamide derivatives have been studied as potent inhibitors of HDAC1 and human nucleoside triphosphate diphosphohydrolases (h-NTPDases).[12][13]
Prokinetic Serotonin 5-HT4 ReceptorGastrointestinal Motility Disorders4-amino-5-chloro-2-methoxy-benzamide derivatives show potent binding affinity for the 5-HT4 receptor.[2]
Antimicrobial Bacterial Growth PathwaysBacterial InfectionsVarious N-benzamide derivatives have demonstrated good activity against both Gram-positive (e.g., B. subtilis) and Gram-negative (E. coli) bacteria.[14]

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. For the this compound scaffold, several key relationships have been elucidated.

  • Substitution on the Benzamide Ring: The nature and position of substituents on the phenyl ring significantly influence biological activity.

    • C-2 Chloro Group: The ortho-chloro substituent can force a non-planar conformation between the phenyl ring and the amide group, which can be critical for fitting into a specific binding pocket.[4]

    • C-5 Amino Group: The specific placement of the amino group has been shown to be critical for certain activities, such as antimutagenic effects.[4] In other cases, replacing it with small lipophilic groups like a methyl group can enhance activity against targets like M. tuberculosis.[10]

  • Substitution on the Amide Nitrogen: The group attached to the amide nitrogen plays a vital role in determining the inhibitory profile and overall activity.

    • N-Alkyl Chain: The length and branching of the N-alkyl chain can significantly impact biological activity by influencing lipophilicity and van der Waals interactions.[4] Studies have shown that a secondary amide (like an N-methyl group) can be more potent than a primary amide.[10]

    • Aromatic/Cycloalkyl Groups: While less explored for the specific title compound, replacing the N-alkyl group with larger aromatic moieties is a common strategy in related benzamides to explore different binding pockets, as seen in antipsychotic and antimycobacterial analogs.[1][4]

G N_sub N-Alkyl/Aryl Group: - Influences lipophilicity & stability. - Secondary amides often potent. N_pos N_sub->N_pos C2_sub C-2 Position (Cl): - Induces conformational twist. - Critical for binding pocket fit. C2_pos C2_sub->C2_pos C5_sub C-5 Position (NH2): - Key for H-bonding. - Can be modified to tune activity. C5_pos C5_sub->C5_pos Ring_sub Other Ring Positions: - e-donating/withdrawing groups modulate electronic properties. C4_pos Ring_sub->C4_pos

Caption: Key structure-activity relationship sites on the benzamide scaffold.

Experimental Protocols for Biological Evaluation

A hierarchical approach is typically used to evaluate the biological activity of newly synthesized analogs, starting with high-throughput in vitro assays and progressing to more complex in vivo models for promising candidates.

G cluster_workflow Drug Discovery Workflow synthesis Compound Synthesis & Purification in_vitro In Vitro Screening (Primary Assays) synthesis->in_vitro Test Analogs sar Structure-Activity Relationship Analysis in_vitro->sar Analyze Data in_vivo In Vivo Testing (Promising Candidates) in_vitro->in_vivo Select Hits sar->synthesis Design New Analogs lead_opt Lead Optimization in_vivo->lead_opt Validate Efficacy & Safety

Caption: General workflow for the evaluation of novel benzamide analogs.

Protocol 1: In Vitro Receptor Binding Assay (e.g., for Dopamine D2 Receptors)

This protocol assesses the ability of a compound to displace a radiolabeled ligand from its receptor.

  • Preparation: Prepare cell membrane homogenates from cells expressing the human dopamine D2 receptor.

  • Incubation: In a 96-well plate, combine the membrane preparation, a radiolabeled ligand (e.g., [³H]spiperone), and varying concentrations of the test compound (e.g., this compound analog).

  • Equilibration: Incubate the plates at a controlled temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Analysis: Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Protocol 2: In Vitro Antimicrobial Assay (Minimum Inhibitory Concentration - MIC)

This protocol determines the lowest concentration of a compound that prevents visible growth of a microorganism.

  • Preparation: Prepare a standardized inoculum of the test bacterium (e.g., M. tuberculosis or E. coli) in a suitable broth medium.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth.

  • Inoculation: Add the bacterial inoculum to each well. Include positive (no drug) and negative (no bacteria) controls.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C) for a specified period (e.g., 18-24 hours for E. coli, several weeks for M. tuberculosis).

  • Observation: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible bacterial growth.

Conclusion and Future Directions

This compound and its analogs represent a versatile and highly adaptable chemical scaffold with proven potential across a multitude of therapeutic areas, from CNS disorders to infectious diseases and oncology. The existing body of research demonstrates that subtle modifications to the substitution pattern on the benzamide ring and the N-amide group can lead to profound changes in biological activity and target selectivity.

Future research in this area should focus on:

  • Systematic SAR Exploration: Expanding the diversity of substituents at all positions, particularly exploring cycloalkyl and heterocyclic replacements for the N-methyl group, could uncover novel activities.[4]

  • Mechanism of Action Studies: For analogs with promising activity, elucidating the precise molecular mechanism of action is critical for further development.

  • Pharmacokinetic Optimization: Efforts should be directed towards improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to enhance their drug-like characteristics.

  • New Therapeutic Targets: Leveraging the privileged nature of the benzamide scaffold to design inhibitors for newly validated biological targets remains a promising avenue for drug discovery.

By integrating rational design, combinatorial synthesis, and robust biological evaluation, the full potential of the this compound core can continue to be unlocked, paving the way for the next generation of innovative therapeutics.

References

  • Hester, J. B., et al. (1995). Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. Journal of Medicinal Chemistry. [Link]

  • Hester, J. B., et al. (1995). Structure-activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. PubMed. [Link]

  • Singh, S., et al. (2021). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • MDPI. (2021). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. [Link]

  • Jin, Z., et al. (2021). Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses. National Institutes of Health. [Link]

  • PubChem. (n.d.). This compound. PubChem. [Link]

  • Google Patents. (n.d.). Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
  • Indian Patent Office. (n.d.). An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. Indian Patent Office. [Link]

  • Google Patents. (n.d.). An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide.
  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]

  • Preprints.org. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Preprints.org. [Link]

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Methodological & Application

Synthesis Protocol for 5-amino-2-chloro-N-methylbenzamide: An Application Note for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed, field-proven protocol for the synthesis of 5-amino-2-chloro-N-methylbenzamide, a key intermediate in medicinal chemistry and drug discovery. The narrative emphasizes not just the procedural steps but the underlying chemical principles and rationale, ensuring both technical accuracy and practical applicability for researchers, scientists, and drug development professionals.

Introduction: The Significance of this compound

This compound is a versatile chemical scaffold of significant interest in the development of novel pharmaceutical compounds.[1] Its structure, featuring a benzamide core with an amino group, a chloro substituent, and an N-methyl amide, provides multiple points for chemical modification.[1] This makes it a valuable building block for creating libraries of compounds for screening against various biological targets, including kinases and other enzymes.[1] The strategic placement of its functional groups allows for the exploration of structure-activity relationships (SAR) in drug design, making a reliable and well-understood synthesis protocol essential for any research program utilizing this intermediate.

Synthetic Pathway Overview

The synthesis of this compound is most effectively achieved through a two-step process. This pathway begins with the formation of an amide bond, followed by the reduction of a nitro group. This approach is robust, generally high-yielding, and relies on common laboratory reagents.

Synthesis_Workflow cluster_0 Part 1: Amide Formation cluster_1 Part 2: Nitro Group Reduction 2-chloro-5-nitrobenzoic_acid 2-chloro-5-nitrobenzoic acid acyl_chloride 2-chloro-5-nitrobenzoyl chloride (in situ) 2-chloro-5-nitrobenzoic_acid->acyl_chloride  Activation SOCl2 Thionyl Chloride (SOCl₂) SOCl2->acyl_chloride precursor 2-chloro-N-methyl-5-nitrobenzamide acyl_chloride->precursor  Amidation methylamine Methylamine (CH₃NH₂) methylamine->precursor final_product This compound precursor->final_product  Reduction reducing_agent Fe / NH₄Cl reducing_agent->final_product

Caption: Synthetic workflow for this compound.

Part 1: Synthesis of 2-chloro-N-methyl-5-nitrobenzamide (Precursor)

This initial step involves the conversion of 2-chloro-5-nitrobenzoic acid into its corresponding N-methylamide. The most common and efficient method for this transformation is the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with methylamine.

Experimental Protocol
  • Activation of the Carboxylic Acid:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend 2-chloro-5-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) or toluene.

    • Add thionyl chloride (SOCl₂, 1.5-2.0 eq) dropwise to the suspension at room temperature.

    • Heat the reaction mixture to reflux (approximately 40°C for DCM, 110°C for toluene) and maintain for 2-4 hours, or until the evolution of HCl gas ceases and the solution becomes clear. The completion of the reaction can be monitored by thin-layer chromatography (TLC).

    • Causality: Thionyl chloride converts the carboxylic acid into a highly reactive acyl chloride, which is susceptible to nucleophilic attack by methylamine. The reaction is driven by the formation of gaseous byproducts (SO₂ and HCl).

  • Amidation:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add a solution of methylamine (2.0-2.5 eq, typically a 40% aqueous solution or a 2M solution in THF) to the cooled acyl chloride solution.

    • Causality: The addition is performed at a low temperature to control the exothermicity of the reaction between the acyl chloride and methylamine.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Isolation:

    • Quench the reaction by the slow addition of water.

    • Separate the organic layer. If DCM was used, wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid) and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloro-N-methyl-5-nitrobenzamide.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain a pale yellow solid.

Part 2: Synthesis of this compound (Final Product)

The final step is the reduction of the nitro group of the precursor to an amine. A variety of reducing agents can be employed for this transformation.[1] While catalytic hydrogenation is effective, a more common and practical method in a standard laboratory setting is the use of a metal in acidic or neutral conditions, such as iron powder in the presence of ammonium chloride.[1]

Experimental Protocol
  • Reduction Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2-chloro-N-methyl-5-nitrobenzamide (1.0 eq) in a mixture of ethanol and water.

    • Add ammonium chloride (NH₄Cl, 1.5-2.0 eq) and iron powder (Fe, 3.0-5.0 eq) to the solution.

    • Causality: Iron metal in the presence of an electrolyte like ammonium chloride acts as an effective reducing agent for aromatic nitro groups. This method is often preferred over catalytic hydrogenation for its scalability and lack of need for specialized high-pressure equipment.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by TLC by observing the disappearance of the starting material spot and the appearance of the product spot.

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts.

    • Wash the Celite pad with ethanol.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • The resulting aqueous residue can be extracted with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • Further purification can be achieved by recrystallization or column chromatography on silica gel.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and the presence of all expected protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretches of the amine and amide, and the C=O stretch of the amide.

  • Melting Point: To assess the purity of the final product.

Safety Precautions

  • Thionyl chloride is corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Methylamine is a flammable and corrosive gas or solution with a strong odor. It should also be handled in a well-ventilated fume hood.

  • The reduction reaction with iron powder can be exothermic.

  • Always consult the Safety Data Sheets (SDS) for all reagents before use.[2]

Data Summary Table

Reagent/ProductMolecular Weight ( g/mol )Molar Equivalents (eq)
Part 1
2-chloro-5-nitrobenzoic acid201.561.0
Thionyl Chloride118.971.5 - 2.0
Methylamine31.062.0 - 2.5
2-chloro-N-methyl-5-nitrobenzamide214.60(Expected)
Part 2
2-chloro-N-methyl-5-nitrobenzamide214.601.0
Iron Powder55.853.0 - 5.0
Ammonium Chloride53.491.5 - 2.0
This compound184.62(Expected)

References

  • PubChem. This compound. Available from: [Link]

  • Google Patents. Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.

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Application Note & Protocol: Comprehensive Characterization of 5-amino-2-chloro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide to the analytical methods for the comprehensive characterization of 5-amino-2-chloro-N-methylbenzamide, a key intermediate in pharmaceutical and agrochemical research.[1][2] The protocols outlined herein are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and quality of this compound. The methods covered include High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for molecular weight confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Fourier-Transform Infrared (FTIR) spectroscopy for functional group identification. Each section provides the scientific rationale behind the chosen methodology, detailed step-by-step protocols, and guidance on data interpretation.

Introduction

This compound (C₈H₉ClN₂O, Molar Mass: 184.62 g/mol ) is a substituted benzamide derivative with significant applications as a building block in the synthesis of biologically active molecules, including kinase inhibitors and enzyme modulators.[1] Its molecular structure, featuring an aromatic amine, a chloro substituent, and a methylated amide group, offers multiple sites for chemical modification.[1][2] Accurate and robust analytical characterization is paramount to guarantee the reliability and reproducibility of downstream synthetic applications and biological assays. This guide presents a multi-faceted analytical approach to unequivocally confirm the structure and purity of this compound.

Chemical Structure and Properties:

PropertyValueSource
IUPAC NameThis compound
CAS Number111362-49-3
Molecular FormulaC₈H₉ClN₂O
Molecular Weight184.62 g/mol
AppearanceSolid (form may vary)[3]

Chromatographic Analysis for Purity Determination

Chromatographic techniques are essential for separating this compound from potential impurities, starting materials, and by-products. High-Performance Liquid Chromatography (HPLC) is the preferred method due to its high resolution and sensitivity.[2]

High-Performance Liquid Chromatography (HPLC)

Scientific Rationale: Reverse-phase HPLC (RP-HPLC) is ideally suited for separating moderately polar compounds like this compound. A C18 stationary phase provides a nonpolar environment, and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is used to elute the analytes. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. UV detection is effective due to the chromophoric nature of the benzene ring in the analyte.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18, 5 µm particle size, 4.6 mm x 250 mm (or equivalent).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of mobile phase (50:50 A:B).

Data Interpretation: The purity of the sample is determined by calculating the area percentage of the main peak corresponding to this compound in the chromatogram. The retention time of the main peak should be consistent across injections. Any additional peaks represent impurities.

Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject Sample Dissolve->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity Integrate->Calculate

Caption: Workflow for HPLC purity analysis.

Mass Spectrometry for Molecular Weight Confirmation

Mass spectrometry (MS) is a powerful technique for confirming the molecular weight of this compound. When coupled with a chromatographic technique like HPLC or Gas Chromatography (GC), it provides definitive identification.[2]

Liquid Chromatography-Mass Spectrometry (LC-MS)

Scientific Rationale: LC-MS combines the separation power of HPLC with the mass analysis capabilities of MS. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like the target compound, minimizing fragmentation and primarily producing the protonated molecule [M+H]⁺. This allows for the unambiguous determination of the molecular weight.

Experimental Protocol:

  • LC System: Utilize the HPLC conditions described in Section 2.1.

  • Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an ESI source.

  • Ionization Mode: Positive ion mode.

  • Scan Range: m/z 50-500.

  • Data Acquisition: Full scan mode.

Data Interpretation: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 185.04. The isotopic pattern for a compound containing one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed, with a peak at m/z 187.04 with roughly one-third the intensity of the m/z 185.04 peak.

IonCalculated m/z
[M+H]⁺ (with ³⁵Cl)185.0476
[M+H]⁺ (with ³⁷Cl)187.0447

Note: Calculated masses may vary slightly depending on the software used.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed to confirm the connectivity of atoms in this compound.

¹H NMR Spectroscopy

Scientific Rationale: ¹H NMR provides information about the chemical environment of hydrogen atoms in the molecule. The chemical shift, integration, and multiplicity of the signals allow for the assignment of each proton to its position in the structure.

Experimental Protocol:

  • Spectrometer: 300 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Concentration: Approximately 5-10 mg in 0.6-0.7 mL of solvent.

  • Reference: Tetramethylsilane (TMS) at 0 ppm.

Expected ¹H NMR Spectral Data (in CDCl₃, predicted):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.2-7.0m2HAromatic protons
~6.2br s1HAmide N-H
~5.5br s2HAmino -NH₂
~2.9d3HN-CH₃

Note: Actual chemical shifts may vary. The broad singlets for the NH and NH₂ protons are due to exchange with residual water and quadrupole broadening.

¹³C NMR Spectroscopy

Scientific Rationale: ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Experimental Protocol:

  • Spectrometer: Same as for ¹H NMR.

  • Solvent: Same as for ¹H NMR.

  • Acquisition: Proton-decoupled mode.

Expected ¹³C NMR Spectral Data (in CDCl₃, predicted):

Chemical Shift (δ, ppm)Assignment
~168C=O (amide)
~145C-NH₂
~130-115Aromatic carbons
~26N-CH₃

Note: Assignments are predictive and should be confirmed with 2D NMR techniques if necessary.

Analytical Characterization Workflow:

Characterization_Workflow cluster_techniques Analytical Techniques cluster_results Obtained Information Start 5-amino-2-chloro-N- methylbenzamide Sample HPLC HPLC Start->HPLC LCMS LC-MS Start->LCMS NMR NMR (¹H, ¹³C) Start->NMR FTIR FTIR Start->FTIR Purity Purity (%) HPLC->Purity MW Molecular Weight LCMS->MW Structure Chemical Structure NMR->Structure FuncGroups Functional Groups FTIR->FuncGroups Final Comprehensive Characterization (Identity, Purity, Structure) Purity->Final MW->Final Structure->Final FuncGroups->Final

Caption: Integrated workflow for compound characterization.

Spectroscopic Analysis for Functional Group Identification

Fourier-Transform Infrared (FTIR) Spectroscopy

Scientific Rationale: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific bonds vibrate at characteristic frequencies, resulting in a unique spectral fingerprint for the compound.

Experimental Protocol:

  • Instrument: FTIR spectrometer.

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹.

Expected Characteristic FTIR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3450-3300N-H stretch (asymmetric and symmetric)Primary amine (-NH₂)
3350-3150N-H stretchSecondary amide (-NH-)
1680-1630C=O stretch (Amide I)Amide
1640-1550N-H bendPrimary amine
1570-1515N-H bend (Amide II)Secondary amide
800-600C-Cl stretchAryl chloride

Data Interpretation: The presence of absorption bands in the expected regions confirms the presence of the key functional groups: primary amine, secondary amide, and aryl chloride. The spectrum can also serve as a reference for future batch-to-batch comparisons.

Conclusion

The application of this multi-technique analytical approach, encompassing HPLC, LC-MS, NMR, and FTIR, provides a robust and comprehensive characterization of this compound. By following these protocols, researchers can confidently verify the identity, purity, and structural integrity of this important chemical intermediate, ensuring the quality and reliability of their scientific endeavors.

References

  • PubChem. This compound | C8H9ClN2O | CID 16772320. Available at: [Link]. Accessed Jan 12, 2026.

Sources

Application and Protocol Guide for the Analysis of 5-amino-2-chloro-N-methylbenzamide by HPLC and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed methodologies for the analytical characterization of 5-amino-2-chloro-N-methylbenzamide, a key chemical intermediate in pharmaceutical research and development.[1] We present optimized protocols for both High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind experimental choices, such as mobile phase composition, stationary phase selection, and NMR solvent choice, is thoroughly explained to provide researchers with a robust framework for analysis. This document is intended for researchers, scientists, and drug development professionals requiring validated methods for purity assessment and structural elucidation of this benzamide derivative.

Introduction: The Significance of this compound

This compound is a substituted benzamide derivative of significant interest in medicinal chemistry.[1] Its molecular structure, featuring an aromatic amine, a chloro substituent, and a methylated amide, makes it a versatile building block for the synthesis of complex pharmaceutical compounds.[1] The distinct functional groups—the amino group as a hydrogen bond donor and site for further reactions, the electron-withdrawing chloro group, and the N-methyl amide—impart specific physicochemical properties that are leveraged in drug design.[1] Accurate and reliable analytical methods are therefore critical to ensure the identity, purity, and quality of this intermediate, which directly impacts the integrity of subsequent synthesis and the safety and efficacy of final active pharmaceutical ingredients (APIs).

Compound Identity:

  • IUPAC Name: this compound[2]

  • CAS Number: 111362-49-3[2]

  • Molecular Formula: C₈H₉ClN₂O[2]

  • Molecular Weight: 184.62 g/mol [2]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for assessing the purity of pharmaceutical intermediates. The method described herein is a reverse-phase HPLC (RP-HPLC) protocol designed for robust and reproducible analysis of this compound.

Rationale for Method Development

The choice of a C16 stationary phase is deliberate. Amide-functionalized stationary phases, like the Discovery® RP-Amide C16, offer unique selectivity for polar compounds and are less reactive than traditional amine-based columns, minimizing unwanted interactions with the analyte.[3] This is particularly advantageous for a molecule like this compound, which contains a potentially reactive primary amine. A buffered mobile phase is employed to ensure consistent ionization of the amino group, leading to sharp, symmetrical peaks. The use of a phosphate buffer at pH 3.0 suppresses the basicity of the amine, promoting better retention and peak shape on the C16 column. Methanol is chosen as the organic modifier due to its compatibility with the stationary phase and its ability to effectively elute the analyte. UV detection at 254 nm is selected based on the aromatic nature of the benzamide ring, which provides strong chromophoric activity at this wavelength.[4]

Experimental Protocol: HPLC Purity Determination

Objective: To determine the purity of a this compound sample by RP-HPLC with UV detection.

Materials:

  • This compound reference standard and sample

  • HPLC grade methanol

  • Monopotassium phosphate (KH₂PO₄)

  • Phosphoric acid (H₃PO₄)

  • HPLC grade water

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis detector.

  • Discovery® RP-Amide C16 column (15 cm x 4.6 mm, 5 µm particle size) or equivalent.[4]

Procedure:

  • Mobile Phase Preparation:

    • Aqueous Component (Buffer): Prepare a 25mM solution of monopotassium phosphate in HPLC grade water.[4] Adjust the pH to 3.0 using phosphoric acid.

    • Organic Component: HPLC grade methanol.

    • Isocratic Mobile Phase: Mix the aqueous buffer and methanol in a ratio of 80:20 (v/v).[4] Degas the mobile phase prior to use.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase to achieve a concentration of 1 mg/mL.

    • Sample Solution: Prepare the sample in the same manner as the standard solution.

  • HPLC Instrument Parameters:

ParameterValueRationale
Column Discovery® RP-Amide C16, 15 cm x 4.6 mm, 5 µmProvides good retention and selectivity for amides.[4]
Mobile Phase 25mM KH₂PO₄ (pH 3.0) : Methanol (80:20)Buffered for consistent ionization and peak shape.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.[4]
Detector UV at 254 nmWavelength for strong absorbance by the benzamide chromophore.[4]
Injection Vol. 10 µLStandard volume for analytical HPLC.[4]
Run Time 15 minutesSufficient to elute the main peak and any potential impurities.
  • Data Analysis:

    • Inject the standard and sample solutions.

    • Identify the peak corresponding to this compound based on the retention time of the reference standard.

    • Calculate the purity of the sample using the area percent method.

Data Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Prep (Buffer & Methanol) Injection HPLC Injection MobilePhase->Injection SamplePrep Sample & Standard Preparation SamplePrep->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (Area % Method) Integration->Calculation Report Final Report Calculation->Report

Caption: Workflow for HPLC purity analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules.[5] Both ¹H and ¹³C NMR are used to confirm the identity and structure of this compound.

Rationale for NMR Experimental Design

The choice of a deuterated solvent is critical for NMR analysis. Dimethyl sulfoxide-d₆ (DMSO-d₆) is selected for its excellent ability to dissolve a wide range of organic compounds, including benzamides.[6][7] Importantly, the amide and amine protons are often observable in DMSO-d₆ as they exchange more slowly with deuterium compared to other solvents like D₂O or CD₃OD. Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts to 0 ppm. A standard 500 MHz spectrometer provides sufficient resolution to distinguish the aromatic protons and their coupling patterns.

Experimental Protocol: ¹H and ¹³C NMR

Objective: To confirm the chemical structure of this compound.

Materials:

  • This compound sample

  • Deuterated dimethyl sulfoxide (DMSO-d₆) with Tetramethylsilane (TMS)

Instrumentation:

  • 500 MHz NMR Spectrometer

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6 mL of DMSO-d₆ in an NMR tube.

    • Ensure the sample is fully dissolved.

  • Spectrometer Setup and Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

Expected Spectral Data and Interpretation

Chemical Structure with Numbering for NMR:

Caption: Structure of this compound with atom numbering.

¹H NMR (500 MHz, DMSO-d₆):

  • Aromatic Protons: The three protons on the benzene ring will appear as distinct signals. The proton at C6 will likely be a doublet, the proton at C4 a doublet of doublets, and the proton at C3 a doublet, with coupling constants typical for ortho and meta relationships.

  • Amide Proton (-NH-): A broad singlet or a quartet (due to coupling with the methyl group) is expected. Its chemical shift can be variable.

  • Amine Protons (-NH₂): A broad singlet is expected for the two protons of the amino group.

  • Methyl Protons (-CH₃): A doublet is expected due to coupling with the adjacent amide proton.

¹³C NMR (125 MHz, DMSO-d₆):

  • Carbonyl Carbon (C=O): This will be the most downfield signal, typically in the range of 165-175 ppm.

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents (Cl, NH₂, CONHCH₃). The carbon attached to the chlorine (C2) will be significantly affected.

  • Methyl Carbon (-CH₃): An upfield signal is expected for the methyl carbon.

¹H NMR Expected Chemical Shift (ppm) Multiplicity Integration Assignment
Aromatic~7.0-7.5m3HC3-H, C4-H, C6-H
Amide~8.0-8.5br q1HN8-H
Amine~5.0-5.5br s2HC5-NH₂
Methyl~2.7-2.8d3HC9-H₃
¹³C NMR Expected Chemical Shift (ppm) Assignment
Carbonyl~168C7
Aromatic~115-150C1, C2, C3, C4, C5, C6
Methyl~26C9

Note: The exact chemical shifts can vary depending on concentration and sample purity.

Conclusion

The HPLC and NMR protocols detailed in this guide provide a comprehensive framework for the analysis of this compound. The HPLC method is robust for purity determination, while the NMR analysis offers definitive structural confirmation. By understanding the rationale behind the chosen experimental parameters, researchers can confidently apply and adapt these methods for quality control and characterization in a drug discovery and development setting.

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). c. 1 H NMR (500 MHz, DMSO-d6) of benzamide from phenacyl bromide. Retrieved from [Link]

  • Sabinet African Journals. (1983). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-chloro-3-methylbenzamide. Retrieved from [Link]

  • PubMed. (2010). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from [Link]

  • MicroSolv. (2025). Amide or Amino HPLC Columns What are the Differences. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-amino-2-chloro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 5-amino-2-chloro-N-methylbenzamide as a versatile starting material for the synthesis of potent and selective kinase inhibitors. We delve into the chemical rationale behind its utility, providing detailed, field-proven protocols for its elaboration into advanced intermediates and final active pharmaceutical ingredients (APIs). Two distinct synthetic campaigns are detailed: the synthesis of a potent Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor relevant to Parkinson's disease and a representative dual Src/Abl inhibitor targeting pathways in oncology. Each protocol is accompanied by mechanistic insights, structure-activity relationship (SAR) data, and visualizations of the relevant biological signaling pathways to provide a holistic view from molecule to mechanism.

Introduction: The Strategic Value of the 2,5-Substituted Benzamide Scaffold

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer and neurodegenerative disorders, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized modern medicine, and success in this area hinges on the ability to rapidly synthesize diverse and potent chemical scaffolds.

The compound this compound has emerged as a high-value starting material in kinase inhibitor synthesis. Its utility is rooted in its distinct chemical functionalities, which allow for controlled, sequential, and diverse chemical modifications[1].

  • The 5-amino group: Serves as a key nucleophile or a handle for cross-coupling reactions, enabling the introduction of various pharmacophoric elements that can interact with the solvent-exposed region of the kinase ATP-binding site.

  • The 2-chloro group: A strategic substituent that can act as a synthetic handle for further functionalization via nucleophilic aromatic substitution (SNAr) or cross-coupling reactions. More importantly, it sterically and electronically influences the conformation of the benzamide, often directing the molecule into a favorable binding pose within the kinase hinge region.

  • The N-methylbenzamide: This moiety is a common feature in many Type II kinase inhibitors, capable of forming crucial hydrogen bonds with the kinase hinge region and occupying a hydrophobic pocket[2][3].

This guide will demonstrate how to leverage these features to construct complex kinase inhibitors, providing both the "how" and the "why" behind the synthetic strategies.

Synthetic Campaign 1: A Potent LRRK2 Inhibitor for Parkinson's Disease

Mutations leading to aberrant kinase activity of Leucine-Rich Repeat Kinase 2 (LRRK2) are a major genetic cause of Parkinson's disease[4][5]. The development of potent and selective LRRK2 inhibitors is therefore a major therapeutic goal. Published research has identified 5-substituent-N-arylbenzamide derivatives as a promising class of LRRK2 inhibitors[6][7]. Here, we outline a robust protocol to synthesize a representative inhibitor of this class starting from this compound.

Biological Context: The LRRK2 Signaling Pathway

LRRK2 is a large, multi-domain protein whose hyperactivity leads to neuronal toxicity. It participates in several cellular pathways, including vesicular trafficking, autophagy, and inflammatory responses. One of its key downstream effects involves the phosphorylation of a subset of Rab GTPases, which disrupts their function and contributes to the neurodegenerative process seen in Parkinson's disease[8][9]. Inhibiting LRRK2's kinase activity is expected to restore normal Rab function and mitigate neuronal cell death.

LRRK2_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm LRRK2_inactive LRRK2 (Inactive) LRRK2_active LRRK2 (Active) (e.g., G2019S Mutant) LRRK2_inactive->LRRK2_active Pathogenic Mutation Rab_GTPase Rab GTPase LRRK2_active->Rab_GTPase Phosphorylation pRab_GTPase Phospho-Rab (Inactive) Vesicle Vesicle Trafficking pRab_GTPase->Vesicle Disrupts Lysosome Lysosomal Dysfunction Vesicle->Lysosome Leads to Neuron_Damage Neuronal Damage & Cell Death Lysosome->Neuron_Damage Inhibitor LRRK2 Inhibitor (Synthesized Compound) Inhibitor->LRRK2_active Inhibits

Caption: LRRK2 signaling pathway in Parkinson's Disease.

Synthetic Workflow and Protocols

The overall strategy involves a palladium-catalyzed Buchwald-Hartwig amination to couple a heteroaromatic amine to the 5-amino position of our starting material. This is a highly efficient and modular method for constructing the C-N bonds central to this inhibitor class[10][11].

LRRK2_Synthesis cluster_reaction Buchwald-Hartwig Amination A 5-amino-2-chloro- N-methylbenzamide (1) C LRRK2 Inhibitor Core (3) A->C B 3-amino-6-chloropyridazine (2) B->C reagents Pd₂(dba)₃, XPhos, NaOt-Bu, Toluene, 110 °C reagents->C

Caption: Synthetic workflow for LRRK2 inhibitor core.

Protocol 1: Buchwald-Hartwig Amination

This protocol details the synthesis of N-(6-chloropyridazin-3-yl)-5-amino-2-chloro-N-methylbenzamide, a core structure for potent LRRK2 inhibitors.

  • Materials:

    • This compound (1.0 eq)

    • 3-amino-6-chloropyridazine (1.1 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)

    • Sodium tert-butoxide (NaOt-Bu) (1.5 eq)

    • Anhydrous Toluene

  • Procedure:

    • To an oven-dried Schlenk flask, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide under an inert atmosphere (Argon or Nitrogen).

    • Add anhydrous toluene to the flask, followed by this compound and 3-amino-6-chloropyridazine.

    • Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

    • Once complete, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

  • Causality and Trustworthiness: The choice of a bulky, electron-rich phosphine ligand like XPhos is critical for facilitating the oxidative addition of the aryl chloride to the palladium(0) center and the subsequent reductive elimination, which are often the rate-limiting steps in couplings with electron-rich amines and sterically hindered substrates[11][12]. The use of a strong, non-nucleophilic base like NaOt-Bu is essential for deprotonating the amine nucleophile without competing in the reaction[10]. This self-validating system ensures high conversion and minimizes side products.

Structure-Activity Relationship (SAR) Data

Data synthesized from multiple studies on benzamide-based LRRK2 inhibitors provides key insights for optimization[6][7][13][14].

Compound IDR¹ (at 5-position)R² (Aryl Group)LRRK2 IC₅₀ (nM)Notes
3a -NH-(6-Cl-pyridazinyl)-H15Core scaffold with good potency.
3b -NH-(6-OCH₃-pyridazinyl)-H8Methoxy group improves potency, likely through H-bonding.
3c -NH-(pyrimidinyl)-H45Pyrimidinyl less optimal than pyridazinyl for this scaffold.
3d -O-(pyridin-2-yl)-H22Ether linkage shows reduced activity compared to amino linkage.
3e -NH-(6-Cl-pyridazinyl)3-F5Fluoro substitution on the N-aryl ring can improve potency and metabolic stability.

Data is representative and compiled from analogous series reported in the literature to illustrate SAR trends.

Synthetic Campaign 2: A Representative Dual Src/Abl Inhibitor for Oncology

The Src and Bcr-Abl tyrosine kinases are key drivers in various cancers, including chronic myeloid leukemia (CML) and numerous solid tumors[1][15][16]. Dual inhibition of these kinases is a validated therapeutic strategy. Many potent inhibitors, such as Dasatinib, feature a central thiazole carboxamide core coupled to a substituted aniline[17][18]. We present a hypothetical, yet chemically robust, pathway to a novel Src/Abl inhibitor leveraging the this compound scaffold.

Biological Context: The Src and Bcr-Abl Signaling Pathways

Src is a non-receptor tyrosine kinase that integrates signals from receptor tyrosine kinases (RTKs) and integrins to regulate cell proliferation, survival, migration, and angiogenesis[19][20][21]. Bcr-Abl is a constitutively active fusion kinase that drives CML by activating similar downstream pathways, including RAS/MAPK and PI3K/AKT, leading to uncontrolled cell proliferation and inhibition of apoptosis[4][15][22]. Dual inhibition blocks these oncogenic signals at a critical node.

Src_Abl_Pathway cluster_membrane Cell Membrane / Cytoplasm cluster_pathways Downstream Effectors cluster_outcomes Cellular Outcomes RTK RTKs / Integrins Src Src Kinase RTK->Src Activate Bcr_Abl Bcr-Abl (CML) RAS_MAPK RAS-MAPK Pathway Bcr_Abl->RAS_MAPK Activate PI3K_AKT PI3K-AKT Pathway Bcr_Abl->PI3K_AKT Activate STAT STAT Pathway Bcr_Abl->STAT Activate Src->RAS_MAPK Activate Src->PI3K_AKT Activate Src->STAT Activate Metastasis Metastasis Src->Metastasis Proliferation Proliferation RAS_MAPK->Proliferation Survival Survival (Anti-Apoptosis) PI3K_AKT->Survival STAT->Proliferation STAT->Survival Inhibitor Dual Src/Abl Inhibitor (Synthesized Compound) Inhibitor->Bcr_Abl Inhibits Inhibitor->Src Inhibits

Caption: Simplified Src and Bcr-Abl oncogenic signaling.

Synthetic Workflow and Protocols

The synthesis of our target Src/Abl inhibitor involves two key stages. First, a Hantzsch thiazole synthesis is used to construct a 2-aminothiazole-5-carboxylate intermediate. The second stage involves an amide coupling reaction to link this thiazole core with our starting material, this compound.

Src_Abl_Synthesis cluster_stage1 Stage 1: Thiazole Synthesis cluster_stage2 Stage 2: Amide Coupling A Ethyl 3-bromo-2-oxopropanoate C Ethyl 2-aminothiazole- 5-carboxylate (4) A->C B Thiourea B->C E Target Inhibitor (5) C->E D 5-amino-2-chloro- N-methylbenzamide (1) D->E reagents HATU, DIPEA, DMF, RT reagents->E

Caption: Two-stage workflow for a representative Src/Abl inhibitor.

Protocol 2: HATU-Mediated Amide Coupling

This protocol describes the final coupling step to form the target inhibitor. This assumes the prior hydrolysis of ethyl 2-aminothiazole-5-carboxylate (4) to the corresponding carboxylic acid.

  • Materials:

    • 2-Amino-5-thiazolecarboxylic acid (1.0 eq)

    • This compound (1.0 eq)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • Dissolve 2-amino-5-thiazolecarboxylic acid in anhydrous DMF in a round-bottom flask under an inert atmosphere.

    • Add DIPEA to the solution, followed by HATU. Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

    • Add a solution of this compound in a minimal amount of DMF to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash successively with 5% aqueous LiCl solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography or recrystallization to obtain the final compound.

  • Causality and Trustworthiness: HATU is a highly efficient, modern coupling reagent that minimizes racemization and side reactions, making it superior to older methods like carbodiimides for complex substrates[16][23][24][25]. It works by forming a highly reactive O-acylisourea intermediate that rapidly reacts with the amine nucleophile[23]. The use of a non-nucleophilic base like DIPEA is crucial to neutralize the generated acids without interfering with the coupling reaction[25]. This protocol provides a reliable system for constructing the critical amide bond.

Conclusion

This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its pre-installed functionalities provide chemists with a robust and versatile platform for accessing diverse and potent kinase inhibitors. The protocols detailed herein for the synthesis of LRRK2 and Src/Abl inhibitors are not merely academic exercises; they represent logical, efficient, and scalable pathways grounded in established, high-fidelity chemical transformations. By understanding the interplay between the starting material's structure, the chosen synthetic reactions, and the target's biological context, researchers can significantly accelerate their drug discovery programs.

References

  • Benchchem. (n.d.). This compound | High-Quality RUO.
  • Cervantes-Gomez, F., et al. (2013). Molecular Pathways: BCR-ABL. Clinical Cancer Research, 19(9), 2297-2303.
  • Renna, F., et al. (2010). Signal transduction pathways involved in the signaling of BCR-ABL.
  • Lugo, T. G., et al. (1990). The c-SRC proto-oncogene is a downstream target of the BCR-ABL tyrosine kinase. Molecular and Cellular Biology, 10(8), 4457-4462.
  • Tolosa, E., et al. (2009). LRRK2 signaling pathways: the key to unlocking neurodegeneration?. Trends in Neurosciences, 32(5), 251-257.
  • Steger, M., et al. (2017). The LRRK2 signalling system. Biochemical Society Transactions, 45(1), 167-173.
  • Yeatman, T. J. (2004). A renaissance for Src.
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  • Faryna, A. V., & Kalinichenko, E. N. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7205.
  • ChemicalBook. (n.d.). Dasatinib synthesis.
  • Asaki, T., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1421-1425.
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  • Weng, J., et al. (2011). Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives. Archiv der Pharmazie, 344(7), 451-458.
  • Asaki, T., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1421-1425.
  • Sarabu, R., et al. (2010). SAR, Pharmacokinetics, Safety, and Efficacy of Glucokinase Activating 2-(4-Sulfonylphenyl)-N-thiazol-2-ylacetamides: Discovery of PSN-GK1. Journal of Medicinal Chemistry, 53(8), 3227-3238.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Ren, F., et al. (2017). Discovery of 5-substituent-N-arylbenzamide derivatives as potent, selective and orally bioavailable LRRK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(17), 4063-4068.
  • Ren, F., et al. (2019). 5-Substituted-N-pyridazinylbenzamides as potent and selective LRRK2 inhibitors: Improved brain unbound fraction enables efficacy. Bioorganic & Medicinal Chemistry Letters, 29(2), 212-215.
  • Google Patents. (n.d.). US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280.
  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU.
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  • Vianello, P., et al. (2007). An update on dual Src/Abl inhibitors.
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Application Notes and Protocols for the Derivatization of 5-amino-2-chloro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Benzamide Scaffold

5-amino-2-chloro-N-methylbenzamide is a key chemical intermediate in the synthesis of a variety of functional molecules, particularly in the realms of pharmaceuticals and agrochemicals. Its structure is characterized by three distinct functional groups amenable to chemical modification: a primary aromatic amine, a secondary amide, and a chloro-substituted aromatic ring. This multiplicity of reactive sites makes it a versatile scaffold for the generation of diverse chemical libraries and the optimization of lead compounds in drug discovery and development. These derivatization strategies are crucial for modulating the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as for exploring its structure-activity relationships (SAR) with biological targets.[1][2]

This technical guide provides a comprehensive overview of robust and field-proven derivatization strategies for this compound. We will delve into the rationale behind key experimental choices and provide detailed, step-by-step protocols for the following transformations:

  • N-Acylation and N-Sulfonylation of the Primary Aromatic Amine: To introduce a variety of substituents and modulate the electronic properties of the aromatic ring.

  • Palladium-Catalyzed Cross-Coupling Reactions at the Chloro Position: Specifically, the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling to forge new carbon-nitrogen and carbon-carbon bonds, respectively.

Each protocol is designed to be a self-validating system, incorporating purification and characterization steps to ensure the identity and purity of the resulting derivatives.

Strategic Derivatization Pathways

The derivatization of this compound can be strategically directed to one of its three primary functional groups. The choice of reaction conditions and reagents will determine the site of modification.

Derivatization_Strategies cluster_amine Amine Derivatization cluster_chloro Chloro Group Functionalization This compound This compound N-Acylation N-Acylation This compound->N-Acylation Acyl Halide/Anhydride, Base N-Sulfonylation N-Sulfonylation This compound->N-Sulfonylation Sulfonyl Chloride, Base Buchwald-Hartwig Amination Buchwald-Hartwig Amination This compound->Buchwald-Hartwig Amination Pd Catalyst, Ligand, Base, Amine Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling This compound->Suzuki-Miyaura Coupling Pd Catalyst, Ligand, Base, Boronic Acid

Figure 1: Key derivatization strategies for this compound.

Part 1: Derivatization of the 5-Amino Group

The primary aromatic amine at the 5-position is a highly versatile handle for derivatization due to its nucleophilicity. N-acylation and N-sulfonylation are fundamental transformations that introduce amide and sulfonamide functionalities, respectively. These modifications can significantly impact the compound's biological activity and pharmacokinetic profile.

Protocol 1: N-Acylation with Acetyl Chloride

This protocol details the N-acetylation of this compound using acetyl chloride under Schotten-Baumann conditions. The use of a biphasic system with an aqueous base is effective in neutralizing the HCl byproduct and driving the reaction to completion.

Reaction Principle: The lone pair of electrons on the nitrogen of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetyl chloride. The subsequent loss of a chloride ion and a proton (neutralized by the base) yields the N-acetylated product.

N_Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Workup & Purification cluster_analysis Characterization A Dissolve starting material in DCM B Add aqueous NaOH A->B C Cool to 0°C B->C D Add acetyl chloride dropwise C->D E Stir at 0°C to RT D->E F Monitor by TLC E->F G Separate layers F->G Reaction Complete H Wash organic layer G->H I Dry and concentrate H->I J Purify by column chromatography I->J K Obtain NMR spectra J->K L Perform Mass Spec K->L

Figure 2: Experimental workflow for the N-acylation of this compound.

Materials:

  • This compound

  • Acetyl chloride

  • Dichloromethane (DCM)

  • 1 M Sodium hydroxide (NaOH) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in dichloromethane (DCM) (approx. 10 mL per 1 g of starting material).

  • Addition of Base: Add 1 M aqueous sodium hydroxide solution (2.0 eq).

  • Addition of Acetyl Chloride: Cool the vigorously stirring biphasic mixture to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) dropwise over 15 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Characterization of N-(3-chloro-4-(methylcarbamoyl)phenyl)acetamide:

Technique Expected Observations
¹H NMR Appearance of a new singlet at ~2.1 ppm (acetyl CH₃) and a downfield shift of the aromatic protons.
¹³C NMR Appearance of new signals for the acetyl methyl (~24 ppm) and carbonyl (~169 ppm) carbons.
Mass Spec (ESI) [M+H]⁺ corresponding to the molecular weight of the product.
Protocol 2: N-Sulfonylation with Dansyl Chloride

This protocol describes the derivatization of the primary amino group with dansyl chloride, a common reagent used for fluorescent labeling of amines.[3][4][5] This derivatization is particularly useful for analytical applications, such as HPLC with fluorescence detection.[3][6]

Reaction Principle: Similar to acylation, the nucleophilic amino group attacks the electrophilic sulfur atom of dansyl chloride, leading to the displacement of the chloride and formation of a stable sulfonamide bond. The reaction is typically carried out in an alkaline buffer to ensure the amine is deprotonated and thus more nucleophilic.[3]

Materials:

  • This compound

  • Dansyl chloride

  • Acetone

  • 0.1 M Sodium bicarbonate buffer (pH ~9.5)

  • 6 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Sample Preparation: Dissolve a small amount of this compound in the sodium bicarbonate buffer.

  • Dansylation: Add a solution of dansyl chloride in acetone to the amine solution and incubate in the dark at room temperature for 1-2 hours.

  • Quenching: The reaction can be quenched by the addition of an excess of a primary amine like proline to consume the remaining dansyl chloride.

  • Workup: Acidify the reaction mixture with 6 M HCl and extract the dansylated product with ethyl acetate.

  • Analysis: The extracted product can be analyzed directly by HPLC with fluorescence detection.

Analytical Parameter Expected Value
Excitation Wavelength ~330-350 nm
Emission Wavelength ~510-540 nm
Mass Spec (ESI) [M+H]⁺ corresponding to the molecular weight of the dansylated product.

Part 2: Functionalization of the Chloro-Aromatic Ring

The chloro substituent at the 2-position of the benzamide ring is a key site for diversification through palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the chemical space accessible from this scaffold.

Protocol 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.[7] This protocol provides a general procedure for the coupling of this compound with a primary or secondary amine.

Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylated amine product and regenerate the Pd(0) catalyst.[8]

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Cl Ar-Pd(II)(L2)-Cl Ar-Pd(II)(L2)-Cl Oxidative Addition->Ar-Pd(II)(L2)-Cl Amine Coordination Amine Coordination Ar-Pd(II)(L2)-Cl->Amine Coordination R2NH [Ar-Pd(II)(L2)(R2NH)]+Cl- [Ar-Pd(II)(L2)(R2NH)]+Cl- Amine Coordination->[Ar-Pd(II)(L2)(R2NH)]+Cl- Deprotonation Deprotonation [Ar-Pd(II)(L2)(R2NH)]+Cl-->Deprotonation Base Ar-Pd(II)(L2)-NR2 Ar-Pd(II)(L2)-NR2 Deprotonation->Ar-Pd(II)(L2)-NR2 Reductive Elimination Reductive Elimination Ar-Pd(II)(L2)-NR2->Reductive Elimination Ar-NR2 Reductive Elimination->Pd(0)L2

Sources

Application Notes and Protocols: The Strategic Role of Substituted Benzamides in the Synthesis of Potent Respiratory Syncytial Virus (RSV) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unmet Challenge of Respiratory Syncytial Virus

Respiratory Syncytial Virus (RSV) remains a formidable global health challenge, representing the primary cause of severe lower respiratory tract infections, such as bronchiolitis and pneumonia, in infants and young children.[1] Despite its widespread impact, which also extends to the elderly and immunocompromised populations, therapeutic options are limited and largely supportive. The development of effective, direct-acting antiviral agents is a critical priority for global health.

The RSV Fusion (F) protein is an essential viral surface glycoprotein that mediates the entry of the virus into host cells by fusing the viral and cellular membranes.[2] This process is a critical step in the viral life cycle, making the F protein a prime target for therapeutic intervention. A promising class of small molecules, substituted benzamides and their analogues, have emerged as potent inhibitors of RSV, demonstrating a dual mechanism of action that not only curtails viral replication but also mitigates the associated inflammatory cascade that contributes to disease severity.[3][4]

This technical guide provides an in-depth exploration of the synthesis and application of a specific series of substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues, which have shown significant promise as RSV inhibitors.[3][4] We will detail the synthetic strategy, provide a comprehensive experimental protocol, and elucidate the molecular mechanisms underpinning their antiviral and anti-inflammatory effects.

Core Synthetic Strategy: From Salicylic Acid to Potent Inhibitor

The synthesis of the target RSV inhibitors is based on a robust and adaptable chemical pathway starting from commercially available substituted salicylic acids. The core of the strategy involves an amide coupling reaction between a substituted salicylic acid and a substituted aniline. The following sections provide a detailed, step-by-step protocol for the synthesis of a representative compound from this series.

Experimental Protocol: Synthesis of Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues

This protocol outlines the general procedure for synthesizing the title compounds, as adapted from established literature.[3]

Step 1: Activation of the Carboxylic Acid

  • To a solution of 5-chlorosalicylic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.5 eq) dropwise.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 5-chlorosalicyloyl chloride.

Rationale: The conversion of the carboxylic acid to an acyl chloride activates it for the subsequent nucleophilic attack by the amine. Oxalyl chloride is a common and effective reagent for this transformation.

Step 2: Amide Bond Formation

  • Dissolve the crude 5-chlorosalicyloyl chloride in anhydrous DCM.

  • In a separate flask, dissolve the appropriately substituted 4-amino-2-chloroaniline (1.0 eq) and triethylamine (TEA) (2.0 eq) in anhydrous DCM.

  • Cool the aniline solution to 0 °C and add the acyl chloride solution dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

Rationale: The aniline derivative acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. Triethylamine is used as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

Step 3: Work-up and Purification

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogue.

Rationale: The aqueous work-up removes unreacted reagents and by-products. Column chromatography provides the final purification of the target compound.

Visualization of the Synthetic Workflow

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Purification 5-chlorosalicylic_acid 5-chlorosalicylic acid acyl_chloride 5-chlorosalicyloyl chloride 5-chlorosalicylic_acid->acyl_chloride in DCM, 0°C to RT oxalyl_chloride Oxalyl Chloride, cat. DMF oxalyl_chloride->5-chlorosalicylic_acid coupled_product Crude Product acyl_chloride->coupled_product in DCM, 0°C to RT aniline Substituted 4-amino-2-chloroaniline aniline->coupled_product TEA Triethylamine (TEA) TEA->aniline purified_product Pure RSV Inhibitor Analogue coupled_product->purified_product Column Chromatography

Caption: Synthetic workflow for N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues.

Mechanism of Action: A Dual-Pronged Attack on RSV

The synthesized benzamide analogues exhibit a potent dual mechanism of action against RSV. They not only inhibit the replication of the virus but also suppress the host's inflammatory response, which is a major contributor to the pathology of severe RSV disease.[3][4]

  • Inhibition of Viral Replication: These compounds have been shown to significantly reduce the generation of progeny viruses, viral RNA replication, and the expression of key viral proteins, including the fusion (F) protein, phosphoprotein (P), matrix (M), and nucleoprotein (N).[3] While the precise molecular target for replication inhibition is still under investigation, the data suggests an interference with fundamental viral processes.

  • Modulation of Host Inflammatory Response: A key feature of these inhibitors is their ability to suppress the activation of two critical transcription factors, IRF3 (Interferon Regulatory Factor 3) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), which are induced by RSV infection.[3][4] By inhibiting the phosphorylation and subsequent activation of these factors, the compounds block the downstream production of pro-inflammatory cytokines and chemokines, thereby reducing virus-induced inflammation.[3][4]

Visualizing the Inhibitory Pathway

G cluster_pathway RSV-Induced Inflammatory Pathway RSV RSV Infection IRF3 IRF3 RSV->IRF3 activates NFkB NF-κB RSV->NFkB activates pIRF3 p-IRF3 (Active) IRF3->pIRF3 phosphorylation Cytokines Pro-inflammatory Cytokines/Chemokines pIRF3->Cytokines pNFkB p-NF-κB (Active) NFkB->pNFkB phosphorylation pNFkB->Cytokines Inhibitor Benzamide Inhibitor Inhibitor->pIRF3 inhibits Inhibitor->pNFkB inhibits

Caption: Inhibition of RSV-induced IRF3 and NF-κB pathways by benzamide analogues.

Structure-Activity Relationship (SAR) and Performance Data

A series of substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues were synthesized and evaluated for their anti-RSV activity. The table below summarizes the data for some of the most potent compounds identified.[3]

Compound IDR Group (Substitution on aniline ring)EC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
11 4-CF₃0.87>100>115
12 4-OCF₃1.23>100>81
15 4-F0.98>100>102
22 4-Cl1.12>100>89
26 4-Br0.95>100>105
28 4-I1.35>100>74

EC₅₀ (50% effective concentration) is the concentration of the drug that inhibits RSV replication by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration that causes death to 50% of host cells. The Selectivity Index (SI = CC₅₀/EC₅₀) is a measure of the drug's specificity for the virus.

The data indicates that small halogen and trifluoromethyl substitutions at the 4-position of the aniline ring are well-tolerated and result in potent anti-RSV activity with low cytotoxicity.

Note on the Starting Material: 5-amino-2-chloro-N-methylbenzamide

The core focus of this guide has been on a series of compounds extensively documented in the scientific literature. The user-specified starting material, This compound , represents a different, yet structurally related, benzamide core. While direct synthesis of RSV inhibitors from this specific starting material is not explicitly detailed in the reviewed literature, its chemical structure suggests a plausible pathway to novel analogues.

The key difference is the location of the reactive amino group. In the user's compound, it is on the benzoyl moiety, whereas in the documented series, it is on the aniline moiety. One could envision a synthetic strategy where this compound is acylated at the 5-amino position with various substituted benzoic acids to create a library of novel compounds for screening. This would be a valid and interesting direction for new drug discovery efforts.

Conclusion

The substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide scaffold represents a highly promising starting point for the development of novel RSV inhibitors. These compounds exhibit potent antiviral efficacy coupled with a beneficial anti-inflammatory mechanism of action. The synthetic route is straightforward and amenable to the creation of diverse chemical libraries for further optimization of potency and pharmacokinetic properties. Continued exploration of this and related benzamide scaffolds is a valuable endeavor in the quest for an effective treatment for RSV infections.

References

  • Zheng, J., et al. (2021). Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses. Bioorganic & Medicinal Chemistry, 39, 116157. [Link][3][4][5]

  • PubMed. (2021). Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses. National Center for Biotechnology Information. [Link]

  • McLellan, J. S., et al. (2015). Molecular mechanism of respiratory syncytial virus fusion inhibitors. Nature Structural & Molecular Biology, 22(12), 1-8. [Link]

  • Cheung, A. K., et al. (2014). Discovery of Piperazinylquinoline Derivatives as Novel Respiratory Syncytial Virus Fusion Inhibitors. ACS Medicinal Chemistry Letters, 5(11), 1193–1198. [Link]

  • ResearchGate. (2021). Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses. [Link]

Sources

Topic: Developing a Structure-Activity Relationship (SAR) for 5-Amino-2-chloro-N-methylbenzamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Pursuit of Potency and Specificity

In the landscape of modern drug discovery, the development of a robust Structure-Activity Relationship (SAR) is the cornerstone of transforming a promising chemical scaffold into a viable clinical candidate. SAR is the methodical process of correlating the three-dimensional structure of a molecule with its biological activity. This guide provides a detailed framework for establishing a comprehensive SAR for analogs of 5-amino-2-chloro-N-methylbenzamide, a versatile scaffold with potential applications across various therapeutic areas, including oncology and infectious diseases.[1][2]

The benzamide moiety is a privileged structure in medicinal chemistry, found in numerous approved drugs.[2][3] By systematically modifying the this compound core, researchers can meticulously probe the interactions with a biological target, optimizing for potency, selectivity, and favorable pharmacokinetic properties. This document eschews a rigid template, instead offering an integrated strategy that mirrors the dynamic and iterative nature of a real-world drug discovery program. We will delve into the causal logic behind experimental design, from analog synthesis to multi-tiered biological evaluation and pharmacokinetic profiling, ensuring each step builds a layer of actionable intelligence.

Part 1: Rational Analog Design and Synthesis

The foundation of any SAR study is a well-designed library of analogs that systematically explores the chemical space around the parent molecule. The goal is not random modification, but purposeful variation to test specific hypotheses about the molecule's interaction with its target.

Design Rationale: Deconstructing the Scaffold for Targeted Modification

The this compound scaffold can be dissected into four key regions for modification. Our strategy is to modify one region at a time to generate clear, interpretable SAR data.

  • The 5-Amino Group (R¹): This primary amine offers a critical hydrogen bond donor and a site for derivatization. Modifications here probe the necessity of this interaction and the steric tolerance in this region of the binding pocket.

  • The N-Methylbenzamide Moiety (R²): The secondary amide provides a key hydrogen bond donor and acceptor. Altering the N-methyl group to larger alkyls or cyclic structures will explore steric limitations.

  • The 2-Chloro Substituent (R³): This electron-withdrawing group influences the electronics of the aromatic ring and provides a potential steric interaction. Replacing it with other halogens (F, Br) or electron-donating groups (e.g., OCH₃) will clarify its role.

  • The Aromatic Ring (Ar): Introducing additional substituents can modulate the molecule's electronic properties, solubility, and potential for new interactions.

cluster_0 SAR Design Strategy Start Parent Scaffold This compound R1 Region 1 (R¹) 5-Amino Group (H-Bonding, Basicity) Start->R1 Systematic Modification R2 Region 2 (R²) N-Methyl Group (Sterics, Lipophilicity) Start->R2 Systematic Modification R3 Region 3 (R³) 2-Chloro Group (Electronics, Sterics) Start->R3 Systematic Modification Ar Region 4 (Ar) Aromatic Ring (Electronics, Solubility) Start->Ar Systematic Modification

Caption: Rational dissection of the parent scaffold for systematic modification.

Protocol 1: General Synthesis of this compound Analogs

This protocol outlines a reliable, two-step synthesis starting from 2-chloro-5-nitrobenzoic acid. This approach allows for late-stage diversification.

Causality: Starting with the nitro-substituted precursor allows for the robust formation of the amide bond first, followed by a clean reduction to the crucial 5-amino group. This avoids potential side reactions associated with a free amine during the amidation step.

Step 1: Amide Bond Formation

  • Activation: In a round-bottom flask under an inert nitrogen atmosphere, dissolve 2-chloro-5-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol). Cool the solution to 0°C in an ice bath.

  • Add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Coupling: In a separate flask, dissolve the desired amine (e.g., methylamine, ethylamine) (1.2 eq) and triethylamine (2.5 eq) in DCM.

  • Cool the amine solution to 0°C and add the activated acyl chloride solution dropwise.

  • Stir the reaction at room temperature overnight.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-alkyl-2-chloro-5-nitrobenzamide.

Step 2: Nitro Group Reduction

  • Reduction: Dissolve the crude nitrobenzamide from Step 1 in ethanol or methanol (15 mL/mmol).

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq).

  • Heat the mixture to reflux (approx. 78°C) and stir for 3-4 hours. Monitor the reaction to completion using Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice.

  • Basify the solution to pH 8-9 by the slow addition of a saturated NaHCO₃ solution.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the resulting crude 5-amino-2-chloro-N-alkylbenzamide analog via flash column chromatography on silica gel to obtain the final product.

Self-Validation: The identity and purity of each synthesized analog must be rigorously confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to ensure the integrity of the subsequent biological data.

Part 2: A Tiered Strategy for Biological Evaluation

A tiered or cascaded approach to biological screening is essential for efficiency, ensuring that only the most promising compounds from initial, high-throughput assays advance to more complex and resource-intensive studies.

cluster_1 Biological Screening Cascade A Tier 1: Primary Screening - Target Engagement Assay - In Vitro Potency (Single Dose % Inhibition) B Tier 2: Dose-Response & Selectivity - IC₅₀/EC₅₀ Determination - Selectivity Panel vs. Related Targets A->B Identify 'Hits' C Tier 3: Cellular & ADME Profiling - Cell-Based Efficacy Assays - In Vitro ADME/Tox Assays B->C Characterize 'Leads' D Tier 4: In Vivo Validation - Pharmacokinetic (PK) Studies - Efficacy in Animal Models C->D Select 'Candidates'

Caption: A tiered workflow for efficient biological evaluation.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Causality: Before assessing functional activity, it is crucial to confirm that the compounds physically bind to the intended intracellular target.[4][5] CETSA is a powerful biophysical method that measures the thermal stabilization of a target protein upon ligand binding in a cellular environment, providing direct evidence of target engagement.[6][7]

  • Cell Culture and Treatment: Culture the relevant human cell line to ~80% confluency. Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

  • Aliquot the cell suspension into PCR tubes. Treat the cells with the synthesized analogs at a fixed concentration (e.g., 10 µM) or with DMSO as a vehicle control. Incubate at 37°C for 1 hour.

  • Thermal Challenge: Heat the PCR tubes across a temperature gradient (e.g., 40°C to 68°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the target protein remaining in the soluble fraction using a standard protein detection method such as Western Blot or ELISA.

  • Data Analysis: Plot the percentage of soluble target protein against the temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for a compound-treated sample indicates thermal stabilization and thus, target engagement.

Protocol 3: In Vitro Potency Determination (IC₅₀)

Causality: Once target engagement is confirmed, the next step is to quantify the functional consequence of that binding. An IC₅₀ (half-maximal inhibitory concentration) value is a quantitative measure of a compound's potency. The following is a generic protocol for an enzyme inhibition assay.

  • Reagent Preparation: Prepare a stock solution of the target enzyme, its substrate, and any necessary co-factors in an appropriate assay buffer.

  • Compound Dilution: Perform a serial dilution of the test compounds in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM). Typically, an 8-point, 3-fold dilution series is sufficient for an initial IC₅₀ determination.

  • Assay Plate Setup: In a 96- or 384-well plate, add the assay buffer, the target enzyme, and the diluted test compounds or DMSO (for control wells). Allow this mixture to pre-incubate for 15-30 minutes at room temperature.

  • Initiate Reaction: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Signal Detection: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 60 minutes). Stop the reaction and measure the output signal (e.g., fluorescence, absorbance, luminescence) using a plate reader.

  • Data Analysis: Convert the raw data to percent inhibition relative to the DMSO controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Part 3: Early Assessment of Drug-Like Properties (ADME/Tox)

A potent compound is of little therapeutic value if it cannot reach its target in the body or if it is toxic.[8][9] Early in vitro assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity is critical to filter out candidates with unfavorable pharmacokinetic profiles, saving significant time and resources.[10][11][12]

cluster_2 In Vitro ADME/Tox Workflow Start Lead Compounds (Potent & Selective) A Metabolic Stability (Liver Microsomes) Start->A B Permeability (e.g., PAMPA Assay) Start->B C Plasma Protein Binding (Equilibrium Dialysis) Start->C D Cytotoxicity (e.g., HepG2 Cells) Start->D End Candidate Profile (Predicted Human PK) A->End B->End C->End D->End

Caption: Parallel workflow for early ADME/Tox assessment.

Protocol 4: Metabolic Stability in Human Liver Microsomes (HLM)

Causality: The liver is the primary site of drug metabolism. This assay assesses how quickly a compound is broken down by metabolic enzymes, providing an estimate of its intrinsic clearance and subsequent half-life in vivo.

  • Incubation: Prepare a reaction mixture containing human liver microsomes (HLM) and a NADPH-regenerating system in a phosphate buffer (pH 7.4).

  • Pre-warm the mixture to 37°C.

  • Initiate the reaction by adding the test compound (at a final concentration of 1 µM).

  • Take aliquots from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Immediately stop the reaction in each aliquot by adding ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate the protein. Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.

  • Data Calculation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line gives the rate of elimination (k). From this, the in vitro half-life (t½ = 0.693/k) can be calculated.

Part 4: Data Integration and SAR Analysis

The final step is to collate all the generated data into a single, comprehensive view to derive the Structure-Activity Relationship.

Data Presentation: The SAR Table

The table below presents a hypothetical dataset for a series of this compound analogs. This format allows for the direct comparison of structural modifications with their impact on potency and key ADME properties.

Analog ID R¹ (5-pos) R² (N-pos) R³ (2-pos) Target IC₅₀ (nM) Cellular Potency (nM) HLM Stability (t½, min)
Parent -NH₂-CH₃-Cl5525045
A-1 -NHCOCH₃-CH₃-Cl>10,000>10,00062
A-2 -NH₂-CH₂CH₃-Cl8045030
A-3 -NH₂-CH₃-F150980>90
A-4 -NH₂-CH₃-OCH₃850320015
A-5 -NH₂-CH₃-Cl15 85 55

(Note: Data is hypothetical and for illustrative purposes only. A-5 represents a hypothetical improved analog where an additional substituent was added to the aromatic ring.)

Interpreting the SAR: Drawing Actionable Conclusions

By analyzing the hypothetical data in the table, we can derive several key SAR insights:

  • Criticality of the 5-Amino Group: Acetylation of the 5-amino group (Analog A-1 ) completely abolishes activity (>10,000 nM). This strongly suggests that this primary amine is a critical hydrogen bond donor or is involved in a key electrostatic interaction with the target. This interaction must be preserved in future designs.

  • Steric Constraints at the N-Amide: Increasing the size of the N-alkyl group from methyl to ethyl (Analog A-2 ) leads to a slight decrease in potency. This indicates that the binding pocket may have limited space in this region, and larger substituents are not well-tolerated.

  • Role of the 2-Position Substituent: Replacing the 2-chloro group with a smaller fluorine atom (Analog A-3 ) reduces potency, while replacing it with an electron-donating methoxy group (Analog A-4 ) causes a significant loss of activity and dramatically decreases metabolic stability. This implies that an electron-withdrawing group at the 2-position is optimal for potency, and the chloro atom provides a favorable combination of electronics and sterics. The poor stability of the methoxy analog likely stems from it being a metabolic soft spot (O-demethylation).

  • Path to Optimization: The data collectively suggests that the 5-amino and 2-chloro groups are essential for activity. Future optimization efforts, like those leading to hypothetical Analog A-5 , should focus on other regions, such as adding substituents to the aromatic ring, while maintaining these key features.

By integrating synthetic chemistry with a tiered biological and pharmacokinetic evaluation, this framework provides a robust and efficient pathway to developing a comprehensive SAR, guiding the optimization of initial hits into promising preclinical candidates.

References

  • Vertex AI Search. (2023). Importance of ADME and Toxicology Studies in Drug Discovery.
  • Technology Networks. (2024).
  • The Laboratory Outsourcing Network. (2023). The Importance of Pharmaceutical ADME Studies.
  • Cresset Group. (2022). Importance of ADME/Tox in Early Drug Discovery.
  • AZoLifeSciences. (2021). Purpose of ADME Studies in Drug Development.
  • PubMed. (2001). Pharmacokinetics and its role in small molecule drug discovery research.
  • PharmaFeatures. (2024).
  • MDPI. (2020). Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics.
  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
  • Research and Reviews. (2024). Exploring the Structure-Activity Relationship (SAR)
  • Google Patents. (2015). Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
  • NIH. (2021). Structure‐Activity Relationships of Benzamides and Isoindolines Designed as SARS‐CoV Protease Inhibitors Effective against SARS‐CoV‐2.
  • Journal of Medicinal Chemistry. (2022). Target Engagement Assays in Early Drug Discovery.
  • NIH. (2013). Determining target engagement in living systems.
  • Sapient Bio. (2023). Target Engagement Biomarkers | Identifying PD Biomarkers in Blood.
  • Technology Networks. (2022).
  • YouTube. (2017). Create Your Own Cellular Compound Target Engagement Assay.
  • IndianJournals.com. (2020). An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide.
  • PubChem. (2026). This compound.
  • NIH. (2022). Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV)
  • BenchChem. (2026).
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  • Universitas Airlangga. (2023). QSAR study of benzylidene hydrazine benzamides derivatives with in vitro anticancer activity against human lung cancer cell line A459.
  • MDPI. (2022).
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  • BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship of 2-Chlorobenzamide Analogs as Potential Therapeutic Agents.
  • BenchChem. (2025). Comparative Guide to the Structure-Activity Relationship (SAR) of Benzamide Analogs with Anticancer Activity.
  • PubMed. (2021). Discovery and functional characterization of N-(thiazol-2-yl)
  • PubMed. (1989). Heterocyclic analogues of benzamide antiarrhythmic agents.

Sources

application of 5-amino-2-chloro-N-methylbenzamide in parallel synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Parallel Synthesis of Novel Benzamide Libraries Utilizing 5-Amino-2-chloro-N-methylbenzamide

Abstract

In the landscape of modern drug discovery, the efficient exploration of chemical space is paramount. Parallel synthesis stands as a cornerstone strategy for the rapid generation of focused compound libraries, enabling accelerated lead identification and optimization. This technical guide delves into the application of this compound, a versatile and strategically functionalized building block, in the parallel synthesis of diverse benzamide libraries. We provide detailed protocols, the underlying chemical rationale, and high-throughput workflow considerations designed for researchers, medicinal chemists, and drug development professionals.

Introduction: The Strategic Value of the this compound Scaffold

This compound is a uniquely valuable scaffold in medicinal chemistry and combinatorial library synthesis.[1] Its structure incorporates three key features that make it an ideal starting point for generating molecular diversity:

  • A Nucleophilic Aniline Moiety: The primary amino group at the 5-position serves as a robust and reliable handle for derivatization, most commonly through acylation or sulfonylation reactions, to introduce a primary diversity element.

  • An Electronically Activated Chloro-Substituent: The chlorine atom at the 2-position provides a secondary site for diversification. While stable under many acylation conditions, it can participate in advanced cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution, allowing for the construction of more complex, three-dimensional structures.

  • A Stable N-methylbenzamide Core: This portion of the molecule often acts as a key pharmacophore, providing a rigid backbone and potential hydrogen bonding interactions with biological targets.[1]

The strategic placement of these functional groups allows for a modular approach to library design, where vast chemical space can be explored by systematically varying the substituents appended to the aniline nitrogen. This guide will focus on the most direct application: the parallel acylation of the amino group to generate focused libraries of novel benzamide analogues.

Physicochemical Properties
PropertyValueReference
IUPAC Name This compound[2]
CAS Number 111362-49-3[2]
Molecular Formula C₈H₉ClN₂O[2]
Molecular Weight 184.62 g/mol [2]
Appearance Off-white to light brown solid(General)
Solubility Soluble in DMF, DMSO, DCM, THF(General)

Core Chemistry: Amide Bond Formation in a High-Throughput Format

The generation of a benzamide library from the title scaffold hinges on the robust and high-yielding formation of an amide bond. In the context of parallel synthesis, the reaction must be reliable across a diverse range of substrates, require minimal optimization, and be amenable to simplified purification protocols. Two primary methods are exceptionally well-suited for this purpose.

Caption: General acylation scheme for library synthesis.

Causality Behind Reagent Selection
  • Method A: Peptide Coupling Reagents: For coupling carboxylic acids, reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or the combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) are preferred.

    • Expertise & Experience: These reagents convert the carboxylic acid into a highly reactive activated ester in situ, which then rapidly acylates the aniline. This process avoids the need to pre-formulate and handle potentially unstable acyl chlorides and generally proceeds under mild conditions with high yields and minimal side products, a crucial factor for library purity.[3]

  • Method B: Acyl Chlorides: The Schotten-Baumann reaction, using an acyl chloride, is a classic and highly efficient method.[4]

    • Expertise & Experience: This is often faster and more cost-effective if the corresponding acyl chlorides are commercially available. However, it requires a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct, which can otherwise protonate the starting aniline and halt the reaction.[4] This method's high reactivity can sometimes lead to lower functional group tolerance compared to peptide coupling methods.

Experimental Protocols for Parallel Library Synthesis

The following protocols are designed for a 24-well parallel synthesis platform but can be readily adapted for 96-well formats or individual reaction vials.

Workflow Overview

cluster_workflow Parallel Synthesis Workflow A 1. Reagent Plating (Scaffold, Solvents, Bases) B 2. Building Block Addition (Carboxylic Acids / Acyl Chlorides) A->B C 3. Reaction Incubation (Agitation, Controlled Temp.) B->C D 4. High-Throughput Workup (Quenching & Extraction) C->D E 5. Parallel Purification (SPE or Prep-HPLC) D->E F 6. Analysis & Plating (LC-MS, Final Library) E->F

Caption: High-level workflow for parallel library generation.

Protocol 1: Amide Library Synthesis via Carboxylic Acid Coupling

This protocol demonstrates the synthesis of a 24-member library using diverse carboxylic acids.

Materials & Reagents

ReagentAmount per Well (25 µmol scale)Purpose
This compound4.6 mg (1.0 eq)Scaffold
Carboxylic Acid Building Block30 µmol (1.2 eq)Diversity Element
HATU11.4 mg (1.2 eq)Coupling Agent
DIPEA13 µL (3.0 eq)Non-nucleophilic Base
Anhydrous DMF0.5 mLSolvent
Ethyl Acetate-Extraction Solvent
Saturated Aqueous NaHCO₃-Aqueous Wash
Brine-Aqueous Wash

Step-by-Step Methodology

  • Scaffold Preparation: Prepare a stock solution of this compound in DMF (50 mM, 9.2 mg/mL).

  • Reagent Plating: To each well of a 24-well reaction block, add 0.5 mL of the scaffold stock solution (25 µmol).

  • Building Block Addition: Prepare 50 mM stock solutions of 24 different carboxylic acids in DMF. Add 0.6 mL of a unique carboxylic acid stock solution to each corresponding well (30 µmol).

  • Coupling Reagent Addition: Prepare a fresh stock solution of HATU in DMF (50 mM, 19.0 mg/mL). Add 0.6 mL of the HATU solution to each well (30 µmol).

  • Base Addition & Reaction: Add DIPEA (13 µL) to each well. Seal the reaction block securely. Place the block on an orbital shaker and agitate at room temperature for 12-16 hours.

    • Trustworthiness: Reaction progress can be monitored by taking a small aliquot from a representative well and analyzing via LC-MS to check for consumption of the starting material.

  • High-Throughput Work-up:

    • Quench each reaction by adding 1 mL of deionized water.

    • Add 2 mL of Ethyl Acetate to each well. Seal and shake vigorously for 2 minutes.

    • Allow the layers to separate. Carefully remove the lower aqueous layer using a pipette or a liquid handler.

    • Wash the remaining organic layer sequentially with saturated aqueous NaHCO₃ (2 x 1 mL) and brine (1 x 1 mL).

  • Isolation: Transfer the organic layers to a clean 24-well plate. Evaporate the solvent using a centrifugal evaporator or a stream of nitrogen. The resulting crude amides are ready for analysis and purification.

Protocol 2: Amide Library Synthesis via Acyl Chlorides

This protocol is suitable when using commercially available acyl chlorides as building blocks.

Materials & Reagents

ReagentAmount per Well (25 µmol scale)Purpose
This compound4.6 mg (1.0 eq)Scaffold
Acyl Chloride Building Block27.5 µmol (1.1 eq)Diversity Element
Triethylamine (TEA)7 µL (2.0 eq)HCl Scavenger
Anhydrous DCM0.5 mLSolvent
Dichloromethane (DCM)-Extraction Solvent
1 M HCl (aq)-Aqueous Wash

Step-by-Step Methodology

  • Scaffold & Base Plating: To each well of a 24-well block, add 4.6 mg of the scaffold and 0.5 mL of anhydrous DCM. Add TEA (7 µL) and briefly agitate to dissolve. Cool the block to 0 °C in an ice bath.

    • Expertise & Experience: Cooling is essential to control the exothermic reaction between the highly reactive acyl chloride and the aniline, preventing potential side reactions.

  • Building Block Addition: Prepare 50 mM stock solutions of 24 different acyl chlorides in anhydrous DCM. Add 0.55 mL of a unique acyl chloride stock to each corresponding cooled well dropwise.

  • Reaction: Seal the block and allow it to warm to room temperature while shaking. Continue agitation for 2-4 hours. Monitor a representative reaction by TLC or LC-MS.

  • Work-up:

    • Add 1 mL of DCM to each well.

    • Wash the organic solution sequentially with 1 M HCl (1 x 1 mL), saturated NaHCO₃ (1 x 1 mL), and brine (1 x 1 mL).

  • Isolation: Transfer the organic layers to a tared plate, dry over anhydrous Na₂SO₄ (can be done in parallel using a filter plate), and evaporate the solvent to yield the crude products.

Data Presentation: Representative Library Members

The following table illustrates a small, representative subset of a library that can be generated using Protocol 1.

EntryCarboxylic Acid Building BlockProduct StructureFormulaMW ( g/mol )
1Acetic Acid

C₁₀H₁₁ClN₂O₂226.66
2Benzoic Acid

C₁₅H₁₃ClN₂O₂288.73
3Cyclohexanecarboxylic Acid

C₁₅H₁₉ClN₂O₂294.78
4Thiophene-2-carboxylic acid

C₁₃H₁₁ClN₂O₂S294.76
54-Fluorobenzoic Acid

C₁₅H₁₂ClFN₂O₂306.72

(Note: Placeholder images for structures would be replaced with actual chemical drawings in a formal document.)

High-Throughput Purification and Analysis

Achieving high purity is critical for downstream biological screening. While the work-up procedures remove the bulk of reagents, residual impurities often remain.

  • Purification Strategies: For library purification, parallel Solid-Phase Extraction (SPE) or preparative HPLC-MS are the methods of choice.[5]

    • SPE: Using pre-packed cartridges (e.g., silica or reversed-phase C18) in a 24 or 96-well format allows for rapid, parallel purification to remove polar impurities or excess non-polar reagents.

    • Mass-Directed Preparative HPLC: This is the gold standard for ensuring high purity. Crude samples are injected sequentially, and fractions corresponding to the target mass are collected automatically. This provides high-purity compounds but is more time and solvent-intensive.

  • Library Quality Control: Every member of the final library should be analyzed by LC-MS to confirm identity (by mass) and purity (by UV trace, typically at 214 nm and 254 nm). This data is compiled into a database that accompanies the physical library plate.

Conclusion

This compound is a powerful and efficient building block for the construction of diverse chemical libraries via parallel synthesis. The reliability of N-acylation chemistry, combined with the potential for secondary diversification at the chloro-position, provides medicinal chemists with a robust platform for exploring structure-activity relationships. The protocols outlined herein offer a validated starting point for leveraging this scaffold in drug discovery programs, enabling the rapid and systematic generation of novel chemical entities for biological screening.

References

  • Bylund, J., et al. (2002). Solution-phase parallel synthesis of substituted benzimidazoles. Journal of Combinatorial Chemistry, 4(4), 320-8. [Link]

  • Cooley, J. H. (2003). Purification strategies for combinatorial and parallel chemistry. Combinatorial Chemistry & High Throughput Screening, 6(1), 11-27. [Link]

  • Google Patents. (n.d.). Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.
  • IPAustralia. (n.d.). An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. [Link]

  • Li, S., et al. (2013). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules, 18(1), 652-664. [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16772320, this compound. Retrieved from PubChem. [Link]

  • Google Patents. (n.d.). Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
  • Słabik, J., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry, 66(13), 8833-8851. [Link]

  • Weller, H. N. (1998). Purification of combinatorial libraries. Molecular Diversity, 4(1), 47-52. [Link]

  • Epton, R. (2007). Parallel Synthesis and Library Design. In Amino Acids, Peptides and Proteins in Organic Synthesis. The Royal Society of Chemistry. [Link]

Sources

protocols for screening 5-amino-2-chloro-N-methylbenzamide derivatives in cellular assays

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cellular Screening of 5-amino-2-chloro-N-methylbenzamide Derivatives

Authored by a Senior Application Scientist

This document provides a comprehensive framework and detailed protocols for the cellular screening of novel this compound derivatives. This chemical scaffold serves as a versatile starting point in medicinal chemistry for developing novel kinase inhibitors, enzyme modulators, and other biologically active small molecules.[1] A robust screening cascade is essential to efficiently identify active compounds, elucidate their mechanisms of action, and prioritize candidates for further development.

Our approach is built on a tiered screening philosophy that progresses from broad phenotypic assessments to specific target-based and functional assays. This guide explains the causality behind experimental choices, provides self-validating protocols with integrated quality control, and is grounded in authoritative references to ensure scientific integrity.

The Screening Cascade: A Strategic Funnel Approach

A successful screening campaign for a novel chemical series requires a multi-stage strategy to manage the workflow from a large number of initial derivatives to a few well-characterized lead compounds. We advocate for a three-tiered approach that systematically evaluates the bioactivity of each compound. This funneling strategy ensures that resources are focused on the most promising molecules.

The initial tier establishes a baseline of bioactivity by assessing general cytotoxicity. The second tier investigates whether the observed effects are due to specific interactions with an intended molecular target. The final tier confirms the functional consequences of this target engagement in a physiologically relevant context.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Target Validation cluster_2 Tier 3: Functional Characterization T1_Assay Broad Cytotoxicity & Viability Assays (e.g., MTT, CellTiter-Glo®) T1_Goal Goal: Identify active compounds Establish dose-response Prioritize hits T1_Assay->T1_Goal T2_Assay Target Engagement Assays (e.g., CETSA, NanoBRET™) T1_Assay->T2_Assay Active Compounds T2_Goal Goal: Confirm on-target activity Validate mechanism of action (MoA) Build Structure-Activity Relationship (SAR) T2_Assay->T2_Goal T3_Assay Functional & Pathway Assays (e.g., Caspase Activity, Reporter Assays) T2_Assay->T3_Assay Validated Hits T3_Goal Goal: Measure downstream biological effects Confirm phenotypic outcome Select lead candidates T3_Assay->T3_Goal

Figure 1: A Three-Tiered Cellular Screening Cascade.

Tier 1: Primary Screening - Assessing Cellular Viability and Cytotoxicity

The first step is to perform a broad screen to determine the concentration-dependent effects of the derivatives on cell viability and proliferation. This provides a crucial first look at the compounds' general bioactivity and helps establish a therapeutic window. We present two robust, high-throughput compatible protocols using different detection methods: colorimetric (MTT) and luminescent (CellTiter-Glo®).

Rationale for Assay Selection
  • MTT Assay: This is a cost-effective, widely used colorimetric assay that measures metabolic activity as a proxy for cell viability. Living cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[2]

  • CellTiter-Glo® Luminescent Assay: This is a highly sensitive method that quantifies ATP, a direct indicator of metabolically active cells.[3] The assay involves a single reagent addition, making it ideal for high-throughput screening (HTS).[3][4] Its sensitivity is often greater than colorimetric methods.[5]

Protocol 1: MTT Cell Viability Assay

Principle: Mitochondrial reductases in viable cells convert the water-soluble MTT into an insoluble purple formazan. The formazan is then solubilized, and its concentration is determined by spectrophotometric analysis. The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Protocol

  • Cell Seeding:

    • Culture the chosen cancer cell line (e.g., HeLa, A549) using standard aseptic techniques. Ensure cells are healthy and in the logarithmic growth phase.[6][7]

    • Trypsinize and count the cells. Seed cells into a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[8][9]

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a dilution series of the this compound derivatives in culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).

    • Include vehicle controls (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., Staurosporine).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds or controls.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).[8]

  • MTT Addition and Incubation:

    • After the treatment incubation, add 10 µL of MTT reagent (5 mg/mL in sterile PBS) to each well for a final concentration of 0.45-0.5 mg/mL.[2]

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form. A visible purple precipitate should appear in the wells with viable cells.[8]

  • Solubilization and Measurement:

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well.[10]

    • Place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

Data Analysis

  • Subtract the average absorbance of the blank wells (media only) from all other wells.

  • Normalize the data to the vehicle control by calculating the percentage of cell viability: % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100

  • Plot the % Viability against the log of the compound concentration and fit a dose-response curve (sigmoidal, 4PL) using software like GraphPad Prism to determine the IC₅₀ value.[11][12] The IC₅₀ is the concentration of a compound that inhibits the biological process by 50%.[13]

ParameterRecommendationRationale
Cell Seeding Density 5,000-10,000 cells/wellOptimized to ensure cells are in log growth phase and the signal is within the linear range of the assay.[14]
Compound Incubation 48-72 hoursSufficient time to observe effects on proliferation and viability for most compounds.
MTT Incubation 2-4 hoursAllows for sufficient formazan formation without causing toxicity from the MTT reagent itself.
Solubilization DMSOEffectively dissolves formazan crystals for accurate absorbance reading.[10]
Wavelength 570 nm (630 nm ref.)Peak absorbance for formazan, with a reference to reduce background from plate imperfections.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

Principle: This assay quantifies ATP, the presence of which is a hallmark of metabolically active cells. The single-step reagent lyses cells to release ATP, which is then consumed by a proprietary luciferase enzyme to generate a stable, long-lasting luminescent signal ("glow-type") that is proportional to the ATP concentration.[3]

Experimental Protocol

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.[15] White plates are generally recommended for luminescence to maximize signal.[15]

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. This ensures uniform temperature across the plate, which is critical for consistent enzyme kinetics.[2]

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[2] This is a simple "add-mix-measure" protocol.[16]

  • Signal Development and Measurement:

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a microplate reader.

Data Analysis

  • Calculate the percentage of cell viability relative to the vehicle control: % Viability = (Luminescence_Treated / Luminescence_Vehicle) * 100

  • Plot the dose-response curve and calculate the IC₅₀ value as described for the MTT assay.

Tier 2: Target Engagement Assays

After identifying compounds with cytotoxic activity, it is crucial to verify that they are interacting with their intended molecular target within the cell.[17] Target engagement assays provide evidence of a drug's mechanism of action and are essential for building a strong structure-activity relationship (SAR).[18][19]

Protocol 3: Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA is based on the principle of ligand-induced thermal stabilization of target proteins. When a compound binds to its target protein, the protein-ligand complex becomes more resistant to thermal denaturation. In this assay, cells are treated with the compound, heated to a specific temperature, and then lysed. The amount of soluble (non-denatured) target protein remaining is quantified, typically by Western blot or other immunoassays. Increased protein in the soluble fraction at a given temperature indicates target engagement.[19]

G cluster_0 Step 1: Treatment cluster_1 Step 2: Thermal Challenge cluster_2 Step 3: Lysis & Separation cluster_3 Step 4: Quantification cluster_4 Result Interpretation S1 Treat intact cells with Vehicle or Compound S2 Heat cells to a specific temperature (e.g., 52°C) S1->S2 S3 Lyse cells (e.g., freeze-thaw) Centrifuge to separate soluble and aggregated proteins S2->S3 S4 Analyze soluble fraction for target protein amount (e.g., Western Blot) S3->S4 R1 Compound-Treated: Higher soluble protein (Target Engagement) S4->R1 R2 Vehicle-Treated: Lower soluble protein (Denaturation) S4->R2

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol

  • Cell Culture and Treatment:

    • Culture cells to ~80-90% confluency.

    • Treat cells with the derivative compound at a desired concentration (e.g., 10x the IC₅₀ from Tier 1) or vehicle for a specified time (e.g., 1-2 hours) in culture medium.

  • Heating Step:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40-65°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes. A single, optimized temperature is used for dose-response experiments.

  • Cell Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a heat block.

    • Clarify the lysate by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

  • Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Analyze the amount of the target protein in the supernatant using Western blotting, ELISA, or other protein quantification methods.

    • For Western blotting, run samples on an SDS-PAGE gel, transfer to a membrane, and probe with a specific primary antibody against the target protein.

Data Analysis

  • Quantify the band intensities from the Western blot.

  • For a temperature-shift experiment, plot the relative band intensity against temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates stabilization and target engagement.

  • For a dose-response experiment (isothermal dose-response), plot the relative band intensity at a single temperature against compound concentration to determine an EC₅₀ for target binding.

Tier 3: Functional Cellular Assays

Confirming that a compound binds its target is not enough; it is essential to demonstrate that this binding event leads to a desired biological outcome.[20] Functional assays measure the downstream consequences of target engagement, such as the inhibition of a signaling pathway or the induction of a specific cellular process like apoptosis.

Protocol 4: Caspase-Glo® 3/7 Assay (Apoptosis)

Principle: Many cytotoxic agents induce apoptosis, a form of programmed cell death. A key event in apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7. This assay provides a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD. In the presence of active caspase-3/7, the substrate is cleaved, releasing aminoluciferin, which is consumed by luciferase to produce a luminescent signal proportional to caspase activity.[4]

Experimental Protocol

  • Cell Seeding and Compound Treatment:

    • Follow the same procedure as Protocol 2, seeding cells in opaque-walled 96-well plates.

    • Treat cells with a dilution series of the compound. The incubation time should be optimized to capture peak caspase activity, which often precedes widespread loss of cell viability (e.g., 6-24 hours).

  • Assay Procedure:

    • Equilibrate the plate to room temperature.

    • Prepare the Caspase-Glo® 3/7 Reagent.

    • Add 100 µL of reagent to each well.

  • Signal Development and Measurement:

    • Mix gently on a plate shaker for 30 seconds.

    • Incubate at room temperature for 1-2 hours.

    • Measure luminescence with a plate reader.

Data Analysis

  • Plot the luminescent signal against the log of the compound concentration.

  • Fit the data to a dose-response curve to determine the EC₅₀ for apoptosis induction. This provides a quantitative measure of the compound's ability to trigger the desired functional outcome.

Conclusion and Forward Path

This application note outlines a systematic, multi-tiered strategy for the cellular screening of this compound derivatives. By progressing from broad viability screening to specific target engagement and functional assays, researchers can efficiently identify and validate promising compounds. Each protocol is designed to be robust and reproducible, with clear endpoints and integrated controls. Adherence to these detailed methodologies will generate high-quality, reliable data, enabling confident decision-making in the drug discovery pipeline.[18]

References

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  • Gao, Y., et al. (2024). Development and validation of CYP26A1 inhibition assay for high-throughput screening. Retrieved from Wiley Online Library.[21]

  • Creative Bioarray. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from Creative Bioarray.[11]

  • Concept Life Sciences. (n.d.). Target and pathway engagement assays. Retrieved from Concept Life Sciences.[18]

  • Lomenick, B., et al. (2011). Determining target engagement in living systems. PMC.[17]

  • Bentham Science Publisher. (n.d.). High-Throughput Screening Assays to Discover Small-Molecule Inhibitors of Protein Interactions. Retrieved from Bentham Science.[22]

  • Roberts, A. J., et al. (2017). A High Throughput Cellular Screening Assay for Small Molecule Inhibitors and Activators of Cytoplasmic Dynein-1-Based Cargo Transport. PMC.[10]

  • Almqvist, H., et al. (2020). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.[19]

  • Promega GmbH. (n.d.). Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. Retrieved from Promega.[14]

  • Selvita. (2025). A Practical Guide to Target Engagement Assays. Retrieved from Selvita.[23]

  • Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. Retrieved from Biocompare.[7]

  • MSU Drug Discovery. (n.d.). Resources for Assay Development and High Throughput Screening. Retrieved from Michigan State University.[16]

  • DiscoverX. (n.d.). Target Engagement Assays. Retrieved from DiscoverX.[24]

  • Kalliokoski, T., et al. (2013). Assessing the Minimum Number of Data Points Required for Accurate IC50 Determination. PLOS ONE.[25]

  • Benchchem. (n.d.). 5-amino-2-chloro-N-(2-methylpropyl)benzamide. Retrieved from Benchchem.[26]

  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from SPT Labtech.[27]

  • Promega Corporation. (n.d.). Cell Health Screening Assays for Drug Discovery. Retrieved from Promega.[4]

  • Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues. Retrieved from Azure Biosystems.[28]

  • Reaction Biology. (2026). Cell-based Assays for Drug Discovery. Retrieved from Reaction Biology.[29]

  • Benchchem. (n.d.). Application Notes and Protocols for Cell Viability Assays in the Screening of Anticancer Agent 72. Retrieved from Benchchem.[8]

  • Labroots. (2020). Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. Retrieved from Labroots.[30]

  • SelectScience. (2021). How to optimize your cell-based assays: Overcoming common challenges. Retrieved from SelectScience.[15]

  • Filloux, A., et al. (2019). Development, Optimization, and Validation of a High Throughput Screening Assay for Identification of Tat and Type II Secretion Inhibitors of Pseudomonas aeruginosa. PubMed.[31]

  • Wikipedia. (n.d.). Reporter gene. Retrieved from Wikipedia.[32]

  • National Institutes of Health (NIH). (n.d.). Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs. Retrieved from NIH.[33]

  • Promega Connections. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Retrieved from Promega.[34]

  • Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Retrieved from Azure Biosystems.[13]

  • Gao, Y., et al. (2019). In Vitro Assay for the Development of Small Molecule Inhibitors Targeting PD-1/PD-L1. PubMed.[35]

  • ChemHelp ASAP. (2023). functional in vitro assays for drug discovery. YouTube.[20]

  • BMG LABTECH. (2022). Cell-based assays on the rise. Retrieved from BMG LABTECH.[36]

  • NCBI Bookshelf. (2012). HTS Assay Validation. Retrieved from NIH.[37]

  • NCBI Bookshelf. (2013). Cell Viability Assays. Retrieved from NIH.[2]

  • YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube.[5]

  • NJ Bio, Inc. (2024). Cell Based Functional Assay including Cytotoxicity Assays. Retrieved from NJ Bio, Inc.[38]

  • YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. YouTube.[39]

  • BellBrook Labs. (2025). High Throughput Screening Assays for Drug Discovery. Retrieved from BellBrook Labs.[40]

  • Benchchem. (n.d.). 5-Amino-2-chloro-N-phenylbenzamide. Retrieved from Benchchem.[41]

  • MDPI. (n.d.). Visualization, Data Extraction, and Multiparametric Analysis of 3D Pancreatic and Colorectal Cancer Cell Lines for High-Throughput Screening. Retrieved from MDPI.[12]

  • Benchchem. (n.d.). This compound. Retrieved from Benchchem.[1]

  • PubChem. (n.d.). This compound. Retrieved from PubChem.[42]

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  • Abcam. (n.d.). MTT assay protocol. Retrieved from Abcam.

  • ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Retrieved from ResearchGate.[9]

  • YouTube. (2023). CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo. YouTube.[43]

  • Journal of Medicinal Chemistry. (2020). Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors. PubMed.[44]

  • ACS Publications. (n.d.). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Retrieved from ACS Publications.[45]

  • PubChem. (n.d.). 2-Amino-5-Chloro-N,3-Dimethylbenzamide. Retrieved from PubChem.[46]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-amino-2-chloro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-amino-2-chloro-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this key chemical intermediate.

Part 1: Frequently Asked Questions (FAQs) on Impurity Formation

This section addresses the most common impurities encountered, their sources, and strategies for their mitigation.

Q1: What are the most common types of impurities I should expect during the synthesis of this compound?

A1: Impurities can originate from starting materials, intermediates, side reactions, or degradation. They are broadly categorized as organic, inorganic, and residual solvents. The specific impurities depend heavily on the synthetic route chosen, but a general profile can be anticipated.

Impurity Category Specific Examples Likely Origin / Synthetic Step
Starting Materials & Intermediates 2-chloro-5-nitro-N-methylbenzamide2-chloro-5-nitrobenzoic acid2-amino-N-methylbenzamideIncomplete reactions (e.g., nitro reduction, amidation, chlorination).
Reaction Byproducts Isomeric Aminochlorobenzamides (e.g., 3-chloro, 4-chloro isomers)Di-chlorinated productsHydroxylamine intermediate (Ar-NHOH)Azo/Azoxy/Hydrazo compoundsChlorination: Lack of regioselectivity.Chlorination: Over-reaction with chlorinating agent.Nitro Reduction: Incomplete reduction.Nitro Reduction: Dimerization of reduction intermediates.
Reagent-Related Impurities Benzoic acid (from hydrolysis of acyl chloride)Coupling agent byproducts (e.g., ureas)Amidation: Presence of moisture during acylation.Amidation: Use of carbodiimide or other coupling agents.
Inorganic Impurities Residual metals (Fe, Sn, Pd, Ni)Inorganic salts (e.g., NaCl, NH₄Cl)Nitro Reduction: Metal catalysts or reagents.Workup/Purification: From aqueous workups or pH adjustments.
Residual Solvents Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol, Ethanol, etc.Reaction/Purification: Solvents used in the process that are not fully removed.
Q2: My analysis shows a significant amount of the 5-nitro precursor remaining in my product. What caused this and how can I fix it?

A2: The presence of the starting nitro compound indicates an incomplete reduction. The reduction of an aromatic nitro group to an amine is a multi-step process that can be sensitive to reaction conditions.

Common Causes & Solutions:

  • Insufficient Reducing Agent: Ensure the stoichiometry of the reducing agent (e.g., iron powder, tin(II) chloride, catalytic hydrogenation) is correct or in slight excess.

  • Catalyst Deactivation: In catalytic hydrogenations (e.g., using Pd/C or Raney Nickel), the catalyst may be poisoned by impurities in the starting material or solvents. Ensure high-purity materials or consider adding a fresh batch of catalyst.

  • Incorrect pH: Reductions using metals like iron or tin are often performed in acidic media. If the pH is not optimal, the reaction rate can decrease significantly. Monitor and adjust the pH as needed.

  • Low Reaction Temperature or Time: Some reductions require heating to proceed to completion. Verify that the reaction has been run at the appropriate temperature for a sufficient duration.

Q3: I've identified an impurity with a mass 16 Da lower than my product (loss of an oxygen, gain of two hydrogens). What is it?

A3: This mass difference strongly suggests the presence of the corresponding N-phenylhydroxylamine derivative (Ar-NHOH). This is a common intermediate in the reduction of aromatic nitro compounds (Ar-NO₂) to amines (Ar-NH₂). Its presence indicates that the reduction was halted prematurely.

Troubleshooting: To drive the reaction to completion and convert the hydroxylamine to the desired amine, you can try increasing the reaction time, temperature, or the amount of reducing agent.

Q4: My product is contaminated with a regioisomer. How can I improve the selectivity of the chlorination step?

A4: The formation of regioisomers during electrophilic aromatic substitution (like chlorination) is a common challenge. The position of the incoming chlorine atom is directed by the existing functional groups on the benzene ring.

Strategies for Improving Regioselectivity:

  • Choice of Chlorinating Agent: The reactivity of the chlorinating agent can influence selectivity. Milder agents may provide better control. For example, N-chlorosuccinimide (NCS) is often used for controlled chlorination.

  • Reaction Conditions: Lowering the reaction temperature can often increase the selectivity of the reaction by favoring the thermodynamically more stable product.

  • Order of Synthetic Steps: The order in which the functional groups are introduced is critical. The directing effects of the amino and amide groups will influence the position of chlorination. Analyze the directing effects of your intermediates to determine the optimal synthetic sequence.

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway and selectivity. Experimenting with different solvents may yield better results.

Q5: How can I prevent the formation of unreacted carboxylic acid starting material during the amidation step?

A5: Residual carboxylic acid after an amidation reaction typically points to issues with either the activation of the acid or the stability of the activated intermediate.

Prevention Strategies:

  • From an Acyl Chloride: If you are converting the carboxylic acid to an acyl chloride first (e.g., using SOCl₂ or oxalyl chloride), ensure the reaction is performed under strictly anhydrous conditions. Any trace moisture will hydrolyze the highly reactive acyl chloride back to the unreactive carboxylic acid.

  • Using Coupling Reagents: When using coupling agents like HATU or DCC, ensure you are using the correct stoichiometry of the agent and a suitable non-nucleophilic base (like DIPEA) to facilitate the reaction. Pre-activating the carboxylic acid with the coupling agent for 15-30 minutes before adding the amine can improve yields.

Part 2: Troubleshooting Workflows

A systematic approach is crucial for identifying and resolving impurity issues. The following workflows provide a logical framework for troubleshooting.

Impurity Identification Workflow

This workflow outlines the process from initial detection to structural elucidation of an unknown impurity.

A Impurity Detected (e.g., by HPLC, TLC) B Characterize by LC-MS A->B C Determine Molecular Weight and Fragmentation Pattern B->C D Hypothesize Structure (Is it a known intermediate, byproduct, or starting material?) C->D E Compare with Standards (If available) D->E J No Match K Match F Is Structure Confirmed? E->F G Isolate Impurity (Prep-HPLC, Column Chromatography) F->G No L Proceed to Process Optimization F->L Yes H Structural Elucidation (NMR, HRMS) G->H I Structure Identified H->I I->L

Caption: Logical workflow for identifying unknown impurities.

Process Optimization Workflow for Impurity Reduction

Once an impurity is identified, this workflow helps in systematically modifying the process to minimize its formation.

A Impurity Identified and Source Hypothesized B Modify One Parameter (e.g., Temperature, Time, Stoichiometry, Solvent) A->B C Run Small-Scale Test Reaction B->C D Analyze Reaction Mixture (HPLC) C->D E Impurity Level Reduced? D->E F Adopt Change and Verify at Scale E->F Yes G Revert Change and Select New Parameter E->G No G->B H Consider Alternative Reagent or Purification Strategy G->H

Caption: Systematic approach to optimize reactions and reduce impurities.

Part 3: Key Analytical and Purification Protocols

Accurate analysis and effective purification are essential for delivering a high-quality product.

Protocol 1: General HPLC-UV Method for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the primary tool for separating and quantifying impurities in Active Pharmaceutical Ingredients (APIs) and intermediates.

  • Objective: To separate the main product from starting materials, intermediates, and byproducts.

  • Methodology:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 5% B

      • 2-20 min: Linear gradient from 5% to 95% B

      • 20-25 min: Hold at 95% B

      • 25-26 min: Return to 5% B

      • 26-30 min: Re-equilibration at 5% B

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm and 280 nm.

    • Injection Volume: 10 µL.

    • Sample Preparation: Dissolve a small amount of the crude reaction mixture or isolated solid in a suitable solvent (e.g., Methanol or Acetonitrile) to a concentration of ~1 mg/mL.

  • Notes: This is a generic starting method. Optimization of the gradient, column, and mobile phase may be required to achieve baseline separation for all impurities. Coupling this method with Mass Spectrometry (LC-MS) is highly recommended for identifying unknown peaks.

Protocol 2: Purification via Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities from a solid product.

  • Objective: To purify the crude solid this compound.

  • Methodology:

    • Solvent Selection: Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices

Technical Support Center: Purification of 5-amino-2-chloro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the purification of 5-amino-2-chloro-N-methylbenzamide. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and nuances associated with obtaining this key intermediate in high purity. My insights are drawn from extensive experience in purification sciences and a deep understanding of the physicochemical properties of aromatic amines and benzamides.

The purification of this compound can be intricate due to the presence of a basic amino group and a polar amide functionality, which can lead to issues such as poor chromatographic peak shape, co-precipitation of impurities, and potential for degradation. This guide provides a structured approach to the most effective purification techniques, complete with troubleshooting FAQs to address specific experimental hurdles.

Purification Strategy Overview

A logical workflow is essential for selecting the most appropriate purification strategy. The choice of technique will depend on the scale of your synthesis, the nature of the impurities, and the desired final purity.

Purification_Strategy start Crude this compound acid_base Acid-Base Extraction start->acid_base Removal of acidic/basic impurities recrystallization Recrystallization check_purity Purity Check (TLC/HPLC/NMR) recrystallization->check_purity acid_base->recrystallization For solid crude product chromatography Column Chromatography acid_base->chromatography For complex mixtures or oily products chromatography->check_purity pure_product High-Purity Product (>98%) check_purity->chromatography Further purification needed check_purity->pure_product Purity satisfactory

Caption: Decision workflow for selecting a purification method.

Section 1: Recrystallization

Recrystallization is often the most efficient method for purifying solid this compound, especially for removing minor impurities. The key is selecting an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is a good starting solvent system for the recrystallization of this compound?

A1: Based on protocols for structurally similar compounds, such as 2-amino-5-chloro-N,3-dimethylbenzamide, a mixed solvent system of methanol and water is an excellent starting point.[1] Ethanol can also be a suitable solvent for obtaining high-purity crystals through slow evaporation.[2]

Step-by-Step Protocol for Recrystallization from Methanol/Water:

  • Dissolve the crude solid in a minimal amount of hot methanol.

  • Once fully dissolved, add hot water dropwise until the solution becomes faintly turbid.

  • Add a few more drops of hot methanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature.

  • For maximum yield, cool the flask in an ice bath for 30-60 minutes.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold methanol/water.

  • Dry the crystals under vacuum.

Q2: My compound "oils out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is too high or if the solution is supersaturated with impurities.

  • Troubleshooting Steps:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of the primary solvent (methanol in the case of a methanol/water system) to reduce the saturation.

    • Allow the solution to cool more slowly. You can do this by placing the flask in a beaker of hot water and allowing it to cool to room temperature with the water bath.

    • Scratch the inside of the flask with a glass rod to induce crystallization.

    • Add a seed crystal of the pure compound if available.

Q3: The purity of my compound did not significantly improve after recrystallization. What are the next steps?

A3: If recrystallization is ineffective, it's likely that the impurities have similar solubility properties to your target compound. In this case, column chromatography is the recommended next step.

Section 2: Acid-Base Extraction

This technique is particularly useful for removing acidic or basic impurities from your crude product. Since this compound has a basic amino group, it can be selectively extracted into an acidic aqueous phase.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How do I perform an acid-base extraction to purify this compound?

A1: The principle is to protonate the basic amino group to form a water-soluble salt, which will move into the aqueous layer, leaving non-basic organic impurities in the organic layer.[3][4]

Step-by-Step Protocol for Acid-Base Extraction:

  • Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). It is advisable to perform this extraction two to three times.

  • Combine the acidic aqueous layers. The protonated product is now in this layer.

  • Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Slowly add a base (e.g., 1 M NaOH or saturated sodium bicarbonate solution) to the aqueous layer until it becomes basic (check with pH paper). Your product will precipitate out as a solid.

  • Extract the product back into an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

  • Combine the organic layers, dry with a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure to obtain the purified product.

Acid_Base_Extraction start Crude Product in Organic Solvent add_acid Add Dilute Aqueous Acid (e.g., 1M HCl) start->add_acid separate1 Separate Layers add_acid->separate1 aqueous_layer1 Aqueous Layer (Protonated Product) separate1->aqueous_layer1 Product organic_layer1 Organic Layer (Neutral/Acidic Impurities) separate1->organic_layer1 Impurities add_base Add Base (e.g., 1M NaOH) to Aqueous Layer aqueous_layer1->add_base precipitate Product Precipitates add_base->precipitate extract_back Extract with Organic Solvent precipitate->extract_back separate2 Separate Layers extract_back->separate2 aqueous_layer2 Aqueous Layer (Waste) separate2->aqueous_layer2 Waste organic_layer2 Organic Layer (Purified Product) separate2->organic_layer2 Product dry_evaporate Dry and Evaporate Solvent organic_layer2->dry_evaporate final_product Pure Product dry_evaporate->final_product

Sources

Technical Support Center: Optimizing the Synthesis of 5-amino-2-chloro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-amino-2-chloro-N-methylbenzamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. As a versatile scaffold in medicinal chemistry, particularly for developing kinase inhibitors and other biologically active molecules, achieving a high-yield, high-purity synthesis of this intermediate is critical.[1] This guide moves beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and refine your process effectively.

Part 1: Frequently Asked Questions (FAQs) & Synthetic Strategy

This section addresses common high-level questions regarding the overall synthetic approach.

Q1: What are the primary synthetic routes for preparing this compound?

A1: The synthesis of this compound can be approached from two principal strategic directions, primarily differing in the selection of the starting material and the sequence of functional group transformations.

  • Route A: Amidation of a Pre-functionalized Benzoic Acid. This is the most direct approach, beginning with 2-amino-5-chlorobenzoic acid. The key transformation is the formation of the amide bond with methylamine. This is typically not a simple condensation; it requires the activation of the carboxylic acid to facilitate the reaction.[1]

  • Route B: Reduction of a Nitro Precursor. An alternative strategy involves starting with a nitro-substituted precursor, such as 5-chloro-2-nitrobenzoic acid. The synthesis involves forming the N-methyl amide first, followed by the reduction of the nitro group to the primary amine. The reduction is a robust and often high-yielding reaction, commonly achieved with agents like iron powder or through catalytic hydrogenation.[1]

Synthetic_Pathways cluster_A Route A: Amidation First cluster_B Route B: Reduction Last A_start 2-amino-5-chlorobenzoic acid A_mid Activated Intermediate (e.g., Acyl Chloride, Active Ester) A_start->A_mid Activation A_end 5-amino-2-chloro- N-methylbenzamide A_mid->A_end Methylamine B_start 5-chloro-2-nitrobenzoic acid B_mid 5-chloro-N-methyl- 2-nitrobenzamide B_start->B_mid Amidation with Methylamine B_end 5-amino-2-chloro- N-methylbenzamide B_mid->B_end Nitro Group Reduction

Caption: Primary synthetic routes to the target compound.

Q2: Which synthetic route is preferable?

A2: The choice between Route A and Route B depends on several factors:

  • Starting Material Availability & Cost: 2-amino-5-chlorobenzoic acid (Route A) and 5-chloro-2-nitrobenzoic acid (Route B) are both commercially available. A cost analysis of these precursors at your required scale is recommended.

  • Reaction Sensitivity: The free amino group in Route A can sometimes interfere with certain carboxylic acid activation methods, potentially requiring a protection-deprotection sequence or carefully selected coupling agents. Route B avoids this issue during the amidation step but introduces a final reduction step that must be clean and efficient.

  • Process Safety & Equipment: Catalytic hydrogenation, a common method for nitro reduction (Route B), requires specialized equipment (e.g., a Parr shaker) and careful handling of hydrogen gas and catalysts like Palladium on carbon. Reductions with metals like iron or tin are often operationally simpler.[1]

For laboratory-scale synthesis, Route A is often preferred for its directness , provided an efficient amide coupling protocol is employed.

Part 2: Troubleshooting Guide

This section is structured to address specific experimental issues you may encounter.

Amide Coupling Reaction (Route A)

A1: This is a frequent issue stemming from the fact that the direct reaction between a carboxylic acid and an amine is an unfavorable acid-base reaction.[2] Effective amide bond formation requires activation of the carboxylic acid.

Troubleshooting_Low_Yield Start Low Yield in Amide Coupling Check_Activation Is the carboxylic acid properly activated? Start->Check_Activation Check_Base Is the correct type and amount of base used? Check_Activation->Check_Base Yes Sol_Activation Solution: 1. Switch to a stronger coupling agent (e.g., HATU). 2. Convert to acyl chloride first. 3. Ensure reagents are anhydrous. Check_Activation->Sol_Activation No Check_Conditions Are reaction conditions (solvent, temp) optimal? Check_Base->Check_Conditions Yes Sol_Base Solution: 1. Use a non-nucleophilic hindered base (e.g., DIPEA). 2. Ensure stoichiometry is correct (typically 2-3 eq.). Check_Base->Sol_Base No Sol_Conditions Solution: 1. Use a polar aprotic solvent (DMF, DCM). 2. Start reaction at 0°C before warming to RT. Check_Conditions->Sol_Conditions No

Caption: Troubleshooting flowchart for low amide coupling yield.

  • Cause 1: Insufficient Carboxylic Acid Activation.

    • Explanation: The carboxylate is a poor electrophile. Coupling reagents react with the carboxylic acid to form a highly reactive intermediate (e.g., an active ester or O-acylisourea), which is then readily attacked by the amine.[3]

    • Solution: Employ a standard coupling reagent. For many systems, uronium/aminium salts like HATU are highly effective and fast-acting, especially for couplings involving less reactive amines.[4][5] Carbodiimides such as EDC (water-soluble) or DCC are also common but can be slower and may require an additive like HOBt to prevent side reactions and racemization (though not a concern for this achiral molecule).[2][3]

  • Cause 2: Incorrect Base.

    • Explanation: A base is required to neutralize the acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity. However, a simple base like triethylamine (TEA) can sometimes be nucleophilic enough to compete with the desired amine.

    • Solution: Use a non-nucleophilic, hindered base like N,N-Diisopropylethylamine (DIPEA) .[4][5] It is bulky enough to prevent it from reacting with the activated acid but is basic enough to facilitate the reaction.

  • Cause 3: Sub-optimal Reaction Conditions.

    • Explanation: Solvent polarity and temperature play a crucial role.

    • Solution: Use a polar aprotic solvent like DMF or DCM to dissolve the reactants.[2] It is standard practice to combine the carboxylic acid, coupling agent, and base at 0°C first to allow for the formation of the activated intermediate before adding the amine. The reaction is then typically allowed to warm to room temperature.[2]

A2: Besides unreacted starting materials, several side products can form depending on your chosen method.

  • If using a carbodiimide (DCC/EDC) without an additive: You may be observing an N-acylurea byproduct . This forms when the highly reactive O-acylisourea intermediate rearranges instead of reacting with the amine. Adding 1-hydroxybenzotriazole (HOBt) traps the active intermediate as an HOBt-ester, which is more stable and less prone to rearrangement.[3]

  • If using the acyl chloride route: The acyl chloride of 2-amino-5-chlorobenzoic acid can be unstable. You might be seeing products from its degradation or intermolecular reactions. Ensure it is used immediately after preparation under strictly anhydrous conditions.

Chlorination Reaction

A3: The amino and amide groups on the benzene ring are both activating, ortho-, para-directing groups. Chlorinating a molecule with multiple potential sites requires precise control.

  • Cause 1: Overly Aggressive Chlorinating Agent/Conditions.

    • Explanation: Powerful chlorinating systems can lead to di- or tri-chlorination and other side reactions. Chlorination reactions are often prone to forming impurities.[6]

    • Solution: Use a milder chlorinating agent like N-Chlorosuccinimide (NCS) or a precisely controlled amount of sulfuryl chloride (SOCl2) .[6] Running the reaction at a controlled, lower temperature (e.g., 30–45°C) can significantly improve selectivity by favoring the kinetically preferred product.[6]

  • Cause 2: Side reaction with the Amine.

    • Explanation: The free amine can react with some chlorinating agents.[6]

    • Solution: If this is a persistent issue, consider protecting the amine group (e.g., as an acetyl amide) before chlorination and deprotecting it afterward. However, this adds two steps to the synthesis, so optimizing the chlorination conditions directly is preferable.

Part 3: Optimized Experimental Protocols

The following are detailed, robust protocols that serve as an excellent starting point for your experiments.

Protocol 1: HATU-Mediated Amide Coupling (Recommended)

This protocol is highly efficient and generally gives clean conversions with short reaction times.[5]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-amino-5-chlorobenzoic acid (1.0 eq) and HATU (1.2 eq).[4]

  • Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.2 M. Stir the mixture until all solids are dissolved.

  • Cooling & Base Addition: Cool the flask to 0°C in an ice-water bath. Slowly add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).[2] Stir for 5-10 minutes at 0°C.

  • Amine Addition: Add a solution of methylamine (1.5 eq, e.g., 2.0 M in THF or aqueous solution) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, quench the reaction by adding water. Extract the aqueous phase three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization.[7]

Protocol 2: Acyl Chloride (Schotten-Baumann) Method

This classic two-step method avoids costly coupling reagents but requires careful handling of thionyl chloride and the reactive acyl chloride intermediate.

  • Acyl Chloride Formation: In a fume hood, combine 2-amino-5-chlorobenzoic acid (1.0 eq) with thionyl chloride (SOCl2, ~3.0 eq) in a round-bottom flask equipped with a reflux condenser. A catalytic amount of DMF can be added. Gently reflux the mixture for 1-2 hours until gas evolution ceases.

  • Removal of Excess Reagent: Carefully remove the excess thionyl chloride under reduced pressure (distillation). This step is critical. The resulting acyl chloride should be used immediately.

  • Amidation: Dissolve the crude acyl chloride in an anhydrous aprotic solvent like Dichloromethane (DCM). Cool the solution to 0°C. In a separate flask, prepare a solution of methylamine (2.5 eq) and a base like triethylamine or pyridine (~2.0 eq) in DCM.[2]

  • Reaction: Add the amine solution dropwise to the cold acyl chloride solution. Stir at 0°C for 30 minutes, then allow to warm to room temperature and stir for an additional 1-3 hours.

  • Workup & Purification: Quench the reaction with water. Separate the organic layer. Wash sequentially with dilute HCl, saturated NaHCO3 solution, and brine. Dry over anhydrous Na2SO4, filter, and concentrate. Purify as described in Protocol 1.

Part 4: Data Summary Table

The table below provides a comparative overview of common amide coupling reagents to aid in your selection process.

Coupling ReagentActivating AdditiveCommon BaseKey AdvantagesPotential Issues
HATU None requiredDIPEA, TEAVery fast, high yielding, low side products.[5]High cost.
EDC HOBt, HOAtDIPEA, TEAWater-soluble byproducts (easy removal).[2]Slower than HATU, can form N-acylurea without additive.[3]
DCC HOBt, DMAPDIPEA, TEAInexpensive and effective.[2]Forms insoluble dicyclohexylurea (DCU) byproduct which must be filtered off.
SOCl₂ / Oxalyl-Cl None (forms acyl chloride)Pyridine, TEAVery inexpensive raw materials.Acyl chloride can be unstable; generates HCl gas.[2]

References

  • An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. (n.d.).
  • Amide Synthesis - Fisher Scientific. (n.d.). Fisher Scientific. [Link]

  • METHOD FOR PREPARING 2-AMINO-5-CHLORO-N,3-DIMETHYLBENZAMIDE. (n.d.). Patent Guru. [Link]

  • Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide. (n.d.).
  • Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide. (n.d.).
  • WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide. (n.d.).
  • Developments in peptide and amide synthesis - Luxembourg Bio Technologies. (n.d.). Luxembourg Bio Technologies. [Link]

  • Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. (n.d.). Royal Society of Chemistry. [Link]

  • This compound | C8H9ClN2O | CID 16772320 - PubChem. (n.d.). PubChem. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science. (n.d.). Growing Science. [Link]

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Technical Support Center: Troubleshooting Low Yield in 5-Amino-2-Chloro-N-Methylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-amino-2-chloro-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges that can lead to low yields in this multi-step synthesis. By understanding the underlying chemical principles and critical parameters at each stage, you can significantly improve your experimental outcomes.

I. Synthesis Overview & Common Pitfalls

The synthesis of this compound is a crucial process for the development of various pharmaceutical compounds, including kinase inhibitors and other biologically active molecules.[1] The most common synthetic route involves two key transformations:

  • Amidation: The reaction of 2-chloro-5-nitrobenzoic acid with methylamine to form 2-chloro-N-methyl-5-nitrobenzamide.

  • Reduction: The subsequent reduction of the nitro group to an amino group, yielding the final product, this compound.

Each of these steps presents unique challenges that can impact the overall yield. This guide will provide a structured approach to identifying and resolving these issues.

Visualizing the Synthetic Pathway

Synthesis_Pathway 2-chloro-5-nitrobenzoic_acid 2-chloro-5-nitrobenzoic acid amidation Amidation 2-chloro-5-nitrobenzoic_acid->amidation methylamine Methylamine methylamine->amidation intermediate 2-chloro-N-methyl-5-nitrobenzamide amidation->intermediate reduction Reduction intermediate->reduction final_product This compound reduction->final_product

Caption: A simplified workflow of the two-step synthesis of this compound.

II. Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses specific problems you might encounter during the synthesis.

Part A: Amidation of 2-Chloro-5-nitrobenzoic Acid
Question 1: My amidation reaction has a low yield or is incomplete. What are the likely causes?

Answer: Low yields in the amidation step often stem from several factors related to the activation of the carboxylic acid, the reactivity of the amine, and the reaction conditions.

  • Insufficient Carboxylic Acid Activation: For the amide bond to form, the carboxylic acid must be converted into a more reactive species. If you are using a coupling agent (e.g., EDC, HOBt), ensure it is fresh and used in the correct stoichiometric ratio.[2] Inadequate activation will result in a significant amount of unreacted starting material.

  • Choice of Coupling Agent and Base: The selection of the coupling agent and base is critical. For instance, using N,N'-diisopropylcarbodiimide (DIC) in combination with 1-hydroxybenzotriazole (HOBt) can be effective.[2] The base, such as DIPEA, is crucial for scavenging the acid formed during the reaction and preventing the protonation of methylamine.

  • Reaction Temperature: While some amidation reactions proceed at room temperature, others may require gentle heating to overcome the activation energy barrier. However, excessive heat can lead to side reactions and degradation of the starting materials or product. A typical temperature range to explore is between 0°C to 65°C.[3][4]

  • Moisture Contamination: Water in the reaction mixture can hydrolyze the activated carboxylic acid intermediate, leading to the regeneration of the starting material and reducing the overall yield. Ensure all glassware is thoroughly dried and use anhydrous solvents.

Experimental Protocol: Optimizing the Amidation Step
  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-5-nitrobenzoic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF or CH2Cl2.

  • Activation: Add your chosen coupling agent (e.g., EDC, 1.1 eq) and activator (e.g., HOBt, 1.1 eq) to the solution and stir for 15-30 minutes at 0°C.

  • Amine Addition: Slowly add a solution of methylamine (1.2 eq) and a non-nucleophilic base like triethylamine (1.5 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[5]

Part B: Reduction of 2-chloro-N-methyl-5-nitrobenzamide
Question 2: The reduction of the nitro group is resulting in a low yield of the desired amine. What could be going wrong?

Answer: The reduction of an aromatic nitro group is a common transformation, but several factors can lead to incomplete reactions or the formation of byproducts.

  • Choice of Reducing Agent: The most common and robust method for this reduction is using a metal catalyst, such as iron powder in the presence of an acid (e.g., acetic acid or ammonium chloride).[1] Other effective methods include catalytic hydrogenation with Pd/C.[6] The choice of reducing agent can significantly impact the reaction's success.

  • Incomplete Reaction: Insufficient reducing agent or catalyst deactivation can lead to an incomplete reaction. Ensure you are using a sufficient excess of the reducing agent. When using catalytic hydrogenation, the quality of the catalyst and the hydrogen pressure are critical.

  • Side Reactions: Over-reduction is a potential side reaction, although less common for aromatic nitro groups. More likely are side reactions involving other functional groups in the molecule if the reaction conditions are too harsh.

  • Reaction Temperature: The reaction temperature needs to be carefully controlled. For reductions using iron powder, gentle heating (e.g., 70-75°C) is often required to initiate and sustain the reaction.[4]

  • Workup and Purification: The workup procedure is crucial for isolating the final product. After the reaction, the metal salts need to be effectively removed by filtration. The product is often soluble in organic solvents, allowing for extraction from the aqueous reaction mixture.

Experimental Protocol: Nitro Group Reduction with Iron
  • Setup: In a round-bottom flask, suspend 2-chloro-N-methyl-5-nitrobenzamide (1.0 eq) in a mixture of ethanol and water.

  • Reagent Addition: Add iron powder (3-5 eq) and a catalytic amount of ammonium chloride.

  • Reaction: Heat the mixture to reflux (approximately 70-80°C) and stir vigorously. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Add water to the residue and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.

Troubleshooting Logic Flowchart

Troubleshooting_Yield start Low Yield of this compound check_step Identify the problematic step: Amidation or Reduction? start->check_step amidation_low Low Yield in Amidation check_step->amidation_low Amidation reduction_low Low Yield in Reduction check_step->reduction_low Reduction check_sm Starting material consumed? amidation_low->check_sm incomplete_rxn Incomplete Reaction: - Check coupling agent activity - Optimize stoichiometry - Increase reaction time/temp check_sm->incomplete_rxn No side_reactions Side Reactions/Degradation: - Check for moisture - Lower reaction temperature - Use milder coupling agents check_sm->side_reactions Yes check_intermediate Intermediate consumed? reduction_low->check_intermediate incomplete_reduction Incomplete Reduction: - Increase reducing agent amount - Check catalyst activity (if applicable) - Optimize temperature/pressure check_intermediate->incomplete_reduction No workup_loss Product Loss During Workup: - Ensure complete extraction - Optimize purification method - Check for product degradation check_intermediate->workup_loss Yes

Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.

III. Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 2-chloro-5-nitrobenzoic acid? A1: 2-Chloro-5-nitrobenzoic acid should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong bases and oxidizing agents.

Q2: Can I use other amines besides methylamine for the amidation step? A2: Yes, the amidation reaction can be performed with a variety of primary and secondary amines. However, the reaction conditions may need to be optimized for each specific amine due to differences in reactivity and steric hindrance.[7][8]

Q3: Are there alternative methods for the nitro group reduction? A3: Besides iron in acidic media and catalytic hydrogenation, other reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid can also be effective for the reduction of aromatic nitro groups. The choice of method may depend on the scale of the reaction and the presence of other functional groups.

Q4: How can I confirm the identity and purity of my final product? A4: The identity and purity of this compound can be confirmed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Q5: What are some common impurities I should look out for? A5: Common impurities include unreacted starting materials (2-chloro-5-nitrobenzoic acid or 2-chloro-N-methyl-5-nitrobenzamide), byproducts from side reactions (such as over-reduction or reactions with the solvent), and residual reagents or catalysts.

IV. Summary of Key Parameters for Yield Optimization

ParameterAmidation StepReduction StepRationale
Temperature 0°C to 65°C[3][4]70°C to 80°C (with Fe/NH4Cl)Controls reaction rate and minimizes side reactions.
Solvent Anhydrous aprotic (DMF, CH2Cl2)Protic (Ethanol/Water)Ensures solubility of reagents and facilitates reaction.
Reagent Stoichiometry Coupling Agent: 1.1 eq, Amine: 1.2 eqReducing Agent: 3-5 eq (Fe)Drives the reaction to completion.
Reaction Time 12-24 hours2-6 hoursVaries based on reaction scale and conditions; monitor by TLC/LC-MS.
Atmosphere Inert (Nitrogen/Argon)Air (for Fe reduction)Prevents unwanted side reactions, particularly with moisture-sensitive reagents.

This technical guide provides a comprehensive framework for troubleshooting low yields in the synthesis of this compound. By systematically addressing the potential issues outlined, you can enhance the efficiency and success of your chemical synthesis.

V. References

  • This compound | High-Quality RUO - Benchchem. (URL: )

  • WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide - Google Patents. (URL: )

  • 2-Amino-5-chloro-N,N-dimethylbenzamide|56042-83-2 - Benchchem. (URL: )

  • Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - Google Patents. (URL: )

  • Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide - Google Patents. (URL: )

  • How to Synthesize 2-Amino-5-Chloro-N,3-Dimethylbenzamide? - FAQ - Guidechem. (URL: )

  • CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide. (URL: )

  • Catalyst-Free Microwave-Assisted Amination of 2-Chloro-5-nitrobenzoic Acid - The Journal of Organic Chemistry - ACS Figshare. (URL: )

  • 2-Chloro-5-nitrobenzoic acid 97 2516-96-3 - Sigma-Aldrich. (URL: )

  • 5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl) benzamide, C11H15O3ClFN3S - ResearchGate. (URL: )

  • (PDF) Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water. (URL: )

  • How to Prepare 2-Chloro-5-nitrobenzoic Acid? - FAQ - Guidechem. (URL: )

  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC - NIH. (URL: )

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Technical Support Center: Synthesis of 5-amino-2-chloro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support guide for the synthesis of 5-amino-2-chloro-N-methylbenzamide. This document is designed for researchers, chemists, and process development professionals who are actively working with or planning to synthesize this key chemical intermediate. Our goal is to provide you with in-depth, field-tested insights into the potential side reactions that can occur during synthesis, equipping you with the knowledge to troubleshoot and optimize your experimental outcomes. We will delve into the causality behind these side reactions and offer validated protocols to mitigate their formation, ensuring the integrity and purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and where do side reactions typically occur?

A1: A prevalent synthetic pathway starts from 2-chloro-5-nitrobenzoic acid. The process generally involves two main steps: 1) Conversion of the carboxylic acid to an N-methylamide, and 2) Reduction of the nitro group to an amine. Side reactions can emerge at each stage, primarily related to incomplete reactions, over-reduction, or reactions involving the chloro and amino functional groups.

Q2: During the amidation step, what are the primary side products I should be aware of?

A2: The key challenge during the formation of the N-methylamide bond from 2-chloro-5-nitrobenzoic acid is ensuring complete conversion. A common side product is the unreacted starting material. If using a coupling agent, side products related to its decomposition or reaction with the solvent can also be observed. For instance, when using thionyl chloride to form the acid chloride intermediate, impurities from the thionyl chloride can lead to byproducts.

Q3: What are the typical side reactions during the reduction of the nitro group?

A3: The reduction of the nitro group is a critical step where several side reactions can occur. Depending on the reducing agent and reaction conditions, you might encounter:

  • Incomplete reduction: Resulting in the presence of nitroso or hydroxylamine intermediates.

  • Over-reduction/Dehalogenation: Strong reducing conditions, particularly with certain catalytic hydrogenation methods, can lead to the cleavage of the C-Cl bond, yielding 5-amino-N-methylbenzamide.

  • Dimerization: Azoxy, azo, or hydrazo dimers can form, especially under neutral or alkaline conditions.

Troubleshooting Guide: Side Reaction Mitigation

This section provides a detailed breakdown of common issues, their root causes, and validated protocols for their resolution.

Issue 1: Presence of Unreacted 2-chloro-5-nitrobenzoic acid after Amidation
  • Root Cause: Inefficient activation of the carboxylic acid or insufficient reaction time/temperature. The steric hindrance from the ortho-chloro group can slow down the reaction.

  • Troubleshooting Protocol:

    • Acid Chloride Formation: A robust method is the conversion of the carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This highly reactive intermediate readily reacts with methylamine.

      • Step 1: Dissolve 2-chloro-5-nitrobenzoic acid in a suitable solvent like toluene or dichloromethane.

      • Step 2: Add 1.5-2.0 equivalents of thionyl chloride dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

      • Step 3: Heat the mixture to reflux (typically 50-70°C) and monitor the reaction by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid) or by quenching a small aliquot with methanol and analyzing by LC-MS.

      • Step 4: Once the conversion is complete, remove the excess thionyl chloride and solvent under reduced pressure.

    • Amidation:

      • Step 1: Dissolve the crude acid chloride in a cold (0-5°C) aprotic solvent like dichloromethane or THF.

      • Step 2: Slowly add a solution of methylamine (as a solution in a solvent like THF or as a gas) while maintaining the low temperature. Use a slight excess of methylamine (1.1-1.3 equivalents).

      • Step 3: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Causality Explanation: The formation of the highly electrophilic acid chloride dramatically increases the rate of nucleophilic attack by methylamine, overcoming the steric hindrance and driving the reaction to completion.

Issue 2: Dechlorination During Nitro Group Reduction
  • Root Cause: This is a common side reaction during catalytic hydrogenation, especially with palladium-based catalysts (e.g., Pd/C). The palladium catalyst can facilitate hydrodehalogenation, where the C-Cl bond is cleaved and replaced with a C-H bond.

  • Troubleshooting Protocol:

    • Catalyst Selection: While Pd/C is efficient for nitro reduction, platinum-based catalysts like platinum(IV) oxide (PtO₂) are often less prone to causing dehalogenation.

    • Reaction Condition Optimization:

      • Pressure: Use lower hydrogen pressures (e.g., 1-5 atm) instead of high pressures.

      • Temperature: Conduct the reaction at or below room temperature.

      • Additives: The addition of a catalyst poison, such as pyridine or quinoline, can selectively inhibit the dehalogenation reaction without significantly affecting the nitro group reduction rate. The amount needs to be carefully optimized.

    • Alternative Reducing Agents: Chemical reduction can offer better selectivity.

      • Tin(II) Chloride (SnCl₂): This is a classic and effective method for reducing aromatic nitro groups in the presence of sensitive functional groups.

        • Step 1: Dissolve 2-chloro-N-methyl-5-nitrobenzamide in ethanol or ethyl acetate.

        • Step 2: Prepare a solution of SnCl₂·2H₂O (typically 3-5 equivalents) in concentrated hydrochloric acid.

        • Step 3: Add the SnCl₂ solution to the nitro compound and heat the mixture (e.g., 50-70°C).

        • Step 4: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction and neutralize with a base (e.g., NaOH or NaHCO₃) to precipitate the tin salts and isolate the product.

  • Data Summary Table:

Reducing AgentTypical ConditionsProsCons
H₂ with Pd/C 1-10 atm H₂, RT, MethanolHigh efficiency, clean workupHigh risk of dechlorination
H₂ with PtO₂ 1-5 atm H₂, RT, EthanolLower risk of dechlorinationSlower reaction rates
SnCl₂ / HCl 50-70°C, EthanolHigh selectivity, low dechlorinationStoichiometric tin waste, tedious workup
Iron / Acetic Acid Reflux, Ethanol/WaterInexpensive, selectiveLarge amount of iron sludge
Issue 3: Formation of Dimeric Impurities (Azo/Azoxy Compounds)
  • Root Cause: These impurities arise from the condensation of intermediate nitroso and hydroxylamine species during the reduction process. Their formation is often favored under neutral or slightly basic conditions.

  • Troubleshooting Protocol:

    • Maintain Acidic Conditions: Performing the reduction in an acidic medium helps to protonate the intermediates, preventing their condensation. This is one reason why methods like SnCl₂ in HCl are effective.

    • Controlled Addition of Reducing Agent: When using reducing agents like sodium dithionite or catalytic hydrogenation, ensure efficient stirring and controlled conditions to avoid localized high concentrations of intermediates.

  • Visualizing the Reaction Pathway:

Side_Reactions Start 2-chloro-5-nitrobenzoic acid Amide 2-chloro-N-methyl-5-nitrobenzamide Start->Amide Amidation (e.g., SOCl₂, MeNH₂) Unreacted Unreacted Starting Material Start->Unreacted Incomplete Reaction Product This compound Amide->Product Nitro Reduction (e.g., SnCl₂, H₂/PtO₂) Dechlorinated 5-amino-N-methylbenzamide Amide->Dechlorinated Dechlorination (e.g., H₂/PdC) Dimer Azo/Azoxy Impurities Amide->Dimer Dimerization

Caption: Synthetic pathway and potential side reactions.

Experimental Workflow: Optimized Synthesis

This section provides a validated, step-by-step protocol designed to minimize side reactions.

Part A: Synthesis of 2-chloro-N-methyl-5-nitrobenzamide

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Reagents: Charge the flask with 2-chloro-5-nitrobenzoic acid (1.0 eq) and toluene (5-10 mL per gram of acid).

  • Acid Chloride Formation: Add a catalytic amount of DMF (e.g., 1-2 drops). Slowly add thionyl chloride (1.5 eq) at room temperature.

  • Reaction: Heat the mixture to 70°C and stir for 2-4 hours, or until gas evolution ceases and analysis of a quenched aliquot confirms conversion.

  • Workup: Cool the mixture and remove the solvent and excess thionyl chloride by rotary evaporation. Co-evaporate with toluene twice to ensure complete removal.

  • Amidation: Dissolve the resulting crude acid chloride in dichloromethane (DCM, 10 mL/g) and cool the solution to 0°C in an ice bath.

  • Methylamine Addition: Slowly add a solution of methylamine (1.2 eq, e.g., 2M in THF) dropwise, keeping the internal temperature below 10°C.

  • Completion: Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Isolation: Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide, which can be purified by recrystallization if necessary.

Part B: Reduction to this compound

  • Setup: In a round-bottom flask, dissolve the 2-chloro-N-methyl-5-nitrobenzamide (1.0 eq) from Part A in ethanol (15-20 mL/g).

  • Reagent Preparation: In a separate flask, dissolve tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq) in concentrated hydrochloric acid (5 mL/g of SnCl₂).

  • Reaction: Heat the ethanol solution of the nitro-amide to 50°C. Add the acidic SnCl₂ solution dropwise. An exotherm may be observed.

  • Heating: After the addition is complete, heat the reaction mixture to 70-75°C and stir for 2-3 hours, monitoring for completion by LC-MS.

  • Workup: Cool the reaction to room temperature and pour it slowly into a vigorously stirred beaker of ice water.

  • Neutralization: Slowly add a concentrated solution of sodium hydroxide (e.g., 50% w/w) until the pH is strongly basic (pH > 10). This will precipitate tin salts.

  • Extraction: Extract the aqueous slurry multiple times with a suitable organic solvent like ethyl acetate or DCM.

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude amine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) or by column chromatography.

Workflow cluster_0 Part A: Amidation cluster_1 Part B: Reduction A1 1. Dissolve Acid in Toluene A2 2. Add SOCl₂ + cat. DMF A1->A2 A3 3. Heat to 70°C A2->A3 A4 4. Roto-evaporate A3->A4 A5 5. Dissolve in DCM @ 0°C A4->A5 A6 6. Add Methylamine A5->A6 A7 7. Aqueous Workup A6->A7 B1 1. Dissolve Amide in EtOH A7->B1 Crude Amide B2 2. Add SnCl₂ in conc. HCl B1->B2 B3 3. Heat to 75°C B2->B3 B4 4. Basic Workup (NaOH) B3->B4 B5 5. Extract with EtOAc B4->B5 B6 6. Purify B5->B6

Caption: Optimized two-part synthesis workflow.

References

  • Organic Chemistry Portal. Reduction of Nitro Compounds. Available at: [Link]

Technical Support Center: Scale-Up Synthesis of 5-amino-2-chloro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-amino-2-chloro-N-methylbenzamide. This guide is designed for researchers, chemists, and process development professionals facing the challenges of transitioning this synthesis from the laboratory bench to a larger scale. As a versatile building block in the pharmaceutical industry, robust and scalable production of this molecule is critical.[1] This document provides troubleshooting advice and frequently asked questions (FAQs) in a direct, question-and-answer format to address common issues encountered during scale-up.

Section 1: Overview of Synthetic Strategies & Scale-Up Considerations

The successful scale-up of this compound hinges on a well-chosen synthetic route that balances yield, purity, cost, and operational safety. Several pathways have been established, typically starting from substituted benzoic acids or isatoic anhydride.[1][2]

FAQ: What are the most common synthetic routes, and which is preferable for scale-up?

Answer: There are two primary strategies, each with distinct advantages and challenges for large-scale production.

  • The Substituted Benzoic Acid Route: This is a prevalent approach that often involves the reduction of a nitro group, followed by amidation and then chlorination, or a variation in the order of these steps. A common starting material is 2-nitro-3-methylbenzoic acid.[3][4]

    • Pros: Starting materials are often readily available. The sequence of steps can sometimes be rearranged to simplify purifications.

    • Cons: The nitro group reduction can involve hazardous reagents or high-pressure hydrogenation. The chlorination step requires precise control to ensure correct regioselectivity.[1][5]

  • The Isatoic Anhydride Route: This route leverages isatoic anhydride as a precursor to form the 2-aminobenzamide core in a single step via reaction with methylamine.[1][6] Subsequent chlorination yields the final product.

    • Pros: Can be more convergent and potentially shorter. Avoids the use of a nitro precursor. One-pot adaptations are possible, which can improve process efficiency.[5][6]

    • Cons: Isatoic anhydrides can be moisture-sensitive, and the initial ring-opening reaction needs careful temperature control to avoid side reactions.

The choice often depends on the cost and availability of starting materials, in-house equipment capabilities (e.g., hydrogenation reactors), and the impurity profile generated by each route. For scale-up, routes that minimize the need for chromatographic purification and avoid highly energetic intermediates are generally preferred.

Synthetic_Routes cluster_0 Route 1: Substituted Benzoic Acid cluster_1 Route 2: Isatoic Anhydride 2-Nitro-3-Methylbenzoic_Acid 2-Nitro-3-Methylbenzoic_Acid 2-Amino-3-Methylbenzoic_Acid 2-Amino-3-Methylbenzoic_Acid 2-Nitro-3-Methylbenzoic_Acid->2-Amino-3-Methylbenzoic_Acid Reduction Amidation_Intermediate 2-Amino-3-methyl- N-methylbenzamide 2-Amino-3-Methylbenzoic_Acid->Amidation_Intermediate Amidation Final_Product_1 5-amino-2-chloro- N-methylbenzamide Amidation_Intermediate->Final_Product_1 Chlorination Isatoic_Anhydride Isatoic_Anhydride 2-Amino-N-methylbenzamide 2-Amino-N-methylbenzamide Isatoic_Anhydride->2-Amino-N-methylbenzamide Ring Opening (Methylamine) Final_Product_2 5-amino-2-chloro- N-methylbenzamide 2-Amino-N-methylbenzamide->Final_Product_2 Chlorination

Caption: Common synthetic pathways to this compound.

Section 2: Troubleshooting the Amidation Step

The formation of the N-methylamide bond is a critical transformation. Direct condensation of a carboxylic acid and methylamine is often inefficient without an activating agent.

Q1: My amidation reaction between the benzoic acid precursor and methylamine is slow and gives low yields. How can I drive it to completion at scale?

A1: This is a classic challenge in amide bond formation. At scale, simply heating the acid and amine together is rarely sufficient. You need to activate the carboxylic acid.

  • Causality: The carboxylate anion is a poor electrophile, and direct reaction with an amine has a high activation energy. Coupling agents or conversion to a more reactive species (like an acid chloride) is necessary.

  • Troubleshooting & Optimization:

    • Convert to Acid Chloride: The most traditional and cost-effective method at scale is to convert the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is highly reactive towards methylamine. Caution: This generates HCl as a byproduct, requiring a base (scavenger) and careful off-gas management.

    • Use Coupling Agents: While common in discovery chemistry, reagents like carbodiimides (e.g., DCC, EDC) are often too expensive for large-scale manufacturing. However, for moderate scales, they can be effective. Newer, more efficient catalysts for direct amidation are also being developed.[7][8]

    • Temperature and Solvent: Ensure your solvent is appropriate. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are common. The reaction with an acid chloride is often performed at low temperatures (0-10 °C) to control the exotherm and minimize side reactions, followed by warming to ambient temperature.[9]

Experimental Protocol: Robust Acid Chloride-Mediated Amidation
  • Setup: Charge the benzoic acid precursor and a suitable aprotic solvent (e.g., toluene or DCM) to an appropriately sized, dry reactor equipped with mechanical stirring, a temperature probe, and a scrubber for acid gas.

  • Acid Chloride Formation: Cool the mixture to 0-5 °C. Slowly add thionyl chloride (1.1-1.2 equivalents). A catalytic amount of dimethylformamide (DMF) can accelerate this reaction.

  • Reaction Monitoring: Stir the reaction at room temperature or gentle heat (40-50 °C) until in-process control (e.g., HPLC) shows complete conversion of the starting acid.

  • Solvent Swap/Removal: Distill off the solvent and excess thionyl chloride under vacuum. This step is critical to prevent side reactions in the next stage.

  • Amidation: Dissolve the crude acid chloride in a fresh aprotic solvent and cool to 0-5 °C.

  • Methylamine Addition: Slowly add a solution of methylamine (aqueous or in a solvent like THF, ~2 equivalents) while carefully monitoring the internal temperature. An exotherm is expected.

  • Completion: Allow the reaction to warm to ambient temperature and stir until completion is confirmed by HPLC.

  • Work-up: Quench the reaction with water. Separate the organic phase, wash with a mild base (e.g., sodium bicarbonate solution) and then brine. The organic layer containing the product can be taken forward.

Section 3: Troubleshooting the Chlorination Step

Regioselectivity is the primary challenge during the chlorination of the aromatic ring. The existing amino and amide groups are directing groups that influence the position of the incoming chlorine atom.[1]

Q1: My chlorination with sulfuryl chloride is yielding a mixture of the desired 5-chloro product and other positional isomers. How can I improve regioselectivity?

A1: This is a common problem stemming from the powerful activating and ortho-, para-directing nature of the amino group.

  • Causality: The amino group (-NH₂) is a strong ortho-, para-director. The N-methylamide group is a deactivating, meta-directing group. The combined electronics favor substitution at the position para to the amino group (the 5-position). However, under harsh conditions, other positions can also be chlorinated.

  • Troubleshooting & Optimization:

    • Choice of Chlorinating Agent: Sulfuryl chloride (SO₂Cl₂) is a common and effective reagent. N-Chlorosuccinimide (NCS) can sometimes offer milder conditions and improved selectivity, though it is more expensive.

    • Temperature Control: This is the most critical parameter. Chlorination reactions are often exothermic. Run the reaction at a low, controlled temperature (e.g., 0-10 °C) to minimize the formation of undesired isomers.[10]

    • Solvent: Aprotic solvents like acetonitrile or halogenated solvents are typical. The solvent choice can influence reactivity and selectivity.

    • Slow Addition: Add the chlorinating agent slowly and sub-surface to avoid localized high concentrations, which can lead to over-reaction and poor selectivity.

Q2: I'm observing a significant amount of di-chlorinated byproduct. How can I prevent this?

A2: Over-chlorination occurs when the reaction is too forcing or the stoichiometry is incorrect.

  • Causality: The product, this compound, is still an activated aromatic ring and can undergo a second chlorination if conditions are not carefully controlled.

  • Troubleshooting & Optimization:

    • Precise Stoichiometry: Use only a slight excess (e.g., 1.05-1.1 equivalents) of the chlorinating agent. Accurately assay your starting material to ensure you are using the correct molar ratio.

    • Reaction Time: Monitor the reaction closely by HPLC. Stop the reaction as soon as the starting material is consumed to a satisfactory level. Do not let it run unnecessarily long.

    • Quenching: Have a quench solution ready (e.g., sodium sulfite or sodium bisulfite solution) to destroy any excess chlorinating agent immediately upon reaction completion.

Chlorination_Pathways Start 2-Amino-N-methylbenzamide Desired 5-amino-2-chloro- N-methylbenzamide Start->Desired Controlled Conditions (Low Temp, 1.05 eq. SO2Cl2) Isomer Positional Isomers (e.g., 3-chloro) Start->Isomer Poor Temp Control (High Temp) Dichlorinated Di-chlorinated Product Desired->Dichlorinated Excess SO2Cl2 Long Reaction Time

Caption: Desired and undesired pathways in the chlorination step.

Section 4: Purification & Isolation Challenges

At scale, chromatography is often economically unviable. Therefore, developing a robust crystallization procedure is essential for achieving high purity.

Q1: When I try to crystallize my crude product from solution, it separates as an oil instead of a solid ("oiling out"). What causes this and how can I fix it?

A1: "Oiling out" is a frequent problem in crystallization, especially with crude materials.

  • Causality: This occurs when the solute's solubility decreases so rapidly upon cooling that it separates from the solution as a liquid phase (above its melting point or as a supercooled liquid) rather than forming an ordered crystal lattice. The presence of impurities often exacerbates this by depressing the melting point of the mixture.

  • Troubleshooting & Optimization:

    • Slower Cooling: Crash-cooling is a common cause. Allow the solution to cool slowly and naturally to room temperature before moving it to an ice bath. This gives the molecules time to orient themselves into a crystal lattice.

    • Use a More Dilute Solution: Oiling out is more common in supersaturated solutions. Use a larger volume of the recrystallization solvent.

    • Solvent System Optimization: The ideal solvent should dissolve the compound well when hot but poorly when cold. You may need to screen a variety of solvents or use a binary solvent system (one "good" solvent and one "poor" solvent or "anti-solvent").[11]

    • Seeding: Add a few seed crystals of pure material to the solution as it cools. This provides a template for crystal growth and can bypass the energy barrier for nucleation.

    • Agitation: Gentle, slow stirring can sometimes promote crystallization over oiling out.

Table 1: Common Solvents for Recrystallization
SolventBoiling Point (°C)PolarityNotes
Ethanol 78Polar ProticGood for many polar organic compounds.
Isopropanol (IPA) 82Polar ProticSimilar to ethanol, often a good choice.
Ethyl Acetate 77Polar AproticMedium polarity, versatile.
Toluene 111Non-polarGood for less polar compounds; high boiling point.
Acetonitrile 82Polar AproticCan be effective, but sometimes too strong a solvent.
Water 100Very PolarUse if compound has low water solubility.
Protocol: Developing a Robust Crystallization Process
  • Solubility Screening: In test tubes, test the solubility of ~50 mg of crude product in 0.5 mL of various solvents (see Table 1) at room temperature and at reflux.

  • Identify Candidate Solvents: Look for a solvent that shows poor solubility at room temperature but good solubility when hot.

  • Small-Scale Trial: Dissolve a small amount of crude material (e.g., 1 g) in a minimum amount of the chosen hot solvent.

  • Hot Filtration (if needed): If insoluble impurities are present, filter the hot solution quickly.

  • Cooling & Crystallization: Allow the filtrate to cool slowly. If no crystals form, scratch the inside of the flask with a glass rod or add a seed crystal.

  • Isolation: Once crystallization is complete, cool the mixture in an ice bath for 30-60 minutes to maximize recovery. Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Section 5: Safety Considerations at Scale

Scaling up a chemical synthesis introduces new safety challenges that must be rigorously addressed.

Q1: What are the primary safety hazards I should be aware of when scaling up the synthesis of this compound?

A1: A thorough risk assessment is mandatory before any scale-up operation.[9] Key hazards include:

  • Corrosive Reagents: Reagents like thionyl chloride and sulfuryl chloride are highly corrosive, toxic upon inhalation, and react violently with water. All additions should be done in a well-ventilated area (e.g., fume hood or ventilated enclosure) using appropriate personal protective equipment (PPE), including acid-resistant gloves, splash goggles, and a face shield.[12][13]

  • Exothermic Reactions: Both the amidation (especially from an acid chloride) and chlorination steps can be highly exothermic. Use a reactor with adequate cooling capacity and add reagents slowly to maintain temperature control. A runaway reaction is a serious risk.

  • Handling of Methylamine: Methylamine is a flammable and toxic gas/solution. Ensure it is handled in a well-ventilated area, away from ignition sources.[5]

  • Product Hazards: The final product, this compound, is classified as harmful if swallowed and can cause skin and eye irritation.[14][15] Dust inhalation should be avoided during product isolation and handling.[16] Use appropriate PPE (gloves, safety glasses, dust mask/respirator).

  • Waste Disposal: The process will generate acidic and chlorinated waste streams that must be segregated and disposed of according to local environmental regulations.

References
  • Synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation. (2018). ResearchGate. [Link]

  • This compound | C8H9ClN2O. (n.d.). PubChem. [Link]

  • An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. (n.d.).
  • METHOD FOR PREPARING 2-AMINO-5-CHLORO-N,3-DIMETHYLBENZAMIDE. (n.d.). Patent Guru. [Link]

  • An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide. (n.d.).
  • [Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry]. (2023). PubMed. [Link]

  • Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. (n.d.). ResearchGate. [Link]

  • Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. (2020). National Institutes of Health. [Link]

  • Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide. (n.d.).
  • Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide. (n.d.).
  • Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. (2022). Organic Syntheses. [Link]

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (2023). Royal Society of Chemistry. [Link]

  • AN EFFICIENT NEW PROCESS FOR SYNTHESIS OF 2-AMINO-5-CHLORO-N-,3-DIMETHYLBENZAMIDE. (n.d.). WIPO Patentscope. [Link]

  • Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide. (n.d.).
  • Water Purification Methods. (n.d.). Atlas Scientific. [Link]

  • Synthesis method of 2-amino-3, 5-dichloro-N-methylbenzamide. (n.d.). Eureka | Patsnap. [Link]

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removing starting material from 5-amino-2-chloro-N-methylbenzamide product

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting for a common purification challenge: the removal of unreacted 5-amino-2-chlorobenzoic acid from the desired product, 5-amino-2-chloro-N-methylbenzamide. This document is structured as a series of frequently asked questions (FAQs) to directly address the issues you may encounter in the lab.

FAQ 1: Why is my crude product contaminated with starting material?

In the synthesis of this compound from 5-amino-2-chlorobenzoic acid and methylamine, contamination with the starting carboxylic acid is common. This typically occurs due to incomplete reaction. Factors such as suboptimal reaction time, temperature, stoichiometry of reagents, or inefficient coupling agents can lead to a portion of the carboxylic acid remaining unreacted at the end of the process. Effective purification is therefore critical to isolate the desired amide for downstream applications.

FAQ 2: What are the key chemical differences I can exploit for separation?

The most effective purification strategies leverage the distinct physicochemical properties of the starting material and the final product. The critical difference lies in their acidic and basic functionalities.

  • Starting Material (5-amino-2-chlorobenzoic acid): This molecule is amphoteric, meaning it has both an acidic functional group (the carboxylic acid, -COOH) and a basic functional group (the aromatic amine, -NH2).

  • Product (this compound): This molecule possesses the basic aromatic amine (-NH2) but its acidic carboxylic acid has been converted to a neutral amide (-CONHCH3).

This difference in acidity is the cornerstone of a highly selective and efficient separation via acid-base extraction.

Below is a summary of the key properties:

PropertyStarting Material (5-amino-2-chlorobenzoic acid)Product (this compound)
Structure H₂NC₆H₃(Cl)CO₂HH₂NC₆H₃(Cl)CONHCH₃
Molecular Weight 171.58 g/mol [1]184.62 g/mol [2]
Melting Point 184-188 °C[3]Not widely reported, requires experimental determination.
Key Functional Groups Carboxylic Acid (acidic), Aromatic Amine (basic)Amide (neutral), Aromatic Amine (basic)
pKa (approximate) ~4.2 (for -COOH)[4][5][6][7], ~4.6 (for -NH₃⁺)[8][9][10]~4.6 (for -NH₃⁺)[8][9][10]

Note: The pKa values are estimates based on benzoic acid and aniline, respectively. Substituents will alter these values slightly, but the general principle holds.

FAQ 3: What is the most effective method for removing the unreacted starting acid?

For this specific separation, acid-base extraction is the most robust and efficient method.[11][12][13] The strategy involves using a mild aqueous base to selectively convert the acidic starting material into a water-soluble salt, which can then be easily washed away from the organic solution containing your desired product.

The diagram below illustrates the chemical logic, highlighting the functional groups that dictate the separation.

cluster_SM Starting Material cluster_P Product SM 5-amino-2-chlorobenzoic acid -COOH (Acidic, pKa ~4.2) -NH2 (Basic, pKa ~4.6) P This compound -CONHCH3 (Neutral) -NH2 (Basic, pKa ~4.6) SM->P Amide Formation start Crude Product in Ethyl Acetate wash1 Add Sat. NaHCO3 (aq) Shake & Separate start->wash1 aq1 Aqueous Layer: Contains Sodium 5-amino- 2-chlorobenzoate (Impurity) wash1->aq1 Discard org1 Organic Layer: Contains Product wash1->org1 wash_brine Wash with Brine org1->wash_brine dry Dry over Na2SO4 wash_brine->dry evap Filter & Evaporate dry->evap final Pure Product evap->final

Caption: Acid-Base Extraction Workflow Diagram.

FAQ 4: Can I use recrystallization instead? What solvent should I choose?

Recrystallization is a powerful purification technique for solids but relies on differences in solubility between the product and impurities in a given solvent at different temperatures. [14][15][16]It can be an effective alternative or a subsequent polishing step after extraction.

Choosing a Solvent: The ideal recrystallization solvent should dissolve the product well at high temperatures but poorly at low temperatures, while dissolving the impurity (starting material) well at all temperatures or very poorly at all temperatures.

General Screening Protocol:

  • Place ~20-30 mg of your crude product in a small test tube.

  • Add a solvent dropwise at room temperature. Observe if the solid dissolves. A good solvent will not dissolve the product at room temperature.

  • If it doesn't dissolve, heat the mixture to the solvent's boiling point. Add the minimum amount of hot solvent needed to fully dissolve the solid.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Observe the formation of crystals. Abundant, high-quality crystal formation indicates a promising solvent.

Common solvents to screen for amides include ethanol, isopropanol, acetone, and ethyl acetate, or mixtures such as ethanol/water or ethyl acetate/hexanes. [17][18]

FAQ 5: How can I confirm the purity of my final product?

Thin-Layer Chromatography (TLC) is the quickest and most common method for assessing purity and monitoring the progress of a purification. [19][20]

Protocol 2: Purity Analysis by TLC
  • Prepare the Plate: On a silica gel TLC plate, lightly draw a starting line in pencil ~1 cm from the bottom. Mark three lanes: 'S' for Starting Material, 'C' for Co-spot, and 'P' for your purified Product. [21]2. Spot the Plate:

    • In lane 'S', spot a dilute solution of the pure 5-amino-2-chlorobenzoic acid.

    • In lane 'P', spot a dilute solution of your purified product.

    • In lane 'C', spot both the starting material and the product solution on the exact same point. [19]3. Develop the Plate: Place the plate in a sealed chamber containing an appropriate eluent (e.g., a mixture of ethyl acetate and hexanes). Allow the solvent to travel up the plate until it is ~1 cm from the top. [22]4. Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp.

  • Analyze:

    • The purified product in lane 'P' should show a single, distinct spot.

    • Crucially, there should be no spot in lane 'P' that corresponds to the Rf value of the starting material in lane 'S'. The co-spot lane helps to confirm if two spots have identical Rf values.

For absolute confirmation of structure and purity, further analysis using techniques like ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC is required.

References

  • Monitoring Reactions by TLC. Washington State University. [Link]

  • Aniline - Wikipedia. Wikipedia. [Link]

  • Monitoring a Reaction. Cooperative Organic Chemistry Student Laboratory Manual. [Link]

  • Benzoic Acid - Structure, Properties, Reactions. Turito. [Link]

  • Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. RSC Publishing. [Link]

  • pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca. OWL. [Link]

  • Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. [Link]

  • Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Amines. [Link]

  • Uses of TLC. Chemistry LibreTexts. [Link]

  • Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. [Link]

  • Substituent Effects on the Physical Properties and pKa of Aniline. [Link]

  • Amine workup : r/Chempros. Reddit. [Link]

  • Table of Acids with Ka and pKa Values. [Link]

  • 5-Amino-2-chlorobenzoic acid | C7H6ClNO2 | CID 37879. PubChem. [Link]

  • This compound | C8H9ClN2O | CID 16772320. PubChem. [Link]

  • What is the pKa of benzoic acid? Proprep. [Link]

  • Acid–base extraction - Wikipedia. Wikipedia. [Link]

  • What is the best technique for amide purification? ResearchGate. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. [Link]

  • 5-AMINO-2-CHLOROBENZOIC ACID | CAS 89-54-3. Matrix Fine Chemicals. [Link]

  • Acid and Base Extraction. Confluence - Engineering Ideas Clinic. [Link]

  • Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering (RSC Publishing). [Link]

  • Recrystallization1. [Link]

  • Recrystallization and Crystallization. [Link]

  • Recrystallization. Chemistry LibreTexts. [Link]

  • 2-Amino-5-chloro-3-methylbenzamide | C8H9ClN2O | CID 44887012. PubChem. [Link]

  • 5-Amino-2-chlorobenzoic acid, 50 g. Carl ROTH. [Link]

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Technical Support Center: Stability of 5-Amino-2-Chloro-N-Methylbenzamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 5-amino-2-chloro-N-methylbenzamide and its derivatives. This guide is designed to provide you with in-depth technical assistance to anticipate, troubleshoot, and resolve stability issues you may encounter during your experiments. Our approach is rooted in established scientific principles and field-proven insights to ensure the integrity of your research.

Troubleshooting Guide: A Proactive Approach to Stability

This section addresses specific issues in a question-and-answer format, focusing on the "why" behind experimental observations and providing actionable solutions.

Question 1: I'm observing a loss of my parent compound in solution, even when stored at 4°C. What are the likely degradation pathways?

Answer:

The structure of this compound contains several functional groups susceptible to degradation, primarily the amide linkage and the aromatic amino group. The most common degradation pathway in aqueous solution is hydrolysis of the amide bond.[1] This reaction is often catalyzed by acidic or basic conditions.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of 5-amino-2-chlorobenzoic acid and methylamine.

  • Base-Catalyzed Hydrolysis: Under basic conditions, hydroxide ions directly attack the carbonyl carbon of the amide, leading to the same degradation products.

Another potential degradation pathway is oxidation of the aromatic amino group, which can lead to the formation of colored impurities. This is often accelerated by the presence of metal ions or exposure to light.

To investigate the specific cause, a forced degradation study is recommended.[2][3][4] This involves subjecting your compound to a range of stress conditions to identify its vulnerabilities.

Question 2: My compound solution is turning yellow/brown upon storage. What is causing this discoloration, and how can I prevent it?

Answer:

The development of a yellow or brown color is a strong indicator of oxidative degradation. The primary site for oxidation on this compound is the aromatic amino group. This group can be oxidized to form nitroso or nitro derivatives, which are often colored. This process can be initiated by:

  • Dissolved Oxygen: Atmospheric oxygen dissolved in your solvent can contribute to oxidation.

  • Light Exposure (Photodegradation): UV or visible light can provide the energy to initiate oxidative reactions.

  • Trace Metal Contaminants: Metal ions, such as iron or copper, can catalyze the oxidation process.

Mitigation Strategies:

  • Use Degassed Solvents: To minimize the impact of dissolved oxygen, it is advisable to use solvents that have been degassed by sparging with an inert gas like nitrogen or argon.

  • Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent light exposure.[3]

  • Use Chelating Agents: If metal ion contamination is suspected, the addition of a small amount of a chelating agent like EDTA can sequester the metal ions and inhibit their catalytic activity.

  • Work Under an Inert Atmosphere: For highly sensitive derivatives, conducting experiments in a glovebox or under a continuous stream of an inert gas may be necessary.

Question 3: I'm planning a forced degradation study for a derivative of this compound. What are the recommended starting conditions?

Answer:

Forced degradation studies, also known as stress testing, are crucial for understanding the intrinsic stability of your molecule.[2][4] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the degradation products can be reliably detected and characterized.[2]

Here is a recommended set of starting conditions for a comprehensive forced degradation study:

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C24-72 hours
Base Hydrolysis 0.1 M NaOH60°C24-72 hours
Oxidative 3% H₂O₂Room Temperature24 hours
Thermal Dry Heat80°C48 hours
Photolytic ICH Q1B compliant light sourceRoom TemperatureAs per ICH Q1B

Experimental Workflow for Forced Degradation Studies:

Caption: Workflow for a systematic forced degradation study.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

For solid (neat) this compound and its derivatives, storage in a cool, dark, and dry place is recommended. A supplier of a related compound suggests storage at 2-8°C.[5] It is also advisable to store it under an inert atmosphere, such as argon or nitrogen, to minimize long-term oxidative degradation.

Q2: How does the "N-substituent" in my derivative affect its stability?

The nature of the N-substituent can significantly influence the stability of the amide bond.

  • Electron-Withdrawing Groups: If the substituent on the nitrogen is electron-withdrawing, it can make the amide bond more susceptible to hydrolysis.

  • Steric Hindrance: Bulky N-substituents can sterically hinder the approach of water or hydroxide ions, potentially slowing down the rate of hydrolysis.

  • N-alkylation vs. N-arylation: N-phenylated aramids have been shown to have better thermal stability compared to N-methyl substituted aramids.[6]

Q3: What analytical techniques are best suited for monitoring the stability of these compounds?

A stability-indicating analytical method is one that can separate the drug substance from its degradation products, allowing for the quantification of each component.[7]

  • High-Performance Liquid Chromatography (HPLC): This is the most common technique for stability testing. A reversed-phase C18 column with a gradient elution of water (with a modifier like formic acid or ammonium acetate) and acetonitrile or methanol is a good starting point. UV detection is suitable for quantification, while mass spectrometry (LC-MS) is invaluable for the identification of unknown degradation products.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to elucidate the structure of isolated degradation products.[8]

Troubleshooting Your Stability-Indicating Method:

G A Poor Peak Shape or Resolution B Adjust Mobile Phase pH A->B C Change Organic Modifier (ACN vs. MeOH) A->C D Try a Different Column Chemistry (e.g., Phenyl-Hexyl) A->D E Optimize Gradient Profile A->E F New, Unidentified Peaks Appear G Couple to Mass Spectrometer (LC-MS) F->G H Isolate Peak via Fraction Collection F->H I Characterize by NMR and HRMS G->I H->I

Caption: Decision tree for troubleshooting analytical method issues.

References

  • Benchchem. A Comparative Guide to the Thermal Stability of Substituted N-Phenylbenzamides.
  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. 2022-11-30.
  • MedCrave online. Forced Degradation Studies. 2016-12-14.
  • ACS Publications. Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution.
  • ACD/Labs. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. 2022-04-18.
  • Medicinal Chemistry. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. 2018-01.
  • Biosciences Biotechnology Research Asia. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. 2022-11-08.
  • SciSpace. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. 2020-04-15.
  • PubChem. This compound.
  • Benchchem. 5-amino-2-chloro-N-(2-methylpropyl)benzamide.
  • Sigma-Aldrich. 2-Amino-5-chloro-N,3-dimethylbenzamide | 890707-28-5.
  • Journal of Polymer Science: Part A: Polymer Chemistry. Synthesis and Properties of New Soluble Aromatic Polyamides and Polyimides on the Basis of N,Nⴕ-Bis. 2002.
  • PubMed. [Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry]. 2025-11-20.
  • Separation Science. Analytical Techniques In Stability Testing. 2025-03-24.
  • LCGC. Analytical Methods to Determine the Stability of Biopharmaceutical Products. 2023-01-01.
  • CONICET. Trends in Analytical chemistry.

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analytical troubleshooting for 5-amino-2-chloro-N-methylbenzamide characterization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the analytical characterization of 5-amino-2-chloro-N-methylbenzamide (CAS No. 111362-49-3).[1] This guide is designed for researchers, analytical scientists, and drug development professionals to navigate common challenges encountered during method development, validation, and routine analysis. Here, we address specific experimental issues in a practical, question-and-answer format, grounding our advice in fundamental scientific principles and field-proven experience.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

HPLC is the cornerstone technique for assessing the purity, stability, and concentration of this compound. However, its polar amine and amide functionalities, combined with the aromatic structure, can lead to common chromatographic challenges.

FAQ 1: Why is my chromatographic peak for this compound showing significant tailing?

Answer:

Peak tailing for this compound is most often caused by secondary interactions between the basic primary amine group and acidic residual silanols on the surface of silica-based reversed-phase columns.[2] This interaction delays the elution of a portion of the analyte molecules, resulting in an asymmetric peak shape.

Causality & Solution:

  • Silanol Interactions: Standard C18 columns, especially older "Type A" silica, have a population of accessible, acidic silanol groups (Si-OH). The protonated amine on your molecule (-NH3+) can interact ionically with deprotonated silanols (Si-O-), causing tailing.

  • Mobile Phase pH: The pH of your mobile phase is critical. At a pH well below the pKa of the primary amine (~4-5), the amine is fully protonated. At a pH above this, it is neutral. Operating at a low pH (e.g., pH 2.5-3.5) can suppress the ionization of the silanol groups, minimizing the ionic interaction and improving peak shape.[2]

  • Insufficient Buffering: If the mobile phase is unbuffered, the injection of the sample can locally alter the pH on the column, leading to inconsistent interactions and peak distortion.[2]

Troubleshooting Protocol:

  • Lower Mobile Phase pH: Adjust the aqueous portion of your mobile phase to pH 2.5-3.0 using an additive like formic acid or phosphoric acid.

  • Introduce a Buffer: Use a buffer with a concentration of 10-25 mM, such as potassium phosphate, to maintain a constant pH.[2]

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns (e.g., "Type B") are extensively end-capped, which replaces many residual silanols with inert trimethylsilyl groups, drastically reducing secondary interactions.

  • Self-Validation: After implementing a change, inject a system suitability standard. A symmetric peak with a tailing factor between 0.9 and 1.2 indicates the issue is resolved.

Parameter Starting Condition (Example) Troubleshooting Adjustment
Column ACE 5 C18, 250 x 4.6 mm, 5 µmUse a high-purity, end-capped column if available.
Mobile Phase A: Water; B: AcetonitrileA: 20 mM Potassium Phosphate, pH 3.0; B: Acetonitrile
Gradient 30% B to 80% B in 15 minNo change needed initially.
Flow Rate 1.0 mL/minNo change needed.
Detection UV at 240 nm[3]No change needed.
Temperature 30 °CNo change needed.
FAQ 2: My retention time is drifting or shifting between injections. What is the cause?

Answer:

Unstable retention times are a common laboratory issue, pointing to a lack of equilibrium in the HPLC system or changes in the mobile phase or column condition.[4][5]

Troubleshooting Logic:

The following diagram outlines a systematic approach to diagnosing the root cause of retention time instability.

Caption: Logical workflow for troubleshooting HPLC retention time drift.

Step-by-Step Protocol:

  • Check for Air Bubbles: Ensure the mobile phase is properly degassed.[4][6] Purge the pump at a high flow rate (e.g., 5 mL/min) to dislodge any trapped air.

  • Inspect for Leaks: Look for salt buildup around pump seals and fittings, which indicates a slow leak.[5] Tighten any loose fittings.

  • Ensure Column Equilibration: Before starting a sequence, equilibrate the column with the initial mobile phase composition for at least 10 column volumes.[5] For a 250x4.6 mm column, this is approximately 25-30 mL.

  • Verify Mobile Phase Composition: If using a gradient, ensure the mixer is functioning correctly.[4] For isocratic methods, re-prepare the mobile phase to rule out evaporation of the more volatile organic component.

  • Control Temperature: Use a thermostatted column oven to maintain a consistent temperature, as even minor fluctuations in lab temperature can affect retention.[5]

Mass Spectrometry (MS) Troubleshooting

When coupled with HPLC, mass spectrometry provides definitive identification and structural information. For this compound, understanding its isotopic signature is key.

FAQ 1: In my full scan mass spectrum, why do I see two prominent molecular ion peaks at m/z 184 and 186?

Answer:

This distinctive pattern is the isotopic signature of a molecule containing one chlorine atom.[7] Natural chlorine exists as two stable isotopes: ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance).[7][8]

Explanation:

  • M+ Peak (m/z ~184): This peak corresponds to the molecular ion containing the lighter, more abundant ³⁵Cl isotope. The exact mass is 184.0403 Da.[1]

  • M+2 Peak (m/z ~186): This peak corresponds to the molecular ion containing the heavier ³⁷Cl isotope. It appears 2 m/z units higher than the M+ peak.

  • Intensity Ratio: The relative intensity of the M+ to M+2 peaks will be approximately 3:1, reflecting the natural abundance of the two chlorine isotopes.[7][9] Observing this pattern is a strong confirmation of the compound's identity.

FAQ 2: My signal intensity is very low in ESI positive mode. How can I improve it?

Answer:

Poor signal intensity can stem from several factors, including sample concentration, ionization efficiency, and mobile phase composition.[10] For this compound, the primary amine makes it ideal for electrospray ionization (ESI) in positive ion mode, but optimization is often required.

Troubleshooting Protocol:

  • Optimize Mobile Phase: ESI efficiency is highly dependent on the mobile phase.

    • Add an Acidifier: Ensure your mobile phase contains a small amount of an acid like formic acid (0.1%). This helps protonate the primary amine group in solution, making it readily detectable in positive ion mode.

    • Avoid Non-Volatile Buffers: If using MS detection, replace non-volatile buffers like potassium phosphate with volatile alternatives like ammonium formate or ammonium acetate.

  • Check Sample Concentration: If the sample is too dilute, the signal will be weak.[10] Conversely, if it is too concentrated, you may experience ion suppression. Analyze a dilution series to find the optimal concentration range.

  • Tune and Calibrate: Regularly tune and calibrate the mass spectrometer according to the manufacturer's guidelines to ensure the instrument is performing optimally.[10] This includes optimizing ion source parameters like capillary voltage and gas flows.

Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting

NMR is essential for unambiguous structure confirmation. Substituted benzamides like this one can present unique spectral features.

FAQ 1: In my ¹H NMR spectrum, the signal for the N-methyl group appears as a broad hump instead of a sharp singlet. Is my sample impure?

Answer:

This is unlikely to be an impurity. Broadening of the N-methyl and other nearby signals at room temperature is a classic characteristic of N-substituted benzamides, especially those with ortho-substituents (like the chlorine atom in your molecule). This phenomenon is caused by slow rotation around the amide C-N bond on the NMR timescale, leading to the presence of two or more slowly exchanging rotational isomers (rotamers).

Scientific Explanation:

The partial double-bond character of the amide C-N bond creates a significant energy barrier to rotation. The ortho-chloro substituent can sterically hinder this rotation further, making the exchange between rotamers slow enough to be observed as broad peaks at room temperature.

Troubleshooting Protocol:

  • Perform Variable Temperature (VT) NMR: The definitive way to confirm the presence of rotamers is to acquire spectra at elevated temperatures.

    • Procedure: Acquire a ¹H NMR spectrum at room temperature (e.g., 25 °C), then increase the temperature in increments (e.g., 40 °C, 50 °C, 75 °C) and acquire a spectrum at each step.

    • Expected Result: As the temperature increases, the rate of rotation around the C-N bond increases. The broad humps will gradually sharpen and eventually coalesce into a single, sharp singlet once the exchange becomes fast on the NMR timescale. This observation confirms that the broadening is due to dynamic exchange and not decomposition or impurity.

FAQ 2: What are the expected chemical shifts for this compound?

Answer:

While a definitive spectrum should be acquired, expected chemical shifts can be estimated based on the analysis of structurally similar benzamides.[11][12][13] The solvent used will significantly influence the shifts, particularly for the amine and amide protons.

Expected ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆):

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
-NH₂ (amine) ~5.0 - 5.5 (broad s)C-NH₂: ~148-150
-NH (amide) ~8.0 - 8.5 (broad q)C=O: ~166-168
Aromatic H ~6.5 - 7.5 (m)Aromatic C: ~112-138
-N-CH₃ ~2.7 - 2.8 (d)-N-CH₃: ~26-27

Note: These are estimates. Actual values may vary. The N-CH₃ proton signal is a doublet due to coupling with the amide N-H proton, which may broaden or collapse depending on conditions.

Stability-Indicating Method Development

For drug development, it is crucial that your analytical method can separate the intact drug from any potential degradation products.[14][15]

FAQ: How do I develop and validate a stability-indicating HPLC method for this compound?

Answer:

A stability-indicating method is one that is validated to be specific for the drug substance in the presence of its degradation products. The development follows a systematic process involving forced degradation studies as outlined by the International Conference on Harmonization (ICH) guidelines.[3][15][16]

Workflow for Stability-Indicating Method Development:

G cluster_0 Phase 1: Forced Degradation cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation A Prepare solutions of This compound B Expose to Stress Conditions (Acid, Base, H₂O₂, Heat, Light) A->B C Analyze Stressed Samples with Initial HPLC Method B->C D Evaluate Peak Purity of Intact Drug Peak (PDA) C->D E Are all degradants resolved from main peak? D->E F Optimize Gradient, pH, or Column to Achieve Separation E->F No G Validate Final Method per ICH Q2(R1) (Specificity, Linearity, Accuracy, Precision) E->G Yes F->C Re-analyze H Stability-Indicating Method Established G->H

Caption: Workflow for developing a stability-indicating HPLC method.

Step-by-Step Protocol:

  • Forced Degradation: Intentionally degrade the drug under various stress conditions to generate likely degradation products.[3][16]

    • Acid/Base Hydrolysis: Expose the drug to 0.1 M HCl and 0.1 M NaOH at elevated temperatures (e.g., 60 °C).

    • Oxidation: Treat with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Thermal Stress: Heat the solid drug (e.g., at 105 °C).

    • Photolytic Stress: Expose a solution to UV and visible light.

  • Method Development: Analyze the stressed samples using your HPLC method. The primary goal is to achieve baseline resolution between the parent peak and all degradation product peaks. Use a photodiode array (PDA) detector to check for peak purity.

  • Method Validation: Once the method is shown to be specific, validate it according to ICH Q2(R1) guidelines for parameters such as accuracy, precision, linearity, range, and robustness.

References

  • Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (n.d.). Retrieved from [Link]

  • Mizrahi, V., Koch, K. R., & Modro, T. A. (1983). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. South African Journal of Chemistry, 36(1). Retrieved from [Link]

  • Substituent Effects on the 1H N.M.R. Spectra of Substituted Benzamides and N-Alkylbenzamides. (1979). Australian Journal of Chemistry, 32(2), 337-343. Retrieved from [Link]

  • Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. (2018). Molecules, 23(10), 2667. Retrieved from [Link]

  • Mizrahi, V., Koch, K. R., & Modro, T. A. (1983). N-Substituted benzamides. N.m.r. spectroscopic study on substituted effects. South African Journal of Chemistry, 36(1). Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved from [Link]

  • Troubleshooting and Performance Improvement for HPLC. (2024). Aurigene Pharmaceutical Services. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). ACE HPLC Columns. Retrieved from [Link]

  • A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. (2018). ResearchGate. Retrieved from [Link]

  • [Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry]. (2023). Zhonghua Lao Dong Wei Sheng Zhi Ye Bing Za Zhi, 41(4), 282-286. Retrieved from [Link]

  • Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review. (2021). Analytica Chimica Acta, 1187, 338944. Retrieved from [Link]

  • Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Mass Spectrometry Troubleshooting and Common Issues. (2023). G-M-I, Inc. Retrieved from [Link]

  • Development of a Validated Stability Indicating RP-HPLC Method for Simultaneous Determination of Benazepril, Benazeprilat, and Amlodipine. (2016). Analytical Chemistry Indian Journal. Retrieved from [Link]

  • Halogen Fragmentation in Mass Spectrometry. (n.d.). Scribd. Retrieved from [Link]

  • Isotopes in Mass Spectrometry. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. (n.d.). Retrieved from [Link]

  • Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form. (2019). Scholars Academic Journal of Pharmacy. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • A stability indicating HPLC method for the determination of clobazam and its basic degradation product characterization. (2014). Daru: Journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 22(1), 5. Retrieved from [Link]

  • Stability indicating RP-HPLC method for simultaneous determination of amlodipine and benzapril hydrochloride from their combination drug product. (2005). Journal of Pharmaceutical and Biomedical Analysis, 39(1-2), 147-55. Retrieved from [Link]

  • Stability indicating HPLC method for the determination of chiral purity of r-(-)-5-[2-aminopropyl]-2-methoxybenzene sulfonamide. (2010). Indian Journal of Pharmaceutical Sciences, 72(3), 381-5. Retrieved from [Link]

  • Separation of 2-Amino-4-chloro-N-(2-methylphenyl)-5-sulfamoylbenzamide on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2017). Molecules, 22(12), 2097. Retrieved from [Link]

  • 2-Amino-5-Chloro-N,3-Dimethylbenzamide. (n.d.). PubChem. Retrieved from [Link]

  • Benzamide, N-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide. (2013). Google Patents.
  • Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method. (2012). Journal of Chemical and Pharmaceutical Research, 4(1), 596-610. Retrieved from [Link]

  • FTIR spectrum of N-benzylbenzamide (7). (n.d.). ResearchGate. Retrieved from [Link]

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Validation & Comparative

5-amino-2-chloro-N-methylbenzamide vs other benzamide derivatives in research

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Benzamide Derivatives in Research: From Synthetic Scaffolds to Pharmacological Agents

Introduction: The Benzamide Core as a Privileged Scaffold

The benzamide moiety is a quintessential example of a "privileged scaffold" in chemistry. Its rigid, yet highly adaptable, structure can be decorated with a variety of functional groups, leading to compounds with vastly different physicochemical properties and biological activities. This versatility has allowed benzamide derivatives to become crucial components in fields as diverse as agrochemical synthesis and clinical neuroscience.

This guide provides an in-depth comparison of two distinct classes of benzamide derivatives to illustrate this functional divergence. We will analyze 5-amino-2-chloro-N-methylbenzamide , a key chemical intermediate, against a class of well-established, pharmacologically active substituted benzamides including Metoclopramide, Sulpiride, and Amisulpride . The objective is to provide researchers with a clear understanding of how subtle modifications to the benzamide core dictate a molecule's ultimate application, contrasting the utility of a synthetic building block with the targeted biological activity of neuroleptic and prokinetic drugs.

Part 1: this compound - A Profile of a Synthetic Intermediate

The primary role of this compound in modern research and industry is not as a biologically active agent itself, but as a high-purity chemical building block.[1] Its specific arrangement of amino, chloro, and N-methyl groups makes it an ideal precursor for constructing more complex molecules, particularly in the agrochemical sector.[1][2]

Its most notable application is in the synthesis of insecticides belonging to the anthranilamide class, such as Chlorantraniliprole. In this context, the reactive sites on the molecule are exploited to build the final, intricate structure of the active pesticide. The diagram below illustrates its pivotal position in a multi-step synthesis pathway.

G cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_final Final Product A 2-Amino-3-methyl benzoic acid B 5-amino-2-chloro- N-methylbenzamide A->B Multi-step synthesis (e.g., chlorination, amidation) C Chlorantraniliprole (Insecticide) B->C Acylation & Cyclization

Caption: Synthetic role of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[3]
CAS Number 111362-49-3[3]
Molecular Formula C₈H₉ClN₂O[3]
Molecular Weight 184.62 g/mol [3]
Primary Application Chemical Intermediate[1][2]

Part 2: Pharmacologically Active Benzamides - Dopamine Receptor Antagonists

In stark contrast to its role as a synthetic intermediate, the substituted benzamide scaffold is a cornerstone of neuropharmacology. Derivatives such as Metoclopramide, Sulpiride, and Amisulpride are potent dopamine D₂ and D₃ receptor antagonists.[4][5] This activity underpins their clinical use as antipsychotics, antiemetics, and treatments for dysthymia.[6][7]

Mechanism of Action

The therapeutic and side effects of these drugs are primarily mediated by their blockade of dopamine receptors in the central nervous system. Dopamine D₂ receptors are G protein-coupled receptors (GPCRs) that couple to Gαi/o proteins.[8] Activation of these receptors by dopamine normally inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[9]

By acting as antagonists, substituted benzamides bind to D₂ receptors but do not activate them. This prevents dopamine from binding and reverses the inhibitory signal, leading to a normalization or increase in cAMP levels and downstream signaling.[10] This mechanism is crucial for their antipsychotic effects.

G cluster_pathway Dopamine D2 Receptor Signaling Pathway Dopamine Dopamine Receptor Dopamine D2 Receptor Dopamine->Receptor Binds & Activates Benzamide Substituted Benzamide (e.g., Amisulpride) Benzamide->Receptor Binds & Blocks G_Protein Gαi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits ATP ATP cAMP cAMP ATP:e->cAMP:w Converts Response Cellular Response (Inhibited) cAMP->Response

Caption: Mechanism of D₂ receptor antagonism by substituted benzamides.

Comparative Receptor Binding Profiles

The clinical efficacy and side-effect profiles of pharmacologically active benzamides are closely related to their binding affinity (Ki) and selectivity for different receptor subtypes. Amisulpride, for instance, shows high selectivity for D₂ and D₃ receptors with little to no affinity for serotoninergic, adrenergic, or cholinergic receptors, which may explain its favorable side-effect profile compared to other antipsychotics.[5] Metoclopramide, while also a D₂ antagonist, has additional activity at serotonin 5-HT₄ receptors, contributing to its prokinetic (gastrointestinal motility) effects.[4]

Table 2: Comparative Receptor Binding Affinities (Ki, nM) of Select Benzamide Derivatives

CompoundDopamine D₂Dopamine D₃5-HT₄Primary Use
Metoclopramide ~20-50~30-100~100-200Antiemetic, Prokinetic[4][7]
Sulpiride ~3-10~5-20>1000Antipsychotic[6][7]
Amisulpride ~2-5~3-8>1000Antipsychotic[5][11]

Note: Ki values are approximate and can vary based on experimental conditions. The data presented is a synthesis from multiple sources for comparative purposes.

Part 3: Experimental Protocols for Characterizing Pharmacologically Active Benzamides

Accurate characterization of novel benzamide derivatives requires robust and validated in vitro assays. Radioligand binding assays are the gold standard for determining binding affinity (Ki), while functional assays are essential to determine whether a compound acts as an antagonist, agonist, or partial agonist.[12]

Protocol 1: Competitive Radioligand Binding Assay for Dopamine D₂ Receptors

This protocol determines the affinity (Ki) of a test compound by measuring its ability to displace a known high-affinity radioligand from the D₂ receptor.

1. Materials & Reagents:

  • Cell Membranes: Membranes from HEK293 cells stably expressing human dopamine D₂ receptors.

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride (a substituted benzamide), at a final concentration close to its Kd.

  • Test Compound: The benzamide derivative to be tested, prepared in a 10-point, 5-log unit concentration range.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known D₂ antagonist like Haloperidol or unlabeled Spiperone.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 0.1% BSA, pH 7.4.[13]

  • Apparatus: 96-well plates, glass fiber filters (e.g., GF/B), cell harvester, liquid scintillation counter.

2. Step-by-Step Methodology:

  • Preparation: Thaw cell membranes on ice. Prepare serial dilutions of the test compound in assay buffer.

  • Incubation: In a 96-well plate, add in order:

    • 25 µL of assay buffer (for total binding) or non-specific binding control.

    • 25 µL of test compound at various concentrations.

    • 50 µL of radioligand diluted in assay buffer.

    • 100 µL of cell membrane suspension (typically 5-10 µg of protein per well).

  • Equilibration: Incubate the plate at 30°C for 60-120 minutes to allow binding to reach equilibrium.[13]

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash each filter 3-4 times with ice-cold assay buffer to separate bound from free radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal dose-response curve.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

Protocol 2: D₂ Receptor Functional Assay (cAMP Inhibition)

This assay determines the functional effect of a compound by measuring its ability to antagonize agonist-induced inhibition of cAMP production.

1. Materials & Reagents:

  • Cell Line: CHO or HEK293 cells expressing human D₂ receptors (e.g., DRD2 Nomad Cell Line).[9]

  • Dopamine Receptor Agonist: Dopamine or Quinpirole.

  • Test Compound: The benzamide derivative to be tested.

  • cAMP Detection Kit: A kit based on HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or a fluorescent biosensor.

  • Cell Culture Medium & Stimulation Buffer.

2. Step-by-Step Methodology:

  • Cell Plating: Seed cells in a 96-well or 384-well plate and grow to confluence.

  • Pre-incubation with Antagonist: Remove culture medium and add the test compound (benzamide derivative) at various concentrations. Incubate for 15-30 minutes.

  • Agonist Stimulation: Add a fixed concentration of the dopamine agonist (typically its EC₈₀ concentration) to all wells except the basal control. Incubate for a further 15-30 minutes.

  • Cell Lysis & cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis:

    • Normalize the data to the control wells (basal = 100% inhibition, agonist-only = 0% inhibition).

    • Plot the percent inhibition versus the log concentration of the test compound.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of the antagonist required to block 50% of the agonist's effect.

G Start Novel Benzamide Compound BindingAssay Radioligand Binding Assay (Protocol 1) Start->BindingAssay FunctionalAssay cAMP Functional Assay (Protocol 2) Start->FunctionalAssay Ki Determine Affinity (Ki) BindingAssay->Ki Mode Determine Functional Mode (Antagonist/Agonist) FunctionalAssay->Mode SAR Structure-Activity Relationship (SAR) Analysis Ki->SAR Mode->SAR

Caption: Workflow for characterizing novel benzamide derivatives.

Conclusion

The benzamide scaffold is a remarkable testament to the power of medicinal and synthetic chemistry. This guide has contrasted two divergent applications of this core structure. On one hand, This compound serves as a critical, non-pharmacological intermediate, where its reactivity is harnessed for the construction of complex agrochemicals. On the other, compounds like Amisulpride and Sulpiride are finely-tuned pharmacological agents whose specific substitutions grant them high affinity and selectivity for dopamine receptors, making them effective therapies for neuropsychiatric disorders.

For researchers in drug development, this comparison underscores a fundamental principle: a molecule's function is dictated by its precise chemical architecture. Understanding how to modify a privileged scaffold like benzamide is key to directing its utility, whether the goal is creating a building block for large-scale synthesis or designing a potent and selective modulator of a biological target. The experimental protocols provided herein offer a validated framework for the continued exploration and characterization of novel, pharmacologically active benzamide derivatives.

References

  • Jenner, P., & Marsden, C. D. (1979). The substituted benzamides--a novel class of dopamine antagonists. Life Sciences, 25(6), 479–485. [Link]

  • van de Waterbeemd, H., & Testa, B. (1983). Theoretical conformational studies on some dopamine antagonistic benzamide drugs: 3-pyrrolidyl- and 4-piperidyl derivatives. Journal of Medicinal Chemistry, 26(2), 203–207. [Link]

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  • Grätz, L. (2015). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg Dissertation. [Link]

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A Comparative Guide to the Biological Activity of 5-amino-2-chloro-N-methylbenzamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzamide scaffold is a cornerstone in medicinal chemistry, renowned for its versatility and presence in a wide array of biologically active compounds. Within this broad class, 5-amino-2-chloro-N-methylbenzamide serves as a key structural motif. Variations in the substitution pattern on this core structure can dramatically influence the compound's interaction with biological targets, leading to a diverse range of pharmacological activities. This guide provides a comprehensive comparison of the biological activities of this compound analogs, supported by experimental data and detailed methodologies to aid researchers in the design and evaluation of novel therapeutic agents.

The Significance of the this compound Scaffold

The this compound core possesses several key features that contribute to its utility as a pharmacophore. The amino group at the 5-position can act as a hydrogen bond donor and a site for further chemical modification. The chloro group at the 2-position influences the electronic properties of the aromatic ring and can contribute to binding affinity. The N-methylbenzamide moiety provides a stable amide linkage and the methyl group can influence solubility and metabolic stability. By systematically modifying the substituents on this scaffold, researchers can fine-tune the biological activity to achieve desired therapeutic effects.

Comparative Biological Activities of Benzamide Analogs

The biological activities of benzamide derivatives are diverse, with analogs demonstrating potential as anticancer, antimicrobial, and enzyme inhibitory agents. The following sections provide a comparative analysis of these activities, with a focus on analogs structurally related to this compound.

Anticancer Activity

Benzamide derivatives have shown significant promise as anticancer agents, primarily through mechanisms such as histone deacetylase (HDAC) and poly(ADP-ribose) polymerase (PARP) inhibition.

A series of novel o-aminobenzamide derivatives were synthesized and evaluated for their anti-gastric cancer properties. Notably, compound F8 demonstrated an IC50 value of 0.28 μM against the HGC-27 cell line and exhibited greater efficacy and lower toxicity than the standard drug capecitabine in a xenograft model[1]. Another study on N-(2-amino-5-chlorobenzoyl)benzamidoxime analogs revealed their ability to inhibit the growth of human leukemia cell lines, Jurkat and HL-60RG, in a dose-dependent manner[2].

Table 1: Comparative Cytotoxicity of Benzamide Analogs in Cancer Cell Lines

Compound IDAnalog ClassCancer Cell LineIC50 (µM)Reference
F8 o-aminobenzamideHGC-27 (Gastric)0.28[1]
T9 o-aminobenzamideHGC-27 (Gastric)1.84[1]
Compound 7 4-Methylbenzamide-purineK562 (Leukemia)2.27[3]
Compound 10 4-Methylbenzamide-purineK562 (Leukemia)2.53[3]
Compound 7 4-Methylbenzamide-purineHL-60 (Leukemia)1.42[3]
Compound 10 4-Methylbenzamide-purineHL-60 (Leukemia)1.52[3]
FNA N-(2-amino-4-fluorophenyl)-4-[bis-(2- chloroethyl)-amino]-benzamideHepG2 (Liver)1.30[4]

The data in Table 1 highlights the potent cytotoxic effects of various benzamide analogs against different cancer cell lines. The sub-micromolar activity of compound F8 underscores the potential of the o-aminobenzamide scaffold in developing new anti-gastric cancer agents[1].

PARP_Inhibition cluster_0 DNA Damage cluster_1 PARP-mediated Repair cluster_2 Consequence of Inhibition Single-Strand Break Single-Strand Break PARP1 PARP1 Single-Strand Break->PARP1 activates PAR Poly(ADP-ribose) chain PARP1->PAR synthesizes Replication Fork Collapse Replication Fork Collapse PARP1->Replication Fork Collapse stalled replication fork Repair_Proteins Recruitment of Repair Proteins PAR->Repair_Proteins Double-Strand Break Double-Strand Break Replication Fork Collapse->Double-Strand Break Apoptosis Apoptosis Double-Strand Break->Apoptosis Benzamide_Analog Benzamide Analog (PARP Inhibitor) Benzamide_Analog->PARP1 inhibits

Antimicrobial Activity

Substituted benzamides have also been investigated for their antimicrobial properties. A study on N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides demonstrated a broad spectrum of activity against various bacteria and fungi, with Minimum Inhibitory Concentrations (MICs) ranging from 1.95 to 500 µg/mL[5]. The benzamide derivative 1d was particularly potent against drug-resistant Bacillus subtilis with a MIC of 1.95 µg/mL[5].

Another study focused on sulfonamides containing a 5-chloro-2-hydroxybenzoic acid scaffold. The compound 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide showed significant activity against both methicillin-sensitive and -resistant Staphylococcus aureus, with MIC values between 15.62 and 31.25 µmol/L[6].

Table 2: Comparative Antimicrobial Activity of Benzamide Analogs

Compound IDAnalog ClassMicroorganismMICReference
1d N-(2-hydroxy-5-aminophenyl)benzamideB. subtilis (drug-resistant)1.95 µg/mL[5]
1d N-(2-hydroxy-5-aminophenyl)benzamideB. subtilis3.9 µg/mL[5]
1d N-(2-hydroxy-5-aminophenyl)benzamideS. aureus7.8 µg/mL[5]
Compound 5a N-BenzamideB. subtilis6.25 µg/mL[7]
Compound 5a N-BenzamideE. coli3.12 µg/mL[7]
Compound 6b N-BenzamideE. coli3.12 µg/mL[7]
Compound 6c N-BenzamideB. subtilis6.25 µg/mL[7]
Sulfonamide Analog 5-chloro-2-hydroxybenzamideS. aureus (MRSA)15.62-31.25 µmol/L[6]

The data in Table 2 indicates that specific substitutions on the benzamide ring are crucial for potent antimicrobial activity. The presence of hydroxyl and amino groups, as well as the incorporation of sulfonamide moieties, can significantly enhance the efficacy of these compounds against a range of microbial pathogens.

Enzyme Inhibitory Activity

The benzamide scaffold is a privileged structure for the design of enzyme inhibitors. Analogs have been shown to inhibit various enzymes, including α-amylase and PARP1.

In a study of substituted benzimidazole analogs, several compounds demonstrated significant α-amylase inhibitory activity, with IC50 values ranging from 1.86 to 3.16 µM, comparable to the standard inhibitor acarbose (IC50 = 1.46 µM)[8]. The inhibitory potential was influenced by the nature of the substituents, with electron-withdrawing groups like fluoro and chloro enhancing activity[8].

Furthermore, certain benzamide derivatives have been identified as inhibitors of the catalytic activity of PARP1, a key enzyme in DNA repair[9].

Table 3: Comparative Enzyme Inhibitory Activity of Benzamide Analogs

Compound IDTarget EnzymeIC50Reference
Benzimidazole Analog 9 α-Amylase1.86 ± 0.08 µM[8]
Benzimidazole Analog 5 α-Amylase2.12 ± 1.33 µM[8]
Benzimidazole Analog 6 α-Amylase2.13 ± 0.14 µM[8]
Acarbose (Standard) α-Amylase1.46 ± 0.26 µM[8]
Compound 5a PARP1Inhibition Observed[9]
Compound 5e PARP1Inhibition Observed[9]
3-aminobenzamide PARP1Inhibition Observed[9]

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed experimental methodologies are crucial. The following are representative protocols for key assays used in the evaluation of this compound analogs.

General Synthesis of N-Substituted Benzamide Derivatives

Synthesis_Workflow cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Formation Start Substituted Benzoic Acid Reagent1 Thionyl Chloride (SOCl2) in DCM Start->Reagent1 reflux Intermediate Substituted Benzoyl Chloride Reagent1->Intermediate Amine Primary/Secondary Amine Intermediate->Amine reacts with Base Base (e.g., Triethylamine) in DCM Amine->Base in presence of Product N-Substituted Benzamide Analog Base->Product

Protocol:

  • Acid Chloride Formation: The appropriately substituted benzoic acid is dissolved in a suitable solvent such as dichloromethane (DCM). Thionyl chloride is added dropwise at 0°C, and the mixture is refluxed until the reaction is complete, as monitored by thin-layer chromatography (TLC). Excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acid chloride.

  • Amide Formation: The resulting acid chloride is dissolved in an appropriate solvent. The desired primary or secondary amine, along with a base like triethylamine, is added to the solution. The reaction is stirred at room temperature until completion. The crude product is then purified using appropriate techniques such as recrystallization or column chromatography.

Cytotoxicity Assay (MTT Assay)

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations. The cells are then treated with the compounds and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Protocol:

  • Compound Preparation: The test compounds are dissolved in a suitable solvent and serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a promising area of research for the development of new therapeutic agents. The studies highlighted in this guide demonstrate the diverse biological activities of this class of compounds, including potent anticancer and antimicrobial effects. The structure-activity relationship insights gleaned from these studies provide a valuable roadmap for the rational design of more effective and selective analogs.

Future research should focus on the systematic exploration of the chemical space around the this compound core. The synthesis and evaluation of a focused library of analogs with diverse substitutions at the 5-amino and N-methyl positions will be crucial for elucidating a more detailed structure-activity relationship. Furthermore, a deeper investigation into the mechanisms of action of the most potent compounds will be essential for their advancement as clinical candidates. The integration of computational modeling and experimental screening will undoubtedly accelerate the discovery of novel benzamide-based therapeutics with improved efficacy and safety profiles.

References

  • Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents. (URL: [Link])

  • Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses. (URL: [Link])

  • Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. (URL: [Link])

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (URL: [Link])

  • Substituted Benzimidazole Analogues as Potential α-Amylase Inhibitors and Radical Scavengers. (URL: [Link])

  • Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. (URL: [Link])

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (URL: [Link])

  • Synthesis, docking and biological evaluation of purine-5-N-isosteresas anti-inflammatory agents. (URL: [Link])

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  • Enzyme inhibition activity (% age inhibition and IC 50 ) of synthesized 3 and 5a-e. (URL: [Link])

  • Design, synthesis and biological evaluation of novel o-aminobenzamide derivatives as potential anti-gastric cancer agents in vitro and in vivo. (URL: [Link])

  • Compounds 5a, 5e, and 3-aminobenzamide inhibited the PARP1 catalytic... (URL: [Link])

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A Researcher's Guide to the Validation of 5-Amino-2-chloro-N-methylbenzamide as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Kinase Inhibitor Scaffolds

The human kinome, comprising over 500 protein kinases, represents one of the most critical families of drug targets.[1] Kinase inhibitors have revolutionized the treatment of various diseases, particularly cancer.[2][3] However, the development of drug resistance and the desire for improved selectivity necessitate a continuous search for novel chemical scaffolds.[1][2] A successful scaffold serves as the foundational structure for a new class of inhibitors, offering unique properties in terms of target binding, selectivity, and pharmacokinetics.

This guide provides a comprehensive framework for the validation of a novel chemical entity, 5-amino-2-chloro-N-methylbenzamide , as a kinase inhibitor scaffold. While public domain information on the specific kinase inhibitory activity of this exact molecule is limited, its structure contains features reminiscent of known kinase inhibitors. Therefore, we will use it as a primary example to delineate a rigorous, multi-stage validation workflow that is applicable to any novel scaffold. This process is divided into two core phases: (1) initial biochemical validation to confirm direct enzyme inhibition and (2) subsequent cellular validation to assess target engagement and functional effects in a physiological context.

Part 1: Biochemical Validation – Does It Inhibit a Kinase?

The first crucial step is to determine if the scaffold can directly inhibit the enzymatic activity of a kinase in a cell-free system. This phase focuses on identifying primary targets and quantifying the potency of inhibition.

Initial Target Discovery: Kinome-Wide Profiling

Rationale: It is often unknown which of the 500+ kinases a novel compound might inhibit. Therefore, an unbiased, broad screening approach is the most efficient starting point. Services offering large kinase panels (e.g., Eurofins DiscoverX, Reaction Biology, Promega) allow for the rapid assessment of a compound against hundreds of kinases at a single concentration (typically 1-10 µM).

Workflow:

  • Synthesize and purify this compound.

  • Submit the compound for a broad kinase panel screen (e.g., >300 kinases).

  • Analyze the results, typically presented as "% Inhibition" at the tested concentration. "Hits" are usually defined as kinases showing >70-80% inhibition.

Hypothetical Screening Data for this compound:

Kinase TargetFamily% Inhibition @ 1 µMHit?
EGFRTyrosine Kinase92%Yes
SRCTyrosine Kinase85%Yes
LCKTyrosine Kinase78%Yes
CDK2CMGC25%No
p38αCMGC15%No
AKT1AGC10%No

Interpretation: The hypothetical data above suggests that the this compound scaffold may preferentially target certain tyrosine kinases like EGFR and SRC. These "hits" become the priority for further validation.

Determining Potency: IC50 Measurement

Rationale: Once primary targets are identified, the next step is to quantify the compound's potency by determining its half-maximal inhibitory concentration (IC50).[4] This is the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%. A lower IC50 value indicates higher potency. Modern luminescence-based assays, such as ADP-Glo™, are robust, scalable, and avoid the hazards of traditional radioactive assays.[5]

Experimental Protocol: ADP-Glo™ Kinase Assay for EGFR IC50 Determination

This protocol measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. A proprietary ADP-Glo™ Reagent depletes the remaining ATP, and a Kinase Detection Reagent converts the newly formed ADP to ATP, which is then used to generate a luminescent signal via a luciferase reaction.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting from 100 µM.

  • Reaction Setup: In a 384-well plate, add:

    • 1 µL of the compound dilution.

    • 2 µL of a solution containing recombinant human EGFR kinase and its peptide substrate (in kinase reaction buffer).

    • 2 µL of ATP solution (at the experimentally determined Km concentration for EGFR to ensure accurate IC50 values).[6]

  • Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the phosphorylation reaction to proceed.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Plot the luminescence signal against the log of the inhibitor concentration. Fit the data to a dose-response curve (sigmoidal, variable slope) to calculate the IC50 value.

Comparative Data Presentation:

CompoundTarget KinaseBiochemical IC50 (nM)
This compound EGFR 85
Gefitinib (Control Inhibitor)EGFR5

Interpretation: An IC50 value in the nanomolar range, as shown in this hypothetical example, confirms that this compound is a potent inhibitor of EGFR in a biochemical setting. The comparison to a well-characterized inhibitor like Gefitinib provides essential context for its potency.[4]

Part 2: Cellular Validation – Does It Work in a Living System?

Demonstrating activity in a test tube is necessary, but not sufficient. The compound must be able to enter a cell, engage its target in a complex intracellular environment, and elicit a functional response. Cellular assays are critical for validating a scaffold's therapeutic potential.[7]

Confirming Target Engagement in Live Cells

Rationale: It's crucial to confirm that the compound physically interacts with its intended kinase target inside a living cell.[8] Cellular Thermal Shift Assays (CETSA®) and Bioluminescence Resonance Energy Transfer (BRET) assays are powerful methods for this.[8] The NanoBRET™ Target Engagement assay is particularly robust, providing quantitative data on compound affinity and occupancy in live cells.[9][10]

Experimental Workflow: NanoBRET™ Target Engagement Assay

This assay measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged kinase by a competitive inhibitor.[9] Engagement of the inhibitor with the kinase prevents the tracer from binding, leading to a decrease in the BRET signal.

G cluster_0 In Live HEK293 Cells Kinase_NL Target Kinase-NanoLuc® Fusion plus1 + Kinase_NL->plus1 plus2 + Kinase_NL->plus2 Tracer Fluorescent Tracer Tracer->plus1 Inhibitor This compound Inhibitor->plus2 BRET Energy Transfer plus1->BRET Tracer Binds High BRET Signal No_BRET No Energy Transfer plus2->No_BRET Inhibitor Binds Low BRET Signal caption NanoBRET™ Target Engagement Workflow

Caption: NanoBRET™ Target Engagement Workflow

Step-by-Step Methodology:

  • Cell Preparation: Transfect HEK293 cells with a vector expressing the target kinase (e.g., EGFR) fused to NanoLuc® luciferase.

  • Plating: Plate the transfected cells into a 384-well white assay plate.

  • Compound Addition: Add serial dilutions of this compound to the cells.

  • Tracer & Substrate Addition: Add the NanoBRET™ fluorescent tracer and the NanoLuc® substrate to the wells.

  • Incubation: Incubate the plate for 2 hours at 37°C to allow for compound entry and target binding to reach equilibrium.

  • Data Acquisition: Measure both the donor (NanoLuc®, 460 nm) and acceptor (Tracer, 610 nm) emission signals.

  • Data Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot the BRET ratio against the log of the inhibitor concentration to determine the cellular IC50, which reflects the apparent affinity of the compound for its target in live cells.[9]

Assessing Downstream Pathway Inhibition

Rationale: A functional kinase inhibitor should block the signaling cascade downstream of its target. For EGFR, a key event is its own autophosphorylation and the subsequent phosphorylation of downstream effectors like AKT and ERK. A simple and direct way to measure this is via Western Blot.

Experimental Protocol: Western Blot for Phospho-EGFR

Step-by-Step Methodology:

  • Cell Culture: Plate a relevant cancer cell line with high EGFR expression (e.g., A431) and starve overnight to reduce basal signaling.

  • Inhibitor Treatment: Treat cells with various concentrations of this compound for 2 hours.

  • Stimulation: Stimulate the cells with EGF (Epidermal Growth Factor) for 10 minutes to induce EGFR phosphorylation.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST.

    • Incubate with a primary antibody specific for phosphorylated EGFR (e.g., p-EGFR Tyr1068).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Loading Control: Strip the membrane and re-probe with an antibody for total EGFR or a housekeeping protein (e.g., GAPDH) to ensure equal loading.

Interpretation: A dose-dependent decrease in the p-EGFR signal, with no change in total EGFR, provides strong evidence that the compound is functionally inhibiting the kinase's activity within the cell.

G cluster_pathway Signaling Cascade EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Inhibitor 5-amino-2-chloro- N-methylbenzamide pEGFR p-EGFR (Active) Inhibitor->pEGFR Inhibits Phosphorylation RAS RAS pEGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation caption EGFR Signaling Pathway Inhibition

Caption: EGFR Signaling Pathway Inhibition

Part 3: Scaffold Comparison – How Does It Stack Up?

Validating a single compound is only the first step. To validate a scaffold, it's essential to compare its properties to established chemical classes known to inhibit the same targets. The quinazoline core, for instance, is a well-known "privileged scaffold" for EGFR inhibitors like Gefitinib and Erlotinib.[11]

Comparative Analysis: Benzamide vs. Quinazoline Scaffolds

FeatureThis compound Quinazoline Scaffold (e.g., Gefitinib) Rationale for Comparison
Core Structure Monocyclic BenzamideBicyclic QuinazolineThe core structure dictates the 3D orientation of binding motifs and overall molecular shape.
Hinge-Binding The amide and amino groups could potentially form hydrogen bonds with the kinase hinge region, a critical interaction for many Type I inhibitors.[12]The N1 and N3 atoms of the quinazoline ring are classic hinge-binders.Successful scaffolds must effectively anchor to the conserved hinge region of the ATP-binding pocket.
Selectivity Profile Hypothetically targets EGFR, SRC, LCK. May have a unique selectivity profile compared to existing drugs.Known to inhibit EGFR and other related kinases. Selectivity varies with substitution patterns.A new scaffold is most valuable if it offers a different, potentially more favorable, selectivity profile, reducing off-target effects.
Physicochemical Properties MW: 184.62, logP: ~1.3, H-Bond Donors: 2, H-Bond Acceptors: 2.[13]MW: 446.9, logP: ~4.2, H-Bond Donors: 1, H-Bond Acceptors: 5.Properties like molecular weight, lipophilicity (logP), and hydrogen bonding capacity are key determinants of "drug-likeness" and oral bioavailability.

Interpretation: The this compound scaffold is smaller and less lipophilic than the quinazoline core of Gefitinib. This could be advantageous for properties like solubility but may require additional moieties to achieve similar potency. Its potential to form different hydrogen bond interactions with the kinase hinge region could lead to a novel binding mode and a distinct selectivity profile, making it a promising starting point for a new class of inhibitors.

Conclusion and Future Directions

This guide outlines a systematic, data-driven workflow for the validation of a novel kinase inhibitor scaffold, using this compound as a working example. The process moves logically from broad, biochemical screening to specific, cellular-level functional validation.

  • Biochemical assays confirm direct enzymatic inhibition and establish potency (IC50).

  • Cellular assays verify that the compound can access and engage its target in a physiological environment (NanoBRET™) and inhibit its function (Western Blot).

  • Scaffold comparison provides crucial context, highlighting the potential novelty and advantages of the new chemical matter over established alternatives.

The hypothetical data presented here suggests that the this compound scaffold is a viable candidate for development as an inhibitor of tyrosine kinases like EGFR. The next steps in a full drug discovery program would involve medicinal chemistry efforts to decorate the scaffold to improve potency and selectivity, followed by in-depth DMPK (Drug Metabolism and Pharmacokinetics) studies and, ultimately, in vivo testing in animal models.

References

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Vasta, J. D., et al. (2018). Examples of Intracellular Target Engagement Analysis for Type I, Type II, and Allosteric Kinase Inhibitors against Full-Length Kinases in Live HEK293 Cells. ResearchGate. Retrieved from [Link]

  • Re-Po, X., et al. (2021). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. ResearchGate. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Eberl, H. C., et al. (2025). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics. Retrieved from [Link]

  • Lin, M., et al. (2020). In Silico Identification of a Novel Hinge-Binding Scaffold for Kinase Inhibitor Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Zheng, Z., et al. (2022). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science. Retrieved from [Link]

  • Basse, M. J., et al. (2020). Comparative Assessment of Protein Kinase Inhibitors in Public Databases and in PKIDB. Molecules. Retrieved from [Link]

  • Stumpfe, D., et al. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Molecules. Retrieved from [Link]

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A Comparative Study of 5-Amino-2-chloro-N-methylbenzamide and Other Heterocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a critical decision that dictates the trajectory of a drug discovery program. An ideal scaffold should offer a blend of synthetic accessibility, a diverse array of functionalization points, and favorable physicochemical properties, all while providing a three-dimensional framework conducive to potent and selective interactions with biological targets. This guide provides a comparative analysis of the emerging scaffold, 5-amino-2-chloro-N-methylbenzamide, against three well-established and highly successful heterocyclic scaffolds: thiazole, quinoline, and benzimidazole.

While thiazole, quinoline, and benzimidazole are integral components of numerous FDA-approved drugs with a broad spectrum of biological activities, this compound is a less-explored entity in the therapeutic realm, with its utility to date being more prominent as a synthetic intermediate.[1][2] This guide, therefore, aims to dissect the potential of this compound as a foundational element for novel drug candidates by juxtaposing its chemical attributes and synthetic tractability with those of its more decorated heterocyclic counterparts. We will delve into the synthetic methodologies, physicochemical parameters, and the known biological landscapes of these scaffolds to provide researchers, scientists, and drug development professionals with a comprehensive framework for strategic scaffold selection.

Physicochemical Properties: A Foundation for Drug-Likeness

The journey of a drug from administration to its target is governed by its physicochemical properties. Parameters such as molecular weight (MW), lipophilicity (logP), and the count of hydrogen bond donors (HBD) and acceptors (HBA) are pivotal in determining a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Below is a comparative table of these key properties for our scaffolds of interest.

PropertyThis compoundThiazole (core)Quinoline (core)Benzimidazole (core)
Molecular Formula C8H9ClN2OC3H3NSC9H7NC7H6N2
Molecular Weight ( g/mol ) 184.6385.13129.16118.14
logP (calculated) 1.5-2.01.82.031.53
Hydrogen Bond Donors 2001
Hydrogen Bond Acceptors 2111

This data highlights that this compound, even as a substituted scaffold, possesses a favorable profile that aligns with Lipinski's rule of five, suggesting good potential for oral bioavailability. Its higher count of hydrogen bond donors and acceptors compared to the core structures of thiazole and quinoline offers more opportunities for directed interactions with biological targets.

Synthetic Accessibility and Derivatization Potential

The ease and versatility of synthesis are paramount for the generation of compound libraries for screening and subsequent structure-activity relationship (SAR) studies. Each of our chosen scaffolds originates from distinct and well-established synthetic routes.

This compound

The synthesis of this compound is a multi-step process that offers several points for modification. A common route involves the reduction of a nitro group to an amine, a robust and high-yielding transformation.[1] For instance, starting from a suitable nitrobenzoic acid, chlorination can be achieved, followed by amidation with methylamine and subsequent reduction of the nitro group. The regioselectivity of the chlorination is a critical step, influenced by the directing effects of the existing substituents.[1]

Caption: The Hantzsch synthesis for substituted thiazoles.

Quinoline

The Skraup synthesis is a classic method for producing quinolines, involving the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. [3][4]Other notable methods include the Combes, Doebner-Miller, and Friedländer syntheses, each offering pathways to different substitution patterns on the quinoline ring. [3][5]

Caption: The Skraup synthesis for the quinoline scaffold.

Benzimidazole

Benzimidazoles are commonly synthesized via the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (e.g., aldehyde, ester) under acidic conditions, a method known as the Phillips condensation. [6][7]This approach allows for the facile introduction of a substituent at the 2-position of the benzimidazole ring.

Caption: General synthesis of 2-substituted benzimidazoles.

Comparative Overview of Biological Activities

The true measure of a scaffold's utility in drug discovery lies in the biological activities of its derivatives. Here, we see a significant divergence between our chosen molecules.

ScaffoldKnown Biological Activities
This compound Primarily used as a synthetic intermediate for insecticides like chlorantraniliprole. [8]Its therapeutic potential is underexplored, but the aminobenzamide substructure is found in PARP inhibitors, suggesting a potential avenue for investigation.
Thiazole Exhibits a vast range of activities including antibacterial, antifungal, anti-inflammatory, anticancer, and antiviral properties. [9][10][11][12]It is a core component of numerous approved drugs such as the antiretroviral Ritonavir and the anticancer agent Dasatinib. [12]
Quinoline Known for its antimalarial (e.g., Chloroquine, Quinine), antibacterial (e.g., Ciprofloxacin), and anticancer activities. [13][14][15][16]The quinoline scaffold is a privileged structure in medicinal chemistry. [14]
Benzimidazole Possesses a broad spectrum of biological activities, including anthelmintic (e.g., Albendazole), antiulcer (e.g., Omeprazole), antihistaminic, and anticancer properties. [6][17][18][19]

Experimental Protocols: Representative Syntheses

To provide a practical context for the synthetic accessibility of these scaffolds, the following are representative, step-by-step protocols.

Protocol 1: Synthesis of 2-Amino-5-chloro-N,3-dimethylbenzamide (A Derivative of the Core Scaffold)

This protocol is adapted from patented synthetic methods. [20][21]

  • Nitration: To a solution of 3-methyl-5-chlorobenzoic acid in concentrated sulfuric acid, slowly add nitric acid while maintaining the temperature below 10°C.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Pour the reaction mixture onto crushed ice and filter the resulting precipitate to obtain 2-nitro-3-methyl-5-chlorobenzoic acid.

  • Amidation: Reflux the 2-nitro-3-methyl-5-chlorobenzoic acid with thionyl chloride to form the acid chloride.

  • Remove the excess thionyl chloride under reduced pressure.

  • Dissolve the acid chloride in a suitable solvent (e.g., dichloromethane) and add it dropwise to a solution of methylamine.

  • Stir the reaction for 1-2 hours, then wash with water and brine, dry over sodium sulfate, and concentrate to yield 2-nitro-5-chloro-N,3-dimethylbenzamide.

  • Reduction: Dissolve the nitro compound in ethanol and add a reducing agent such as iron powder and a catalytic amount of hydrochloric acid.

  • Reflux the mixture for 4-6 hours.

  • Filter the hot solution to remove the iron salts and concentrate the filtrate.

  • Purify the crude product by recrystallization or column chromatography to obtain 2-amino-5-chloro-N,3-dimethylbenzamide.

Protocol 2: Hantzsch Synthesis of a 2,4-Disubstituted Thiazole
  • Dissolve a thioamide (1 equivalent) in ethanol.

  • Add an α-haloketone (1 equivalent) to the solution.

  • Reflux the reaction mixture for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.

Protocol 3: Skraup Synthesis of Quinoline

Caution: This reaction can be highly exothermic and should be performed with appropriate safety precautions.

  • In a round-bottom flask equipped with a reflux condenser, carefully mix aniline (1 equivalent) and nitrobenzene (as an oxidizing agent).

  • Slowly and with cooling, add concentrated sulfuric acid.

  • Add glycerol (3-4 equivalents) to the mixture.

  • Heat the mixture gently to initiate the reaction. Once the reaction begins, it may become vigorous.

  • After the initial exothermic reaction subsides, heat the mixture to 140-150°C for 3-4 hours.

  • Cool the mixture and dilute with water.

  • Make the solution alkaline with sodium hydroxide to precipitate the crude quinoline.

  • Extract the quinoline with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water, dry over sodium sulfate, and remove the solvent.

  • Purify the crude quinoline by distillation.

Protocol 4: Synthesis of 2-Phenylbenzimidazole
  • In a round-bottom flask, combine o-phenylenediamine (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.

  • Add a catalytic amount of a Lewis acid (e.g., a few drops of acetic acid).

  • Reflux the mixture for 2-3 hours.

  • Cool the reaction mixture to room temperature.

  • The product will often crystallize out of the solution. Filter the solid and wash with cold ethanol.

  • If necessary, the product can be further purified by recrystallization.

Conclusion and Future Outlook

This comparative guide illuminates the distinct positions of this compound and the heterocyclic scaffolds of thiazole, quinoline, and benzimidazole in the realm of drug discovery. Thiazole, quinoline, and benzimidazole are established "privileged structures," a testament to their evolutionary success in interacting with a multitude of biological targets. Their well-defined and versatile synthetic routes have enabled the generation of vast chemical libraries, leading to numerous clinical candidates and approved drugs.

In contrast, this compound is a scaffold of nascent potential. While it lacks the extensive biological track record of its heterocyclic counterparts, its favorable physicochemical properties and multiple points for diversification present a compelling case for its exploration in medicinal chemistry. The presence of the aminobenzamide motif, a known pharmacophore in oncology, suggests that this scaffold may be a promising starting point for the development of targeted therapies, such as kinase or PARP inhibitors.

For researchers and drug development professionals, the choice of scaffold is a strategic one. For programs targeting well-validated biological pathways, derivatization of established scaffolds like thiazole, quinoline, or benzimidazole offers a high probability of identifying active compounds. However, for the exploration of novel chemical space and the development of intellectual property, scaffolds like this compound represent an opportunity for innovation. The synthetic tractability and the potential for unique three-dimensional arrangements of functional groups make it a worthy candidate for inclusion in screening libraries and focused medicinal chemistry efforts. Future research should aim to systematically explore the biological activity of derivatives of this compound to unlock its therapeutic potential.

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A Researcher's Guide to the In Vitro and In Vivo Correlation of 5-Amino-2-Chloro-N-Methylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the in vitro and in vivo properties of 5-amino-2-chloro-N-methylbenzamide derivatives and their structurally related analogs. The 5-amino-2-chloro-benzamide scaffold represents a versatile platform in medicinal chemistry, serving as a foundational structure for the development of novel therapeutic agents targeting a spectrum of diseases, including cancer, infectious diseases, and inflammatory conditions.[1][2] This document is intended to provide an objective evaluation of these derivatives by juxtaposing their biological activities in controlled laboratory assays with their performance in living organisms. To ensure the scientific integrity and reproducibility of the findings, detailed experimental protocols for key assays are included. The diverse mechanisms of action, ranging from kinase inhibition to antiviral activity, are highlighted to underscore the broad therapeutic potential of this chemical class.[1][3]

Comparative Analysis of In Vitro and In Vivo Performance

The following sections present a summary of the quantitative data for representative this compound derivatives and related compounds. This side-by-side comparison is designed to facilitate a clear understanding of their biological and pharmacological profiles.

The journey of a drug candidate begins with a thorough in vitro evaluation. These initial assays are critical for determining a compound's potency against its intended molecular target and for assessing its potential for off-target cellular toxicity. Key metrics in this phase include the half-maximal inhibitory concentration (IC50), which quantifies a compound's potency, and the 50% cytotoxic concentration (CC50), which measures its toxicity to cells. A high therapeutic index, calculated as the ratio of CC50 to IC50, is a desirable characteristic for any potential drug.

The structure-activity relationship (SAR) is a cornerstone of medicinal chemistry, and for benzamide derivatives, the nature and placement of substituents on the core scaffold are pivotal in modulating their biological activity.[2] The addition of both electron-donating and electron-withdrawing groups can profoundly influence the potency and selectivity of these compounds.[2] A noteworthy example is the enhanced activity against Mycobacterium tuberculosis observed with the introduction of a chloro substituent at the 5-position of the acyl moiety of 2-amino-N-phenylbenzamides.[2]

In a study focused on antiviral agents, a series of substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues were synthesized and evaluated for their efficacy against human adenovirus (HAdV).[3] A standout from this series, designated as Compound 15, exhibited potent anti-HAdV activity with an IC50 of 0.27 µM and a significantly lower cytotoxicity, with a CC50 of 156.8 µM in A549 human lung carcinoma cells.[3][4]

Table 1: In Vitro Potency and Cytotoxicity of Selected Benzamide Derivatives

Compound Name/ID Target/Assay In Vitro Potency (IC50) Cytotoxicity (CC50) Cell Line
Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogue (Compound 15) Human Adenovirus (HAdV) 0.27 µM 156.8 µM A549
2-amino-5-chloro-N-(4-sec-butylphenyl)benzamide Mycobacterium tuberculosis Identified as the most active in its series Not Specified Not Applicable

| N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825) | Src/Abl kinase | Potent Inhibitor | Potent antiproliferative activity | Hematological and solid tumor cell lines |

Following the demonstration of promising in vitro activity, the focus shifts to in vivo studies to evaluate a compound's efficacy and pharmacokinetic profile in a living system. These studies, typically conducted in animal models, are essential for determining whether a compound can achieve and maintain therapeutic concentrations in the body and elicit the desired biological response without inducing unacceptable levels of toxicity. Key pharmacokinetic parameters that are scrutinized include the maximum plasma concentration (Cmax), the time required to reach Cmax (Tmax), the area under the plasma concentration-time curve (AUC), and the elimination half-life (t1/2).

Illustrating this, the pharmacokinetic properties of Z-2-amino-5-chloro-14C-benzophenoneamidinohydrazone were investigated in a rat model.[5] This study revealed that the compound's pharmacokinetics were dose-dependent, with both the terminal half-life and the apparent volume of distribution increasing at higher doses.[5] Furthermore, the extent of oral absorption was also found to be dose-dependent.[5]

In another compelling example, Compound 15, the substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogue, demonstrated a low level of in vivo toxicity in hamsters, with a maximum tolerated dose of 150 mg/kg. This favorable safety profile has paved the way for further in vivo efficacy studies for the treatment of HAdV infections.[3] Additionally, the dual Src/Abl kinase inhibitor, BMS-354825, was shown to be orally active in a K562 xenograft model of chronic myelogenous leukemia (CML), where it induced complete tumor regressions at various dose levels.[6]

Table 2: In Vivo Efficacy and Pharmacokinetic Profile of Selected Benzamide Derivatives

Compound Name/ID Animal Model Efficacy Key Pharmacokinetic Parameters
Z-2-amino-5-chloro-14C-benzophenoneamidinohydrazone Rat Pharmacokinetic study Dose-dependent; Terminal t1/2: 7h (low dose) to 32h (high dose, female); Oral absorption: 21% (low dose) to 59% (high dose)
Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogue (Compound 15) Hamster Low in vivo toxicity (Maximum tolerated dose = 150 mg/kg) Not Specified

| N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825) | Mouse (K562 xenograft) | Complete tumor regression in a CML model | Favorable pharmacokinetic profile |

Bridging the Gap: In Vitro to In Vivo Correlation (IVIVC)

A central objective in modern drug development is the establishment of a robust in vitro-in vivo correlation (IVIVC). A predictive IVIVC allows researchers to forecast the in vivo behavior of a compound based on its in vitro characteristics, a capability that can significantly accelerate the drug development timeline and reduce the reliance on animal testing.

The benzamide derivatives discussed herein provide excellent case studies for the importance of this correlation. The potent in vitro anti-HAdV activity of Compound 15, combined with its low cytotoxicity, was a strong predictor of its favorable in vivo toxicity profile, marking it as a promising candidate for further investigation.[3] In a similar vein, the potent in vitro inhibition of Src/Abl kinase and the broad antiproliferative activity of BMS-354825 were harbingers of its impressive in vivo antitumor efficacy in a CML model.[6]

It is important to acknowledge that discrepancies between in vitro and in vivo outcomes can and do occur, often due to pharmacokinetic factors. A compound that exhibits high potency in an in vitro setting may falter in vivo due to poor absorption, rapid metabolism, or inadequate distribution to the target tissue. Consequently, a comprehensive understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is indispensable for establishing a meaningful IVIVC. The dose-dependent pharmacokinetics of Z-2-amino-5-chloro-14C-benzophenoneamidinohydrazone serve as a reminder of the intricate nature of these processes and the critical need for meticulous dose selection in in vivo studies.[5]

Experimental Protocols and Visualizations

Detailed Methodology for In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability and metabolic activity. The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT to its insoluble formazan, which imparts a purple color.

  • Cell Seeding: Cells are plated in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: A series of dilutions of the test compound are prepared in cell culture medium. The existing medium is aspirated from the wells and replaced with 100 µL of the medium containing the test compound at various concentrations. A vehicle control (e.g., DMSO) and a positive control for cytotoxicity are included.

  • Incubation: The plate is incubated for a period of 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is carefully removed, and 100 µL of a solubilizing agent, such as DMSO or a solution of 0.01 M HCl in 10% SDS, is added to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • CC50 Calculation: The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.[4]

In_Vitro_Cytotoxicity_Assay_Workflow cluster_workflow In Vitro Cytotoxicity Assay (MTT) A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Serial Dilutions) A->B 24h incubation C 3. Incubation (48-72 hours) B->C D 4. MTT Addition C->D E 5. Formazan Solubilization D->E 2-4h incubation F 6. Absorbance Measurement (570 nm) E->F G 7. CC50 Calculation F->G

Caption: Experimental workflow for the in vitro cytotoxicity (MTT) assay.

Kinase_Signaling_Pathway cluster_pathway Generic Kinase Signaling Pathway Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Adaptor Adaptor Proteins Receptor->Adaptor Upstream_Kinase Upstream Kinase (e.g., Src) Adaptor->Upstream_Kinase Downstream_Kinase Downstream Kinase (e.g., Abl) Upstream_Kinase->Downstream_Kinase Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Cellular_Response Cellular Response (e.g., Proliferation, Survival) Transcription_Factor->Cellular_Response Inhibitor Benzamide Derivative (e.g., BMS-354825) Inhibitor->Upstream_Kinase Inhibitor->Downstream_Kinase

Caption: A generic kinase signaling pathway potentially inhibited by benzamide derivatives.

Detailed Methodology for In Vivo Pharmacokinetic Study in Rodents

This protocol provides a standard framework for assessing the pharmacokinetic profile of a test compound in a rat model.

  • Animal Acclimatization: Male Sprague-Dawley rats are housed in a controlled environment for a minimum of one week prior to the commencement of the study to allow for acclimatization.

  • Dosing: The test compound is administered to the rats via the intended clinical route (e.g., oral gavage or intravenous injection). The dose is determined based on prior in vitro and in vivo toxicity data.

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein or another suitable site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-administration).

  • Plasma Preparation: The collected blood samples are immediately processed by centrifugation to separate the plasma. The resulting plasma samples are stored at -80°C pending analysis.

  • Sample Analysis: The concentration of the test compound in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life.

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  • The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives - ResearchGate.

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cross-reactivity profiling of 5-amino-2-chloro-N-methylbenzamide-based inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to Cross-Reactivity Profiling of 5-amino-2-chloro-N-methylbenzamide-Based Kinase Inhibitors

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated chemical probe or therapeutic candidate is fraught with challenges. One of the most critical hurdles is understanding the compound's selectivity. A potent inhibitor against the intended target is only half the story; its interactions with other proteins, particularly within the vast and highly conserved kinome, dictate its utility and potential for off-target effects.

This guide provides a comprehensive framework for the cross-reactivity profiling of a novel inhibitor series based on the versatile this compound scaffold. As direct experimental data for this specific chemical series is not yet broadly available in the public domain, this document serves as an in-depth technical guide, outlining the necessary experimental strategies and providing the causal insights behind methodological choices. We will proceed by using a hypothetical series of compounds to illustrate the principles and workflows, comparing them against both a notoriously non-selective inhibitor, Staurosporine, and a hypothetical highly selective inhibitor to provide context.

The Rationale for Selectivity Profiling

  • Validate On-Target Activity: Confirm that the observed phenotype is a result of inhibiting the intended target.

  • Identify Potential Liabilities: Uncover off-targets that could cause toxicity.

  • Discover New Therapeutic Opportunities: Reveal unexpected, potent inhibition of other kinases that could be therapeutically relevant (polypharmacology).[4]

  • Select the Best Chemical Probes: Choose compounds with the cleanest profiles for interrogating specific biological pathways.[4]

This guide will focus on a multi-tiered approach, combining broad-spectrum biochemical screening with cell-based target engagement assays to build a complete picture of inhibitor selectivity.

Hypothetical Compound Series for Analysis

To illustrate the profiling workflow, we will consider the following hypothetical compounds based on the this compound scaffold, designed as inhibitors of a fictional kinase, "Target Kinase 1" (TK1).

Compound IDDescription
Inhibitor-A The initial lead compound from a primary screen.
Inhibitor-B A rationally designed analog of Inhibitor-A, optimized for TK1 potency.
Staurosporine A well-known, potent, and broadly non-selective protein kinase inhibitor used as a control.
Comparator-S A hypothetical, highly selective inhibitor for TK1, representing the ideal selectivity profile.

Tier 1: Broad Kinome Profiling via Biochemical Assays

The first step is to understand the inhibitor's activity against a wide array of purified kinases. This provides a global view of selectivity and identifies the most likely off-targets.

Methodology: Luminescence-Based Kinase Assay

This common assay format quantifies kinase activity by measuring the amount of ATP remaining after the phosphorylation reaction. Inhibition is observed as a higher luminescence signal (more ATP remaining).[5] Commercial services often screen compounds against panels of hundreds of kinases.[4][6]

Experimental Protocol: In Vitro Kinome Screen

  • Compound Preparation: Prepare 10 mM stock solutions of Inhibitor-A, Inhibitor-B, Staurosporine, and Comparator-S in 100% DMSO.

  • Assay Concentration: Perform an initial screen at a single high concentration (e.g., 1 µM) to identify primary hits.[4]

  • Plate Setup: Dispense the kinase, substrate, and ATP solution into a 384-well plate.

  • Compound Addition: Add the test compounds to the assay plates. Include "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

  • Kinase Reaction: Incubate the plates at room temperature for 1 hour to allow the enzymatic reaction to proceed.

  • Detection: Add a kinase detection reagent (e.g., ADP-Glo™) that simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase-driven reaction.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Follow-up: For any kinase showing significant inhibition (e.g., >70% at 1 µM), perform a subsequent 10-point dose-response curve to determine the IC50 value.[4]

Causality and Insights: This initial screen is a cost-effective strategy to rapidly survey the kinome.[4] It immediately flags compounds with high promiscuity (like Staurosporine) and provides a quantitative measure (IC50) of potency against both the intended target and any off-targets. However, these assays use purified, often truncated, kinase domains and may not fully represent the behavior of the inhibitor in a complex cellular environment.[7]

Hypothetical Data Summary: Kinase Inhibition Profile (IC50, nM)
KinaseInhibitor-AInhibitor-BStaurosporineComparator-S
TK1 (On-Target) 50 5 10 8
TK2 (Off-Target)250>10,00015>10,000
TK3 (Off-Target)800>10,00025>10,000
ABL1 (Off-Target)5,000>10,0008>10,000
SRC (Off-Target)1,2008,50012>10,000

This hypothetical data shows that rational design improved Inhibitor-B's potency and selectivity for TK1 compared to the initial lead, Inhibitor-A. Staurosporine demonstrates its characteristic lack of selectivity.

Tier 2: Confirming Target Engagement in a Cellular Context

Positive results from in vitro screens are promising, but they don't guarantee that a compound can reach and bind its target in a cell. Cellular target engagement assays are essential for validating on-target activity in a more physiologically relevant setting.

Methodology: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method that assesses the engagement of a drug with its target protein in cells or tissues.[8][9] The principle is that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation. This change in thermal stability is quantified to confirm target engagement.[10][11]

Experimental Protocol: Isothermal Dose-Response CETSA

  • Cell Culture: Grow the selected cell line (expressing the target kinase) to ~80% confluency.

  • Compound Treatment: Treat cells in culture flasks with a range of concentrations of the test compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for 1-2 hours.

  • Harvesting: Harvest the cells by scraping, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

  • Heating Step: Aliquot the cell suspension into PCR tubes. Heat the samples at a predetermined optimal temperature (e.g., 52°C, which should cause partial denaturation of the target without the inhibitor) for 3 minutes, leaving one aliquot at room temperature as a non-heated control.

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a water bath.

  • Separation of Soluble Fraction: Pellet the aggregated, denatured proteins by ultracentrifugation (e.g., 100,000 x g for 20 minutes).

  • Quantification: Carefully collect the supernatant (containing the soluble, non-denatured protein) and quantify the amount of the target protein using an appropriate method like Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of compound concentration to generate a dose-response curve and determine the EC50 for thermal stabilization.

Causality and Insights: CETSA provides direct evidence of target binding within the complex cellular milieu, accounting for factors like cell permeability and intracellular competition for ATP.[10] A strong correlation between the biochemical IC50 and the CETSA EC50 builds confidence that the inhibitor is engaging its intended target as predicted. It is a label-free method, requiring no modification to the compound or the protein.[8]

Workflow for Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_cell_culture Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis start 1. Treat Cells with Inhibitor Series harvest 2. Harvest & Resuspend Cells start->harvest heat 3. Heat Aliquots at Optimal Temperature harvest->heat lyse 4. Lyse Cells (Freeze-Thaw) heat->lyse centrifuge 5. Ultracentrifugation to Pellet Aggregates lyse->centrifuge quantify 6. Quantify Soluble Target (e.g., Western Blot) centrifuge->quantify analyze 7. Plot Dose-Response Curve (EC50) quantify->analyze

Caption: CETSA workflow to measure inhibitor-target engagement in cells.

Tier 3: In Situ Profiling in Native Proteomes

To gain the deepest insight into an inhibitor's interactions, especially for distinguishing between recombinant and native kinase behavior, advanced chemical proteomics techniques are invaluable.

Methodology: KiNativ™ In Situ Kinase Profiling

This platform uses soluble, biotin-linked ATP and ADP chemical probes that covalently modify conserved lysine residues in the ATP-binding sites of kinases within native cell or tissue lysates.[12][13] In a competitive binding experiment, pre-treatment with an inhibitor prevents the probe from labeling its targets. The selectivity profile is then determined by quantifying the change in probe labeling across the kinome using mass spectrometry.[14]

Experimental Protocol: KiNativ™ Profiling

  • Lysate Preparation: Prepare native cell lysates under non-denaturing conditions to preserve protein structure and function.

  • Inhibitor Incubation: Treat aliquots of the lysate with the test inhibitor at various concentrations (or a single concentration for initial profiling) and a DMSO vehicle control.

  • Probe Labeling: Add the biotinylated ATP/ADP acyl-phosphate probe to the lysates and incubate to allow for covalent labeling of kinases not bound by the inhibitor.[12]

  • Digestion: Denature the proteins and digest them into peptides using trypsin.

  • Enrichment: Capture the biotin-labeled peptides using streptavidin affinity chromatography.

  • LC-MS/MS Analysis: Analyze the enriched peptides by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the probe-labeled kinase active-site peptides.

  • Data Analysis: Compare the abundance of each kinase peptide in the inhibitor-treated sample to the vehicle control. A decrease in signal indicates the inhibitor is binding to that kinase and preventing probe labeling.

Causality and Insights: The KiNativ™ approach offers several key advantages. It profiles inhibitors against endogenously expressed, full-length kinases in their native conformational and post-translationally modified states.[15] This can reveal significant differences compared to recombinant enzyme assays and often correlates more closely with the inhibitor's cellular activity.[12] It provides a direct, unbiased view of the inhibitor's binding landscape within a complex proteome.

Workflow for KiNativ™ Kinase Profiling

KiNativ_Workflow cluster_lysate Competitive Binding in Lysate cluster_proteomics Proteomic Analysis lysate 1. Prepare Native Cell Lysate inhibit 2. Incubate with Test Inhibitor lysate->inhibit probe 3. Add Biotin-ATP/ADP Probe for Labeling inhibit->probe digest 4. Proteolytic Digestion (Trypsin) probe->digest enrich 5. Enrich Biotin-Peptides (Streptavidin) digest->enrich ms 6. LC-MS/MS Analysis enrich->ms data 7. Determine Inhibition Profile ms->data Identify & Quantify Kinase Peptides

Caption: KiNativ™ workflow for in situ inhibitor selectivity profiling.

Synthesizing the Data: Building a Complete Profile

True understanding of an inhibitor's cross-reactivity comes from integrating the data from orthogonal methods.

  • Biochemical screens provide a broad, quantitative overview of potential interactions across the kinome.

  • CETSA validates that the primary targets identified in vitro are also engaged in the complex environment of a living cell.

  • KiNativ™ profiling refines this picture by assessing binding against native kinases, revealing context-dependent interactions that may be missed by other methods.

By following this multi-tiered approach, researchers can move beyond a simple potency number and build a comprehensive selectivity profile for their this compound-based inhibitors. This robust, self-validating system provides the confidence needed to accurately interpret biological data, anticipate potential liabilities, and advance the most promising compounds toward their ultimate application as selective chemical probes or targeted therapeutics.

References

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From Scaffold to Strategy: A Guide to Benchmarking Novel 5-amino-2-chloro-N-methylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate process of drug discovery, a promising chemical scaffold is both a foundation and a question. 5-amino-2-chloro-N-methylbenzamide represents such a starting point—a versatile building block noted for its potential in crafting complex, biologically active molecules like kinase inhibitors.[1] This guide provides a comprehensive, field-proven framework for researchers and drug development professionals to systematically evaluate and benchmark novel derivatives of this scaffold. We will not focus on the uncharacterized starting compound itself, but rather on the strategic, multi-faceted process of transforming it into potential drug candidates and rigorously comparing them against established therapies in two distinct, high-impact therapeutic areas: oncology and virology.

The Strategic Imperative: Why Benchmark a Scaffold?

This compound is a chemical intermediate, a versatile scaffold possessing reactive amino and chloro groups amenable to a variety of synthetic transformations.[1] The core challenge is to rationally design derivatives that exhibit potent and selective biological activity. Benchmarking is not merely a final validation step but a continuous, integrated part of the discovery process. It allows for:

  • Go/No-Go Decisions: Early and objective data-driven decisions on which chemical series to advance or abandon.

  • Target Product Profile (TPP) Alignment: Quantifiable assessment of a derivative's performance against the desired characteristics of a new therapeutic.

  • Mechanistic Insight: Understanding how novel compounds perform relative to drugs with well-defined mechanisms of action.

This guide will use two hypothetical scenarios to illustrate this process:

  • Scenario A: Oncology - Developing a kinase inhibitor derivative for Non-Small Cell Lung Cancer (NSCLC).

  • Scenario B: Virology - Developing an antiviral agent for RNA virus infections.

Scenario A: Benchmarking a Benzamide Derivative as an EGFR Inhibitor in Oncology

The benzamide structure is a known pharmacophore in the design of kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR).[2][3] Our goal is to synthesize and test a derivative of our scaffold against a known standard of care.

Selected Benchmark Drug: Gefitinib . An anilinoquinazoline that competitively inhibits the ATP binding site of the EGFR tyrosine kinase, it is an established first-line treatment for NSCLC patients with specific EGFR mutations.[4][5]

From Scaffold to Candidate: A Synthetic and Screening Workflow

The initial step involves creating a library of derivatives from the this compound scaffold. This is followed by a tiered screening cascade to identify promising lead compounds.

Oncology Workflow cluster_0 Library Synthesis cluster_1 Primary Screen cluster_2 Secondary Screen & Validation Scaffold 5-amino-2-chloro- N-methylbenzamide Synthesis Parallel Synthesis (e.g., Amide Coupling) Scaffold->Synthesis Library Derivative Library (50-100 compounds) Synthesis->Library Biochem_Assay In Vitro Kinase Assay (EGFR Target) Library->Biochem_Assay High-Throughput Screen IC50_Det IC50 Determination Biochem_Assay->IC50_Det Cell_Assay Cell-Based Assay (A549, H1975 cells) IC50_Det->Cell_Assay Select Potent Hits (IC50 < 1µM) Selectivity Kinase Selectivity Panel Cell_Assay->Selectivity Western_Blot Target Engagement (pEGFR Western Blot) Cell_Assay->Western_Blot

Caption: Drug discovery workflow for an oncology candidate.

Experimental Protocols: Head-to-Head with Gefitinib

Protocol 1: In Vitro EGFR Kinase Inhibition Assay (Biochemical Screen)

  • Objective: To determine the direct inhibitory potency (IC50) of the novel benzamide derivatives against the EGFR tyrosine kinase and compare it to Gefitinib.

  • Causality: This is the foundational assay. A compound must inhibit the primary target in a cell-free system to be considered a direct inhibitor. Using a low, screen-friendly ATP concentration helps identify even weak binders.

  • Methodology:

    • Assay Principle: A time-resolved fluorescence energy transfer (TR-FRET) or a luminescence-based assay (e.g., ADP-Glo™) can be used.[6] These measure the consumption of ATP, which is inversely proportional to kinase inhibition.

    • Reagents: Recombinant human EGFR kinase, ATP (e.g., 10 µM), poly(Glu, Tyr) substrate, test compounds (10-point serial dilution), Gefitinib standard, and detection reagents.

    • Procedure: a. Dispense kinase and substrate into a 384-well assay plate. b. Add serially diluted compounds (and Gefitinib) and incubate briefly. c. Initiate the reaction by adding ATP. Incubate for 60 minutes at room temperature. d. Add detection reagents to stop the reaction and generate a signal (e.g., luminescence).

    • Data Analysis: Calculate percent inhibition relative to DMSO controls. Plot inhibition vs. log[concentration] and fit a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cellular Proliferation Assay (Functional Screen)

  • Objective: To assess the ability of lead compounds to inhibit the growth of EGFR-dependent cancer cells and compare their potency (GI50) with Gefitinib.

  • Trustworthiness: This assay provides a self-validating system. A potent IC50 from the biochemical assay should translate to potent growth inhibition in a cell line whose survival depends on the target kinase.

  • Methodology:

    • Cell Lines: Use NSCLC cell lines such as NCI-H1975 (harboring an activating EGFR mutation) and A549 (EGFR wild-type, as a control for off-target toxicity).

    • Procedure: a. Seed cells in 96-well plates and allow them to adhere overnight. b. Treat cells with a 10-point concentration range of the test compound and Gefitinib for 72 hours. c. Assess cell viability using a reagent like CellTiter-Glo®, which measures cellular ATP levels as an indicator of metabolic activity.

    • Data Analysis: Normalize luminescence data to vehicle-treated wells. Plot viability vs. log[concentration] to determine the GI50 (concentration for 50% growth inhibition).

Data Summary Table (Hypothetical Data)

CompoundEGFR IC50 (nM) [Biochemical]NCI-H1975 GI50 (nM) [Cellular]A549 GI50 (nM) [Cellular]
Benzamide Derivative 1 50120>10,000
Benzamide Derivative 2 8002,500>10,000
Gefitinib (Benchmark) 2580>10,000

Scenario B: Benchmarking a Benzamide Derivative as an Antiviral Agent

Benzamide derivatives have also been explored as antiviral agents, targeting various viral proteins and processes.[7][8][9] Here, we hypothesize the development of a derivative targeting the replication of an RNA virus.

Selected Benchmark Drug: Remdesivir . A nucleotide analog prodrug, Remdesivir's active triphosphate metabolite acts as a delayed chain terminator, inhibiting the viral RNA-dependent RNA polymerase (RdRp) enzyme essential for replication.[10][11][12]

Antiviral Discovery and Validation Workflow

The workflow for an antiviral agent prioritizes identifying compounds that can protect host cells from virus-induced death, followed by mechanistic deconvolution.

Antiviral Workflow cluster_0 Primary Screen cluster_1 Secondary Screen & Confirmation cluster_2 Mechanism of Action CPE_Assay Cytopathic Effect (CPE) Inhibition Assay EC50_CC50 Determine EC50 & CC50 CPE_Assay->EC50_CC50 Yield_Assay Virus Yield Reduction Assay EC50_CC50->Yield_Assay Select Hits with Good Selectivity Index Confirmation Confirm Antiviral Activity Yield_Assay->Confirmation Plaque_Assay Plaque Reduction Assay Plaque_Assay->Confirmation Time_Addition Time-of-Addition Study Confirmation->Time_Addition Target_Assay Target-Specific Assay (e.g., RdRp Assay) Time_Addition->Target_Assay

Caption: Drug discovery workflow for an antiviral candidate.

Experimental Protocols: Head-to-Head with Remdesivir

Protocol 1: Cytopathic Effect (CPE) Inhibition Assay (Primary Screen)

  • Objective: To identify derivatives that protect host cells from virus-induced cell death and determine their 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50).

  • Causality: This is a phenotypic screen. It doesn't assume a mechanism but identifies compounds with the desired outcome: cell protection. The ratio of CC50 to EC50 gives the Selectivity Index (SI), a critical measure of the therapeutic window.

  • Methodology:

    • Cell & Virus: Use a susceptible cell line (e.g., Vero E6) and a relevant RNA virus (e.g., a BSL-2 coronavirus strain like HCoV-229E as a surrogate).

    • Procedure: a. Seed cells in 96-well plates. b. On separate plates, perform serial dilutions of test compounds and Remdesivir. One set of plates will be for EC50 determination (with virus), and another for CC50 (without virus). c. Infect the EC50 plates with the virus at a specific multiplicity of infection (MOI). d. Incubate all plates for 72-96 hours until CPE is evident in the virus control wells. e. Assess cell viability using a stain like crystal violet or a metabolic indicator (e.g., MTT).[13][14]

    • Data Analysis: Calculate EC50 from the virus-infected plates and CC50 from the uninfected plates. Calculate the Selectivity Index (SI = CC50 / EC50).

Protocol 2: Virus Yield Reduction Assay (Confirmatory Assay)

  • Objective: To confirm the antiviral activity of hit compounds by directly quantifying the reduction in infectious virus particles produced.

  • Trustworthiness: This assay validates the CPE results by measuring the actual output of new virions, confirming that the observed cell protection is due to inhibition of viral replication.

  • Methodology:

    • Procedure: a. Infect cells with the virus in the presence of different concentrations of the test compound or Remdesivir. b. After one full replication cycle (e.g., 24-48 hours), collect the supernatant from the wells. c. Perform a serial dilution of the collected supernatant and use it to infect fresh cell monolayers in a new 96-well plate (a TCID50 assay).[15]

    • Data Analysis: Calculate the viral titer (TCID50/mL) for each compound concentration. Plot the reduction in viral titer against drug concentration to confirm dose-dependent inhibition.

Data Summary Table (Hypothetical Data)

CompoundEC50 (µM) [CPE Assay]CC50 (µM) [CPE Assay]Selectivity Index (SI)Virus Titer Reduction at 10x EC50
Benzamide Derivative 3 1.5>100>66>3-log reduction
Benzamide Derivative 4 8.0506.251.5-log reduction
Remdesivir (Benchmark) 0.8>100>125>3-log reduction

Visualizing the Targeted Biological Pathways

A clear understanding of the target pathway is essential for interpreting benchmarking data.

Signaling Pathways cluster_egfr EGFR Signaling Pathway (Oncology) cluster_viral Viral RNA Polymerase Action (Virology) EGF Growth Factor (e.g., EGF) EGFR EGFR Receptor EGF->EGFR ADP ADP EGFR->ADP Downstream Downstream Signaling (RAS-MAPK, PI3K-AKT) EGFR->Downstream Autophosphorylation ATP ATP ATP->EGFR Proliferation Tumor Cell Proliferation & Survival Downstream->Proliferation Gefitinib Gefitinib / Benzamide Derivative Gefitinib->EGFR Competes with ATP vRNA_template Viral RNA Template RdRp RNA-dependent RNA Polymerase (RdRp) vRNA_template->RdRp Nascent_RNA Nascent Viral RNA RdRp->Nascent_RNA RNA Synthesis Chain_Termination Delayed Chain Termination RdRp->Chain_Termination NTPs Ribonucleoside Triphosphates (NTPs) NTPs->RdRp Remdesivir Remdesivir (Prodrug) RDV_TP Remdesivir-TP (Active Metabolite) Remdesivir->RDV_TP Intracellular Metabolism RDV_TP->RdRp Competes with ATP

Caption: Target mechanisms for oncology and antiviral benchmarks.

Authoritative Grounding & Conclusion

The journey from a versatile scaffold like this compound to a viable drug candidate is a marathon of synthesis, screening, and rigorous, objective comparison. This guide provides the strategic workflows and detailed protocols necessary to benchmark novel derivatives against established drugs such as Gefitinib and Remdesivir. By integrating biochemical, cell-based, and mechanistic assays, researchers can build a robust data package, enabling informed decisions and accelerating the translation of chemical potential into therapeutic reality.

References

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A Comparative Analysis of Synthetic Routes to 5-amino-2-chloro-N-methylbenzamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-amino-2-chloro-N-methylbenzamide is a key building block in medicinal chemistry and drug discovery. Its substituted benzamide structure, featuring a reactive amino group and a strategically placed chlorine atom, makes it a valuable intermediate for the synthesis of a wide range of pharmacologically active compounds, including kinase inhibitors and other targeted therapeutics.[1] The efficiency, scalability, and cost-effectiveness of the synthetic route to this intermediate are therefore of paramount importance to researchers in the pharmaceutical sciences.

This guide provides a comparative analysis of the most viable synthetic routes to this compound, offering insights into the strategic and practical considerations for each pathway. We will delve into the underlying chemical principles, present detailed experimental protocols, and offer a comparative assessment to aid researchers in selecting the optimal route for their specific needs.

Route 1: The Nitro-Reduction Pathway

This is the most direct and widely employed strategy for the synthesis of this compound. The synthesis commences with the commercially available 2-chloro-5-nitrobenzoic acid and proceeds in two key steps: amidation followed by nitro group reduction.

Route 1: Nitro-Reduction Pathway start 2-chloro-5-nitrobenzoic acid intermediate 2-chloro-5-nitro-N-methylbenzamide start->intermediate Amidation (e.g., SOCl₂, methylamine) end_product This compound intermediate->end_product Nitro Reduction (e.g., Fe/NH₄Cl or H₂/Pd-C)

Caption: A schematic overview of the Nitro-Reduction Pathway (Route 1).

Step 1: Amidation of 2-chloro-5-nitrobenzoic acid

The initial step involves the formation of the N-methylamide from 2-chloro-5-nitrobenzoic acid. A common and efficient method is the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with methylamine.

Mechanism and Rationale:

The carboxylic acid is first activated by conversion to an acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This transformation is crucial as the acyl chloride is significantly more electrophilic than the corresponding carboxylic acid, rendering it susceptible to nucleophilic attack by methylamine. The subsequent addition of methylamine results in the formation of the stable amide bond.

Experimental Protocol: Synthesis of 2-chloro-5-nitro-N-methylbenzamide

  • Acid Chloride Formation: To a solution of 2-chloro-5-nitrobenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add a catalytic amount of N,N-dimethylformamide (DMF). Slowly add thionyl chloride (1.2 eq) at room temperature. Heat the reaction mixture to reflux for 2-3 hours, monitoring the reaction progress by the cessation of gas evolution.

  • Amidation: Cool the reaction mixture to 0 °C. In a separate flask, prepare a solution of methylamine (2.0 eq) in a suitable solvent (e.g., DCM or an aqueous solution). Slowly add the methylamine solution to the freshly prepared acyl chloride solution, maintaining the temperature at 0 °C.

  • Work-up and Isolation: Allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction with water and separate the organic layer. Wash the organic layer with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloro-5-nitro-N-methylbenzamide, which can be purified by recrystallization.

Step 2: Reduction of the Nitro Group

The final step in this pathway is the reduction of the nitro group in 2-chloro-5-nitro-N-methylbenzamide to the corresponding primary amine. This transformation is a cornerstone of aromatic chemistry, and several reliable methods are available.[1]

Comparative Analysis of Reduction Methods:

Reduction MethodReagents & ConditionsAdvantagesDisadvantages
Catalytic Hydrogenation H₂ gas, Pd/C catalyst, in ethanol or ethyl acetateHigh yield, clean reaction with water as the only byproduct.Requires specialized hydrogenation equipment (e.g., Parr shaker), potential for catalyst poisoning, and hazards associated with handling hydrogen gas.
Metal/Acid Reduction Iron powder, ammonium chloride in ethanol/water or acetic acidCost-effective, readily available reagents, suitable for large-scale synthesis.[2][3]Often requires a large excess of metal, work-up can be tedious due to the formation of iron sludge, and may not be suitable for substrates with other reducible functional groups.[4]
Tin(II) Chloride Reduction SnCl₂·2H₂O, concentrated HCl in ethanolEffective for a wide range of nitroarenes, relatively mild conditions.Generates stoichiometric amounts of tin waste, which requires proper disposal.

Experimental Protocol: Iron-Mediated Reduction of 2-chloro-5-nitro-N-methylbenzamide

  • Reaction Setup: In a round-bottom flask, combine 2-chloro-5-nitro-N-methylbenzamide (1.0 eq), iron powder (3.0-5.0 eq), and ammonium chloride (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Reaction Execution: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up and Isolation: Upon completion, cool the reaction mixture and filter it through a pad of celite to remove the iron salts. Wash the filter cake with ethanol. Concentrate the filtrate under reduced pressure to remove the ethanol. Extract the aqueous residue with ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude this compound. The product can be further purified by column chromatography or recrystallization.

Route 2: The Late-Stage Chlorination Pathway

An alternative, though less documented, approach involves the chlorination of a pre-formed amino-benzamide intermediate. This route would typically start from 5-aminobenzoic acid or a derivative thereof.

Route 2: Late-Stage Chlorination Pathway start 5-aminobenzoic acid intermediate 5-amino-N-methylbenzamide start->intermediate Amidation (e.g., SOCl₂, methylamine) end_product This compound intermediate->end_product Chlorination (e.g., NCS or SO₂Cl₂)

Caption: A schematic overview of the Late-Stage Chlorination Pathway (Route 2).

Key Considerations and Challenges

While theoretically plausible, this route presents a significant challenge in terms of regioselectivity . The amino group is a strong activating group and directs electrophilic aromatic substitution to the ortho and para positions. In the case of 5-amino-N-methylbenzamide, the positions ortho to the amino group are the 4- and 6-positions, while the para position is the 2-position.

The N-methylbenzamide group is a meta-directing deactivator. Therefore, the directing effects of the two substituents are in opposition, which could lead to a mixture of chlorinated isomers, complicating the purification and reducing the overall yield of the desired 2-chloro isomer.

Common chlorinating agents for such transformations include N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂).[1] The choice of solvent and reaction conditions would be critical in influencing the regiochemical outcome.

Due to the lack of specific literature precedent for the selective chlorination of 5-amino-N-methylbenzamide to the desired product, this route is considered less reliable and potentially lower-yielding compared to the nitro-reduction pathway.

Comparative Summary

FeatureRoute 1: Nitro-Reduction PathwayRoute 2: Late-Stage Chlorination Pathway
Starting Material 2-chloro-5-nitrobenzoic acid (commercially available)5-aminobenzoic acid (commercially available)
Key Transformations Amidation, Nitro ReductionAmidation, Electrophilic Chlorination
Predictability & Reliability High - well-established reactions with predictable outcomes.Low - potential for poor regioselectivity leading to isomeric mixtures.
Yield & Purity Generally high yields and good purity can be achieved.Likely lower yields of the desired isomer and challenging purification.
Scalability Readily scalable, with established industrial precedents for similar reactions.Potentially problematic to scale due to selectivity issues.
Overall Recommendation Highly Recommended Not recommended without further process development to control regioselectivity.

Conclusion

For the synthesis of this compound, the Nitro-Reduction Pathway (Route 1) stands out as the superior and more reliable strategy. This route utilizes readily available starting materials and employs robust, well-understood chemical transformations that are amenable to scale-up. The key steps of amidation and nitro group reduction are high-yielding and provide a predictable pathway to the target molecule with good purity.

While the Late-Stage Chlorination Pathway (Route 2) presents an interesting academic alternative, the inherent challenges in controlling regioselectivity make it a less practical choice for routine synthesis without significant optimization.

Researchers and drug development professionals are advised to adopt the Nitro-Reduction Pathway for a dependable and efficient synthesis of this compound, a critical intermediate for advancing pharmaceutical research and development.

References

  • An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide.
  • Deese, R. F. (1937). Preparation of 2-chloro-5-aminobenzoic acid. U.S. Patent No. 2,100,242. Washington, DC: U.S. Patent and Trademark Office.
  • Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide. (2011). Chinese Patent No. CN101492387B.
  • Common Organic Chemistry. Nitro Reduction - Iron (Fe). Available from: [Link]

  • Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide. (2017). Chinese Patent No. CN104844619B.
  • Mu, H., et al. Method for preparing 2-amino-5-chloro-n,3-dimethylbenzamide. U.S.
  • Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide. (2018). Chinese Patent No. CN106928136B.
  • Materials Chemistry Frontiers. (2021). Bifunctional Fe2O3 catalyst for the hydrogenation and transfer hydrogenation of nitroarenes. Royal Society of Chemistry. Available from: [Link]

  • Reddit. (2023). Working up nitroarene reductions with iron powder - strategies for dealing with the gelatinous rust byproduct? r/Chempros. Available from: [Link]

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Safety Operating Guide

Navigating the Disposal of 5-amino-2-chloro-N-methylbenzamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The proper disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. For drug development professionals and researchers, handling novel or specialized compounds like 5-amino-2-chloro-N-methylbenzamide requires a meticulous approach grounded in scientific principles and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, moving beyond a simple checklist to explain the rationale behind each procedural choice.

Immediate Safety and Hazard Assessment

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as Harmful if swallowed (H302) [1]. An SDS for the closely related compound 2-Amino-5-chloro-N,3-dimethylbenzamide further indicates potential hazards of being Harmful if inhaled (H332) [2]. As a chlorinated aromatic amine, it is prudent to handle this compound with the assumption of potential skin and eye irritation, and possible long-term health effects associated with this chemical class[3].

Core Precautionary Measures:
  • Engineering Controls : All handling and preparation for disposal of this compound, particularly in its solid, powdered form, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory. This includes:

    • Eye Protection : Tightly fitting safety goggles or a face shield.

    • Hand Protection : Chemically resistant gloves, such as nitrile rubber. Contaminated gloves should be disposed of as hazardous waste.

    • Body Protection : A lab coat, worn fully buttoned.

    • Respiratory Protection : If there is any risk of aerosolization outside of a fume hood, a NIOSH-approved respirator is necessary.

Waste Characterization and Regulatory Framework

Under the Resource Conservation and Recovery Act (RCRA), the primary U.S. federal law governing the disposal of solid and hazardous waste, a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits certain "characteristics" (ignitability, corrosivity, reactivity, or toxicity)[4].

This compound is not explicitly found on the EPA's F, K, P, or U lists of hazardous wastes[4][5][6][7][8]. Therefore, its classification as hazardous waste would be based on its characteristics. The "harmful if swallowed" classification suggests potential toxicity. For disposal purposes, it is safest to manage this compound as a hazardous waste.

Step-by-Step Disposal Protocol

The cardinal rule for the disposal of this compound is that it must not be disposed of down the drain or in regular solid waste . It must be collected and managed as a chemical waste stream destined for incineration by a licensed hazardous waste disposal company.

Phase 1: Waste Segregation and Collection

The principle of waste segregation is crucial to prevent dangerous chemical reactions and to facilitate proper disposal by waste management professionals.

  • Designate a Waste Stream : As a chlorinated organic compound, this compound waste should be collected in a container designated for halogenated organic waste [9][10][11]. Do not mix with non-halogenated organic waste, as this can complicate and increase the cost of disposal[12].

  • Solid Waste Collection :

    • Collect pure, unused this compound and any materials grossly contaminated with the solid compound (e.g., weighing papers, contaminated gloves, spill cleanup materials) in a dedicated, clearly labeled container for solid hazardous waste.

    • The container must be made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) drum or bottle) and have a secure, leak-proof lid.

  • Liquid Waste Collection :

    • If this compound is in a solvent, collect the solution in a labeled, leak-proof container designated for halogenated organic liquid waste .

    • Ensure the container material is compatible with the solvent used.

    • Maintain a log of all constituents and their approximate concentrations on the container's label.

Phase 2: Container Management and Labeling

Proper container management is a key aspect of laboratory safety and regulatory compliance.

  • Container Condition : Use containers that are in good condition, free from leaks or residues on the outside.

  • Labeling : All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste "

    • The full chemical name: "Waste this compound " and any solvents present.

    • The specific hazard(s) (e.g., "Toxic," "Harmful if Swallowed").

    • The date accumulation started.

    • The name of the principal investigator and the laboratory location.

  • Keep Containers Closed : Waste containers must be kept securely closed at all times, except when adding waste. This prevents the release of vapors and protects against spills.

Phase 3: Storage and Disposal
  • Satellite Accumulation Areas (SAAs) : Store waste containers in a designated SAA within the laboratory. This area should be at or near the point of generation and under the control of laboratory personnel.

  • Secondary Containment : All waste containers must be stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.

  • Segregation in Storage : Store the halogenated waste container away from incompatible materials, particularly strong oxidizing agents.

  • Arrange for Pickup : Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste. Do not allow waste to accumulate in the laboratory for extended periods.

Data Summary and Workflow Visualization

The following table summarizes key information for the disposal of this compound.

ParameterGuidelineSource
GHS Hazard Classification H302: Harmful if swallowed[1]
Primary Disposal Route Incineration via a licensed hazardous waste contractorGeneral Best Practice
Prohibited Disposal Drain or solid trash disposal[13]
Waste Stream Halogenated Organic Waste[9][10][11]
Container Type Chemically compatible, leak-proof, with secure lidGeneral Best Practice
Labeling Requirement "Hazardous Waste," full chemical name, hazards, dateGeneral Best Practice

The decision-making process for the proper disposal of this compound can be visualized as follows:

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_management Container Management & Storage cluster_disposal Final Disposal start Start: Need to dispose of This compound assess_hazards Assess Hazards (GHS: H302 - Harmful if Swallowed) start->assess_hazards don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->don_ppe is_solid Solid or Liquid Waste? don_ppe->is_solid collect_solid Collect in 'Solid Halogenated Organic Waste' Container is_solid->collect_solid Solid collect_liquid Collect in 'Liquid Halogenated Organic Waste' Container is_solid->collect_liquid Liquid label_container Label Container: 'Hazardous Waste', Chemical Name, Hazards, Date collect_solid->label_container collect_liquid->label_container keep_closed Keep Container Securely Closed label_container->keep_closed store_saa Store in Designated SAA with Secondary Containment contact_ehs Contact Institutional EHS for Waste Pickup store_saa->contact_ehs keep_closed->store_saa end_state Properly Disposed via Licensed Contractor contact_ehs->end_state

Disposal workflow for this compound.

Conclusion

The responsible disposal of this compound is a multi-step process that hinges on a conservative assessment of its hazards, strict adherence to waste segregation protocols, and compliance with institutional and federal regulations. By treating this compound as a hazardous, halogenated organic waste, researchers can ensure the safety of themselves and their colleagues, protect the environment, and maintain the highest standards of scientific integrity in their laboratory operations. Always consult with your institution's EHS department for specific guidance and protocols applicable to your facility.

References

  • University of Washington Department of Chemistry. (n.d.). Chemical Waste Training Supplement.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Bucknell University. (2016). Hazardous Waste Segregation.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • Goa University. (2021). Guidelines for Segregation and Disposal of Laboratory Waste and Effluents.
  • New York University. (n.d.). EPA Listed Wastes.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Sciencemadness Wiki. (2025). Proper disposal of chemicals.
  • Biosynth. (2024). Safety Data Sheet.
  • ACTenviro. (2025). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification.
  • SKC Inc. (2023). Safety Data Sheet - Aromatic Amine DECONtamination Solution.
  • Echemi. (2019). 2-Amino-5-chloro-N,3-dimethylbenzamide Safety Data Sheets.
  • WIT Press. (n.d.). New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic.
  • Chemical Society Reviews (RSC Publishing). (1995). Disposal methods for chlorinated aromatic waste.
  • U.S. Environmental Protection Agency. (n.d.). Waste Code.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk - ESSR.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-amino-2-chloro-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 5-amino-2-chloro-N-methylbenzamide is foundational to discovery. However, innovation cannot come at the expense of safety. This guide provides a detailed, experience-driven framework for the safe handling of this compound, moving beyond a simple checklist to instill a deep, causal understanding of the necessary protective measures. Our goal is to ensure that robust safety practices are as integral to your workflow as the scientific method itself.

Hazard Profile Analysis: Understanding the "Why"

This compound (CAS No. 111362-49-3) is an aromatic amine and a chlorinated benzamide derivative.[1][2] This chemical structure necessitates a careful evaluation of its potential hazards. A thorough risk assessment is the first step in any laboratory procedure, and for this compound, the data mandates a stringent approach to personal protection. The known hazards are summarized below.

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1][3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[4][5]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation.[4][5]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[4]
Hazardous to the Aquatic Environment, Long-Term HazardCategory 2H411: Toxic to aquatic life with long lasting effects.[3]

The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation.[4][6] Our protective strategy must therefore create a comprehensive barrier against these pathways.

The Core Principle: Risk-Based PPE Selection

Personal Protective Equipment (PPE) is the final and critical barrier between a researcher and a chemical hazard. It is essential to understand that PPE selection is not static; it must be adapted to the specific procedure being performed. Engineering controls, such as chemical fume hoods and ventilated enclosures, are the primary line of defense and must always be utilized when handling this compound.[7] The following diagram outlines the logical workflow for selecting the appropriate level of PPE.

PPE_Workflow cluster_0 Step 1: Assess the Task cluster_1 Step 2: Determine Risk Level cluster_2 Step 3: Select PPE Ensemble T1 Weighing Solid (<1g) in ventilated enclosure R1 Low Risk (Minimal dust/aerosol/splash potential) T1->R1 Procedure dictates risk T2 Preparing Solution (mL scale, in fume hood) R2 Moderate Risk (Potential for splashes or aerosols) T2->R2 T3 Running Reaction / Spill Cleanup (Large volume or high concentration) R3 High Risk (Significant splash, aerosol, or exposure potential) T3->R3 P1 Minimum PPE: - Safety Glasses - Nitrile Gloves - Lab Coat R1->P1 Risk requires barrier P2 Standard PPE: - Chemical Goggles - Double Nitrile/Neoprene Gloves - Lab Coat - Chemical Apron (optional) R2->P2 P3 Enhanced PPE: - Goggles & Face Shield - Double Nitrile/Neoprene Gloves - Chemical Resistant Apron - Consider Respirator R3->P3

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.